Echitaminic acid
Description
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Properties
Molecular Formula |
C21H26N2O4 |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
(1S,9R,10S,12S,13E)-13-ethylidene-10-hydroxy-18-(hydroxymethyl)-15-methyl-8-aza-15-azoniapentacyclo[10.5.1.01,9.02,7.09,15]octadeca-2,4,6-triene-18-carboxylate |
InChI |
InChI=1S/C21H26N2O4/c1-3-13-11-23(2)9-8-20-14-6-4-5-7-16(14)22-21(20,23)17(25)10-15(13)19(20,12-24)18(26)27/h3-7,15,17,22,24-25H,8-12H2,1-2H3/b13-3-/t15-,17-,19?,20-,21-,23?/m0/s1 |
InChI Key |
AHPUGTDAOMLACC-CBMDDVCRSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Echitamine Biosynthesis in Alstonia scholaris: A Technical Guide for Researchers
Abstract
Alstonia scholaris (L.) R. Br., a prominent medicinal plant of the Apocynaceae family, is a rich reservoir of bioactive monoterpenoid indole (B1671886) alkaloids (MIAs). Among these, echitamine has garnered significant attention for its pharmacological properties, including potential antiproliferative and anticancer activities.[1] The elucidation of its biosynthetic pathway is critical for metabolic engineering, synthetic biology applications, and ensuring a sustainable supply for drug development. The recent assembly of a high-quality, chromosome-level genome for A. scholaris has provided unprecedented insights into the genetic architecture of MIA biosynthesis, allowing for the identification of key enzyme-coding genes.[2][3][4] This technical guide provides a comprehensive overview of the current understanding of the echitamine biosynthesis pathway, presents quantitative data on its production, details relevant experimental protocols, and visualizes the pathway and workflows for clarity.
The Monoterpenoid Indole Alkaloid (MIA) Backbone Biosynthesis
The biosynthesis of all MIAs, including echitamine, originates from the convergence of two primary metabolic routes: the shikimate pathway, which produces tryptophan, and the methylerythritol phosphate (B84403) (MEP) pathway, which produces the monoterpenoid precursor, secologanin (B1681713).[4]
The foundational steps are:
-
Tryptophan Decarboxylation: The enzyme Tryptophan Decarboxylase (TDC) catalyzes the conversion of L-tryptophan into tryptamine (B22526).
-
Condensation: In the plant cell vacuole, Strictosidine (B192452) Synthase (STR) facilitates a stereospecific Pictet-Spengler condensation between tryptamine and secologanin to form the universal MIA precursor, 3-α(S)-strictosidine.[5] This reaction is the committed step for the vast majority of indole alkaloid pathways.[5]
-
Activation: The key intermediate, strictosidine, is activated by deglycosylation. The enzyme Strictosidine β-D-Glucosidase (SGD) cleaves the glucose moiety to yield a highly reactive and unstable aglycone.[6] This intermediate serves as the substrate for a multitude of branching pathways that lead to the immense structural diversity of MIAs.[6]
Putative Biosynthetic Pathway to Echitamine
While the complete enzymatic sequence from strictosidine to echitamine in A. scholaris is not yet fully elucidated, genomic and transcriptomic data allow for the construction of a high-confidence putative pathway.[4][7] Echitamine belongs to the complex akuammiline (B1256633) class of alkaloids, which are derived from the key intermediate, geissoschizine.[4] The proposed pathway involves a series of oxidations, cyclizations, and rearrangements.
Key Enzymatic Steps (Post-Strictosidine):
-
Geissoschizine Formation: The strictosidine aglycone is converted to geissoschizine by Geissoschizine Synthase (GS), a medium-chain alcohol dehydrogenase.[8]
-
Oxidation: Geissoschizine is oxidized to dehydrogeissoschizine by Geissoschizine Oxidase (GO).[8]
-
Cyclization and Rearrangement: A series of complex, enzyme-catalyzed cyclizations and rearrangements, likely involving vincorine synthase-like and cyclase enzymes, convert dehydrogeissoschizine into the akuammiline scaffold, represented by preakuammicine.
-
Tailoring Steps: The final steps involve tailoring enzymes such as reductases, isomerases, and potentially N-methyltransferases and hydratases to convert the akuammiline core into the final echitamine structure. The precise identity and sequence of these enzymes in A. scholaris are a primary focus of current research, leveraging the plant's genomic data.[4][7]
Quantitative Data on Echitamine Production
The production of echitamine is highly regulated, showing significant variation between plant tissues and responding dynamically to in vitro culture conditions.
Table 1: In Vitro Production of Echitamine in A. scholaris Callus Culture
This table summarizes the yield of echitamine from leaf-derived callus cultures under optimized conditions, demonstrating the potential for elicitation to enhance production. Data is presented as mean ± standard error.
| Culture Medium Supplement | Elicitor/Precursor | Incubation Period | Echitamine Yield (mg/g DW) | Fold Increase | Source |
| 0.3 mg/L 2,4-D + 0.5 mg/L FAP | Control (No Elicitor) | - | ~0.137 (baseline) | - | [9] |
| 0.5 mg/L 2,4-D + 0.3 mg/L FAP | Yeast Extract (150 mg/L) | 5 days | Not specified, >2-fold increase | >2x | [1] |
| 0.3 mg/L 2,4-D + 0.5 mg/L FAP | KCl (4.5 g/L) | 10 days | 1.6513 | ~12x | [9] |
| 0.3 mg/L 2,4-D + 0.5 mg/L FAP | Tryptophan (50 mg/L) | 10 days | Not specified, significant increase | >1x | [9] |
DW = Dry Weight. FAP = 6-furfurylaminopurine. 2,4-D = 2,4-dichlorophenoxyacetic acid.
Experimental Protocols
Reproducible and standardized protocols are essential for the study of MIA biosynthesis. The following sections detail methodologies for callus culture induction and echitamine quantification.
Protocol for Callus Culture and Elicitation
This protocol is adapted from methodologies successful in inducing echitamine biosynthesis from A. scholaris leaf explants.[1][9]
1. Explant Preparation:
-
Collect young, healthy leaves from an A. scholaris plant.
-
Wash thoroughly under running tap water for 10-15 minutes.
-
Surface sterilize by immersing in a 70% (v/v) ethanol (B145695) solution for 30-60 seconds, followed by a 15-20 minute soak in a 0.1% (w/v) mercuric chloride solution containing a few drops of Tween-20.
-
Rinse 4-5 times with sterile distilled water inside a laminar flow hood to remove all traces of the sterilant.
-
Cut the leaves into small segments (approx. 1x1 cm) to be used as explants.
2. Callus Induction and Proliferation:
-
Prepare Murashige and Skoog (MS) basal medium supplemented with 3% (w/v) sucrose (B13894) and solidified with 0.8% (w/v) agar.[1]
-
Adjust the medium pH to 5.8 before autoclaving.
-
Supplement the autoclaved medium with filter-sterilized plant growth regulators. For optimal callus induction, use a combination of 0.5 mg/L 2,4-D and 0.5 mg/L 6-furfurylaminopurine (FAP).[1]
-
Inoculate the leaf explants onto the medium in sterile Petri dishes or culture tubes.
-
Incubate the cultures at 25 ± 2°C under a 16:8 hour (light:dark) photoperiod.
-
Subculture the proliferating callus onto fresh medium every 3-4 weeks.
3. Elicitation for Enhanced Echitamine Production:
-
Establish healthy callus cultures on a medium optimized for alkaloid accumulation (e.g., MS medium with 0.3 mg/L 2,4-D and 0.5 mg/L FAP).[9]
-
Prepare a stock solution of the desired elicitor (e.g., Yeast Extract or KCl) and filter-sterilize.
-
Add the elicitor to the liquid or solid culture medium at the desired final concentration (e.g., 150 mg/L Yeast Extract or 4.5 g/L KCl).[1][9]
-
Incubate for the specified period (e.g., 5-10 days) before harvesting the callus for analysis.[1][9]
4. Harvesting and Drying:
-
Harvest the callus from the medium, gently removing any attached agar.
-
Blot dry on sterile filter paper, weigh for fresh weight, and then dry in an oven at 50-60°C until a constant dry weight is achieved.
-
Grind the dried callus into a fine powder and store in an airtight container at 4°C for subsequent extraction.[1]
Protocol for Echitamine Extraction and Quantification by UPLC-MS/MS
This protocol outlines a general procedure for the acid-base extraction of alkaloids followed by sensitive quantification using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry.
1. Extraction:
-
Accurately weigh ~500 mg of finely powdered dry plant or callus material.
-
Macerate the powder overnight at room temperature in an acidic aqueous solution (e.g., 1% HCl).[10] Alternatively, perform exhaustive extraction with 85-95% ethanol using a Soxhlet apparatus or ultrasonication.[11][12]
-
Filter the resulting mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.[10]
2. Acid-Base Partitioning (for purification):
-
If an ethanolic extract was prepared, evaporate the solvent under reduced pressure to obtain a crude residue.
-
Re-suspend the residue in an acidic solution (e.g., 1-3% HCl).
-
Wash the acidic solution with a non-polar solvent like hexane or dichloromethane (B109758) to remove lipids and other non-alkaloidal compounds. Discard the organic phase.
-
Adjust the pH of the remaining aqueous layer to 9-10 using a base (e.g., 25% NH₄OH).[10]
-
Perform a liquid-liquid extraction of this basic solution with a solvent like chloroform or dichloromethane (3-4 times). The protonated alkaloids will become free bases and move into the organic phase.
-
Pool the organic fractions, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude alkaloid fraction.[11]
3. UPLC-MS/MS Analysis:
-
Sample Preparation: Reconstitute the dried crude alkaloid fraction in a known volume of LC-MS grade methanol. Filter the solution through a 0.22 µm syringe filter prior to injection.
-
Chromatographic Conditions (Typical):
- System: Waters Acquity UPLC or equivalent.
- Column: Acquity UPLC HSS C18 (e.g., 50 x 2.1 mm, 1.8 µm).[13]
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile/Methanol.
- Flow Rate: 0.4 mL/min.
- Gradient: A suitable gradient program to resolve echitamine from other alkaloids (e.g., start with 5% B, ramp to 95% B, and re-equilibrate).
- Injection Volume: 1-5 µL.
-
Mass Spectrometry Conditions (Typical):
- System: Triple Quadrupole Mass Spectrometer (e.g., Waters Xevo TQD).
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Scan Type: Multiple Reaction Monitoring (MRM).
- MRM Transitions: Monitor specific precursor-to-product ion transitions for echitamine (requires optimization using a pure standard).
- Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.
-
Quantification: Prepare a calibration curve using a certified reference standard of echitamine. Calculate the concentration in the samples by interpolating their peak areas against the standard curve.
Conclusion and Future Directions
The biosynthetic pathway of echitamine in Alstonia scholaris is a complex and fascinating area of natural product chemistry. While the upstream pathway leading to the central precursor, strictosidine, is well-defined, the specific downstream enzymes responsible for tailoring the akuammiline scaffold into echitamine remain a frontier of research. The availability of the A. scholaris genome is a transformative resource that will accelerate the discovery and functional characterization of these elusive genes.[4] Future work will undoubtedly focus on:
-
Functional Genomics: Heterologous expression and characterization of candidate genes (e.g., Cytochrome P450s, reductases, methyltransferases) identified through co-expression analysis with known MIA pathway genes.[7]
-
Metabolic Engineering: Leveraging newly discovered genes to engineer microbial hosts like Saccharomyces cerevisiae for the heterologous production of echitamine, bypassing the need for plant extraction.
-
Regulatory Networks: Investigating the transcriptional regulation of the pathway, including the role of transcription factors like MYC2, to develop strategies for upregulating alkaloid production in cell cultures.[7]
Continued research in these areas will not only deepen our fundamental understanding of plant specialized metabolism but also pave the way for novel biotechnological applications in the pharmaceutical industry.
References
- 1. researchgate.net [researchgate.net]
- 2. Chromosome-level Alstonia scholaris genome unveils evolutionary insights into biosynthesis of monoterpenoid indole alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chromosome-level Alstonia scholaris genome unveils evolutionary insights into biosynthesis of monoterpenoid indole alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strictosidine synthase - Wikipedia [en.wikipedia.org]
- 6. Molecular Architecture of Strictosidine Glucosidase: The Gateway to the Biosynthesis of the Monoterpenoid Indole Alkaloid Family - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Harnessing the spatial and transcriptional regulation of monoterpenoid indole alkaloid metabolism in Alstonia scholaris leads to the identification of broad geissoschizine cyclase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Directed Biosynthesis of New to Nature Alkaloids in a Heterologous Nicotiana benthamiana Expression Host [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 11. ijpsr.com [ijpsr.com]
- 12. The safety and tolerability of alkaloids from Alstonia scholaris leaves in healthy Chinese volunteers: a single-centre, randomized, double-blind, placebo-controlled phase I clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | UPLC-ESI-MS/MS and HPTLC Method for Quantitative Estimation of Cytotoxic Glycosides and Aglycone in Bioactivity Guided Fractions of Solanum nigrum L. [frontiersin.org]
Echitamine: A Comprehensive Technical Guide to its Natural Sources, Plant Distribution, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Echitamine, a prominent monoterpenoid indole (B1671886) alkaloid, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides an in-depth overview of the natural sources of echitamine, its distribution within the plant kingdom, and detailed methodologies for its extraction, isolation, and quantification. The primary source of echitamine is the genus Alstonia, with Alstonia scholaris being the most notable producer. This document summarizes the geographical distribution of key Alstonia species and presents quantitative data on echitamine content in various plant parts. Furthermore, it outlines detailed experimental protocols for laboratory-scale extraction and analysis, and presents a putative biosynthetic pathway for this complex alkaloid.
Natural Sources and Plant Distribution of Echitamine
Echitamine is predominantly found in woody plants belonging to the genus Alstonia, a member of the Apocynaceae family. This genus comprises approximately 40-50 species of evergreen trees and shrubs distributed throughout the tropical and subtropical regions of Africa, Central America, and Asia.
Primary Plant Source: Alstonia scholaris
The most well-documented and significant natural source of echitamine is Alstonia scholaris (L.) R. Br., commonly known as the "Devil's Tree" or "Dita Bark".[1][2] This large evergreen tree is native to the Indian subcontinent and Southeast Asia, with a wide distribution across countries including India, Sri Lanka, Bangladesh, Myanmar, Thailand, Vietnam, Malaysia, Indonesia, the Philippines, and Southern China.[1] It is also found in parts of Australia.[1]
Other Alstonia Species
While A. scholaris is the most studied, other species within the genus are also known to contain echitamine and related indole alkaloids. These include:
-
Alstonia boonei De Wild: A large tree found in the tropical and subtropical regions of Africa. Its bark is used in traditional African medicine for various ailments.
-
Alstonia macrophylla Wall. ex G. Don: Native to Southeast Asia, this species is also a source of various indole alkaloids.
-
Alstonia spectabilis R. Br.: Found in Southeast Asia and Australia, its bark, known as "Poele Bark," contains similar alkaloids to A. scholaris.
Distribution of Echitamine within the Plant
Echitamine is not uniformly distributed throughout the plant. The highest concentrations are typically found in the bark and root tissues. Specifically, the stem bark and root bark are considered the primary plant parts for the isolation of this alkaloid.[2] While present in other parts like the leaves and fruits, the concentrations are generally lower.
Quantitative Analysis of Echitamine Content
The concentration of echitamine can vary depending on the plant species, geographical location, season of collection, and the specific plant part analyzed. The following table summarizes the available quantitative data for echitamine in Alstonia scholaris.
| Plant Species | Plant Part | Method of Analysis | Echitamine Concentration (µg/g of dry weight) | Reference |
| Alstonia scholaris | Trunk Bark | 1H NMR-based quantitative analysis | 14.21 ± 1.123 |
Experimental Protocols
Extraction and Isolation of Echitamine from Alstonia scholaris Bark
This protocol is a composite of methodologies described in the scientific literature for the extraction and isolation of echitamine.
3.1.1. Materials and Reagents
-
Dried and powdered bark of Alstonia scholaris
-
Ethanol (B145695) (95%)
-
Ethyl acetate (B1210297)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Silica (B1680970) gel (60-120 mesh) for column chromatography
-
Pre-coated silica gel 60 F254 TLC plates
-
Standard laboratory glassware and equipment (Soxhlet apparatus, rotary evaporator, chromatography column, etc.)
3.1.2. Extraction Procedure
-
Defatting: The powdered bark material is first defatted by extraction with a non-polar solvent like hexane or petroleum ether in a Soxhlet apparatus for 6-8 hours. This step removes lipids and other non-polar compounds that may interfere with subsequent extraction.
-
Alkaloid Extraction: The defatted plant material is then subjected to exhaustive extraction with 95% ethanol using a Soxhlet apparatus for 24-48 hours.[3]
-
Solvent Evaporation: The ethanolic extract is concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude extract.
3.1.3. Acid-Base Partitioning for Alkaloid Enrichment
-
The crude ethanolic extract is suspended in a 2-5% aqueous solution of hydrochloric acid.
-
This acidic solution is then partitioned with a non-polar solvent such as chloroform or ethyl acetate to remove neutral and weakly basic compounds. The aqueous layer containing the protonated alkaloids is retained.
-
The pH of the aqueous layer is adjusted to 9-10 with a base, such as sodium hydroxide, to deprotonate the alkaloids.
-
The now basic aqueous solution is repeatedly extracted with chloroform or ethyl acetate. The organic layers containing the free alkaloids are combined.
-
The combined organic extract is washed with distilled water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield a crude alkaloid fraction.
3.1.4. Chromatographic Purification
-
Column Chromatography: The crude alkaloid fraction is subjected to column chromatography over silica gel (60-120 mesh).[3] The column is typically packed using a slurry of silica gel in a non-polar solvent like hexane.
-
Elution: The column is eluted with a gradient of increasing polarity, starting with hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate, followed by mixtures of chloroform and methanol. A common gradient system is Chloroform:Methanol (e.g., 98:2, 95:5, 90:10, etc.).[3]
-
Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Chloroform:Methanol, 9:1). Spots can be visualized under UV light or by spraying with Dragendorff's reagent.
-
Isolation of Echitamine: Fractions containing the compound with an Rf value corresponding to that of a standard echitamine sample are combined and the solvent is evaporated to yield purified echitamine. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., methanol-chloroform).
Quantification of Echitamine by High-Performance Liquid Chromatography (HPLC)
This section outlines a validated HPLC method for the quantitative analysis of echitamine in plant extracts.[4]
3.2.1. Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile (B52724) and an aqueous buffer (e.g., 0.1% phosphoric acid in water) in an isocratic or gradient elution mode. A common isocratic mobile phase is a mixture of acetonitrile and 0.02 M potassium dihydrogen phosphate (B84403) buffer (pH adjusted to 3.0 with phosphoric acid) in a ratio of 30:70 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 295 nm.
-
Column Temperature: 25°C.
3.2.2. Standard and Sample Preparation
-
Standard Stock Solution: Accurately weigh and dissolve a known amount of pure echitamine standard in methanol to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to obtain a range of concentrations (e.g., 1, 5, 10, 20, 50, 100 µg/mL).
-
Sample Preparation: Accurately weigh a known amount of the dried plant extract and dissolve it in methanol. The solution should be sonicated for 15-20 minutes to ensure complete dissolution and then filtered through a 0.45 µm syringe filter before injection into the HPLC system.
3.2.3. Data Analysis
-
Inject the calibration standards into the HPLC system and record the peak areas.
-
Construct a calibration curve by plotting the peak area against the concentration of the echitamine standards.
-
Inject the prepared sample solution and record the peak area of the echitamine peak.
-
Determine the concentration of echitamine in the sample by interpolating its peak area on the calibration curve. The amount of echitamine in the original plant material can then be calculated based on the initial weight of the extract.
Biosynthesis of Echitamine
Echitamine belongs to the sarpagan-type family of monoterpenoid indole alkaloids. Its biosynthesis is a complex enzymatic process that originates from primary metabolism. The general pathway is outlined below.
Precursors from Primary Metabolism
The biosynthesis of echitamine begins with two key precursors:
-
Tryptamine: Derived from the amino acid tryptophan via decarboxylation, catalyzed by the enzyme tryptophan decarboxylase (TDC).
-
Secologanin (B1681713): A monoterpenoid synthesized from geranyl pyrophosphate (GPP) via the methylerythritol 4-phosphate (MEP) pathway.
Key Biosynthetic Steps
-
Condensation to Strictosidine (B192452): Tryptamine and secologanin undergo a Pictet-Spengler condensation reaction catalyzed by the enzyme strictosidine synthase (STR) to form strictosidine. Strictosidine is the universal precursor for all monoterpenoid indole alkaloids.[5]
-
Deglycosylation: The glucose moiety is removed from strictosidine by the enzyme strictosidine β-D-glucosidase (SGD) , yielding a highly reactive aglycone.
-
Formation of the Sarpagan Skeleton: The strictosidine aglycone undergoes a series of rearrangements and cyclizations. A key step is the formation of the characteristic C5-C16 bond of the sarpagan skeleton, which is catalyzed by a cytochrome P450-dependent monooxygenase known as the sarpagan bridge enzyme (SBE) .[6][7] This leads to the formation of the intermediate, polyneuridine (B1254981) aldehyde.[7]
-
Late-Stage Modifications: Polyneuridine aldehyde then undergoes a series of further enzymatic modifications, including reductions, oxidations, and methylations, to yield the final echitamine molecule. The precise sequence and enzymes involved in these final steps are still under investigation.
References
- 1. Indole alkaloids of Alstonia scholaris (L.) R. Br. alleviated nonalcoholic fatty liver disease in mice fed with high-fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation of Echitamine Chloride from the Root and Root-bark of Alstonia scholaris R. Br. [zenodo.org]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. ijpsr.com [ijpsr.com]
- 6. Sarpagine and related alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unified Chemical Synthesis of Corynanthe-Sarpagine-Ajmaline Type Monoterpene Indole Alkaloids: A Biomimetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
Echitamine Chloride: A Comprehensive Technical Guide on its Physicochemical Properties and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Echitamine chloride, a prominent monoterpene indole (B1671886) alkaloid isolated from the bark of Alstonia scholaris, has garnered significant attention within the scientific community for its potent anti-tumor properties. This technical guide provides an in-depth analysis of the physical and chemical properties of Echitamine chloride, alongside a detailed exploration of its mechanism of action, particularly its role in inducing apoptosis. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals engaged in drug discovery and development, facilitating a deeper understanding of this promising natural compound. All quantitative data are summarized in structured tables, and detailed experimental methodologies are provided. Furthermore, key biological pathways and experimental workflows are visualized using Graphviz diagrams to enhance comprehension.
Physicochemical Properties
Identity and Structure
Echitamine chloride is the chloride salt of the alkaloid Echitamine. Its chemical identity is well-established, and its structure has been elucidated through various spectroscopic techniques.
| Identifier | Value |
| IUPAC Name | methyl (1S,9R,10S,12S,13E,15S,18R)-13-ethylidene-10-hydroxy-18-(hydroxymethyl)-15-methyl-8-aza-15-azoniapentacyclo[10.5.1.0¹,⁹.0²,⁷.0⁹,¹⁵]octadeca-2,4,6-triene-18-carboxylate chloride |
| Synonyms | Ditaine chloride |
| CAS Number | 6878-36-0 |
| Molecular Formula | C₂₂H₂₉ClN₂O₄ |
| Molecular Weight | 420.93 g/mol |
| Canonical SMILES | C/C=C/1\C[N@@+]2(CC[C@@]34[C@@]2(--INVALID-LINK--O)NC5=CC=CC=C45)C.[Cl-] |
Physical Properties
The physical characteristics of Echitamine chloride are crucial for its handling, formulation, and administration in research and development settings.
| Property | Value |
| Appearance | White to off-white solid powder. |
| Melting Point | 295 °C |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone. |
| Storage | 4°C, protect from light. In solvent: -80°C for 6 months; -20°C for 1 month (protect from light). |
Spectroscopic Data
Spectroscopic data are fundamental for the structural confirmation and quality control of Echitamine chloride.
| λmax (Ethanol) |
| 235 nm |
| 295 nm |
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3400 (broad) | O-H stretching (hydroxyl groups) |
| ~3050 | C-H stretching (aromatic) |
| ~2950 | C-H stretching (aliphatic) |
| ~1730 | C=O stretching (ester) |
| ~1600, ~1470 | C=C stretching (aromatic ring) |
| ~1250 | C-O stretching (ester and ether) |
| ~1100 | C-N stretching |
Detailed experimental ¹H and ¹³C NMR data with specific chemical shifts and coupling constants for Echitamine chloride are not consistently reported in publicly accessible literature. A representative ¹H NMR spectrum is available from some commercial suppliers.
Specific ESI-MS/MS fragmentation data for Echitamine chloride is not widely published. The fragmentation pattern would be complex due to the polycyclic structure.
Experimental Protocols
Determination of Melting Point
The melting point of Echitamine chloride can be determined using a standard capillary melting point apparatus.
Methodology:
-
A small, finely powdered sample of Echitamine chloride is packed into a capillary tube.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The sample is heated at a controlled rate.
-
The temperature at which the substance first begins to melt and the temperature at which it is completely molten are recorded as the melting point range.
Solubility Assessment
The "shake-flask" method is a reliable technique for determining the equilibrium solubility of a compound in various solvents.
Methodology:
-
An excess amount of Echitamine chloride is added to a known volume of the solvent (e.g., water, DMSO, ethanol) in a sealed flask.
-
The flask is agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
The suspension is then filtered or centrifuged to remove any undissolved solid.
-
The concentration of Echitamine chloride in the clear supernatant is determined using a validated analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Spectroscopic Analysis
Methodology:
-
A dilute solution of Echitamine chloride is prepared in a suitable UV-transparent solvent (e.g., ethanol).
-
The UV-Vis spectrum is recorded over a wavelength range of approximately 200-400 nm using a calibrated spectrophotometer.
-
The wavelengths of maximum absorbance (λmax) are identified.
Methodology:
-
A small amount of the Echitamine chloride sample is mixed with potassium bromide (KBr) and compressed into a thin pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.
-
The IR spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹) using a Fourier-Transform Infrared (FT-IR) spectrometer.
-
The characteristic absorption bands are assigned to their corresponding functional groups.
Methodology:
-
A sample of Echitamine chloride is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.
-
The chemical shifts, coupling constants, and integration of the signals are analyzed to confirm the molecular structure.
Methodology:
-
A dilute solution of Echitamine chloride is introduced into the mass spectrometer, typically via electrospray ionization (ESI).
-
The mass-to-charge ratio (m/z) of the molecular ion is determined.
-
Tandem mass spectrometry (MS/MS) can be performed to induce fragmentation and analyze the resulting fragment ions, which provides further structural information.
Biological Activity and Signaling Pathways
Echitamine chloride exhibits significant anti-tumor activity, primarily through the induction of apoptosis.
Mechanism of Action: Induction of Apoptosis
Echitamine chloride has been shown to induce DNA fragmentation and apoptosis in various cancer cell lines. The underlying mechanism is believed to involve the mitochondrial (intrinsic) pathway of apoptosis.
Experimental Workflow for Apoptosis Assay:
Caption: Workflow for assessing Echitamine chloride-induced apoptosis.
Mitochondrial Signaling Pathway
The pro-apoptotic effect of Echitamine chloride is likely mediated through the mitochondrial pathway, which involves the regulation of Bcl-2 family proteins and the activation of caspases.
Echitamine Derivatives: A Technical Guide to Their Natural Occurrence, Isolation, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Echitamine, a prominent monoterpenoid indole (B1671886) alkaloid (MIA), and its derivatives represent a class of natural products with significant therapeutic potential. Primarily isolated from Alstonia scholaris, these compounds have garnered attention for their diverse pharmacological activities, including anticancer, antimalarial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the natural occurrence of echitamine derivatives, detailed experimental protocols for their isolation and characterization, and a summary of their biological activities. Furthermore, it elucidates the biosynthetic pathway of echitamine and visualizes key experimental and logical workflows to facilitate a deeper understanding for researchers in natural product chemistry and drug discovery.
Natural Occurrence and Distribution
Echitamine and its related alkaloids are predominantly found in the Apocynaceae family, with Alstonia scholaris (commonly known as Devil's Tree) being the most significant natural source. These alkaloids are distributed throughout the plant, with the highest concentrations typically found in the stem bark and root bark. Other parts of the plant, such as the leaves and flowers, also contain these compounds, albeit in lower quantities.
Several echitamine-type alkaloids have been isolated from Alstonia scholaris, including echitamine itself, as well as related compounds like akuammidine, picrinine, and strictamine. The relative abundance of these derivatives can vary depending on geographical location, season of collection, and the specific part of the plant being analyzed.
Table 1: Quantitative Data on the Isolation of Echitamine and Related Alkaloids from Alstonia scholaris
| Compound | Plant Part | Starting Material (g) | Yield (mg) | % Yield | Reference |
| Echitamine | Stem Bark | 300 | 120 | 0.04 | [1] |
| Echitamine Chloride | Root and Root Bark | Not Specified | Not Specified | Not Specified | [2] |
| Alscholaridine | Stem Bark | 20 (chloroform extract) | Not Specified | Not Specified | [3] |
Isolation and Structure Elucidation: Experimental Protocols
The isolation of echitamine and its derivatives from Alstonia scholaris typically involves solvent extraction followed by chromatographic separation. The structural elucidation of these complex molecules relies on a combination of spectroscopic techniques.
General Extraction and Fractionation Protocol
A common procedure for the extraction and fractionation of alkaloids from Alstonia scholaris bark is as follows:
-
Drying and Pulverization: The collected plant material (e.g., stem bark) is shade dried and then coarsely powdered.
-
Solvent Extraction: The powdered material is extracted with a polar solvent, most commonly methanol (B129727) or 95% ethanol, at room temperature for an extended period.[4]
-
Concentration: The resulting extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Acid-Base Partitioning: To separate the alkaloids from other constituents, the crude extract is subjected to an acid-base extraction. The extract is dissolved in an acidic solution (e.g., 3% HCl), which protonates the basic alkaloids, making them water-soluble. The aqueous layer is then washed with a non-polar solvent (e.g., hexane) to remove neutral and acidic compounds.
-
Alkaloid Precipitation: The pH of the aqueous layer is adjusted to alkaline (e.g., pH 10) with a base like NaOH. This deprotonates the alkaloids, causing them to precipitate out of the solution.
-
Final Extraction: The precipitated alkaloids are then extracted with an organic solvent such as chloroform. This yields a crude alkaloid fraction.[4]
Chromatographic Purification
The crude alkaloid fraction is a complex mixture and requires further purification using chromatographic techniques:
-
Column Chromatography: The crude alkaloid fraction is subjected to column chromatography over silica (B1680970) gel. A gradient elution is typically employed, starting with a non-polar solvent and gradually increasing the polarity. For instance, a chloroform:methanol gradient (e.g., 50:50) has been used.[4] Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions containing the compounds of interest can be further purified using preparative HPLC. A reverse-phase column (e.g., C18) with a suitable mobile phase, such as a water/acetonitrile gradient, is often employed.[4]
Structure Elucidation
The structure of the isolated pure compounds is determined using a combination of the following spectroscopic methods:
-
Fourier Transform Infrared (FT-IR) Spectroscopy: Provides information about the functional groups present in the molecule. For example, the presence of O-H, N-H, and C=O groups in echitamine can be confirmed by their characteristic absorption bands.[1]
-
Mass Spectrometry (MS): Determines the molecular weight and provides information about the fragmentation pattern of the molecule, aiding in structural elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR, along with 2D NMR techniques (e.g., COSY, HSQC, HMBC), are crucial for determining the complete chemical structure and stereochemistry of the alkaloids.
Biosynthesis of Echitamine
Echitamine belongs to the akuammiline (B1256633) class of monoterpenoid indole alkaloids (MIAs). The biosynthesis of MIAs is a complex process that begins with the condensation of tryptamine (B22526) and secologanin (B1681713) to form strictosidine, the universal precursor for all MIAs. The pathway leading to echitamine involves a series of enzymatic reactions, including oxidations, cyclizations, and rearrangements. A key intermediate in the formation of sarpagan and akuammiline type alkaloids is geissoschizine. The conversion of geissoschizine is catalyzed by cytochrome P450 monooxygenases, specifically sarpagan bridge enzymes (SBEs) and rhazimal synthases (RHSs).[5]
Caption: Biosynthetic pathway of Echitamine.
Pharmacological Activities
Echitamine and its derivatives have been reported to possess a wide range of pharmacological activities. However, much of the available data is qualitative, and further quantitative studies are required to establish clear structure-activity relationships and therapeutic potential.
Table 2: Summary of Reported Pharmacological Activities of Echitamine and Related Compounds
| Compound/Extract | Activity | Model/Assay | Key Findings | Reference |
| Echitamine | Anticancer | In vitro and in vivo studies | Cytotoxic effects against various cancer cell lines.[6] | |
| Echitamine | Antimalarial | In vivo studies | Reversal of decreased liver glutathione (B108866) content and related enzyme activities.[6] | |
| Alstonia scholaris extracts | Antimicrobial | Agar-well diffusion | Ethyl acetate (B1210297) extract showed the highest activity against tested organisms.[1] | |
| Echitamidine-N-oxide-19-o-β-D-glucopyranoside | Cytotoxic | MTT assay on neoplastic cell lines | Showed greater cytotoxicity compared to other isolated alkaloids.[4] |
Note: Specific IC50 values are not consistently reported in the reviewed literature, highlighting a gap in the current research landscape.
Experimental and Logical Workflows
General Workflow for Isolation and Identification of Echitamine Derivatives
The process of isolating and identifying echitamine derivatives from their natural source follows a systematic workflow.
Caption: Isolation and Identification Workflow.
Conclusion and Future Directions
Echitamine and its derivatives from Alstonia scholaris represent a promising source of lead compounds for drug development. This guide has provided a technical overview of their natural occurrence, isolation, and biological significance. While significant progress has been made in understanding the chemistry and pharmacology of these compounds, further research is needed in several key areas. Specifically, there is a need for more comprehensive quantitative studies on the bioactivities of isolated derivatives to establish clear dose-response relationships and mechanisms of action. Elucidation of the later steps in the biosynthetic pathway of echitamine will be crucial for potential metabolic engineering approaches to enhance production. Finally, the exploration of the underlying molecular signaling pathways affected by these compounds will be essential for their development as targeted therapeutic agents.
References
Audience: Researchers, scientists, and drug development professionals.
Introduction
Echitamine and its related compounds, such as akuammicine (B1666747) and vobasine (B1212131), are members of the monoterpenoid indole (B1671886) alkaloid class.[1] Predominantly isolated from plants of the Apocynaceae family, like Alstonia scholaris and Picralima nitida, these alkaloids have garnered significant scientific interest due to their diverse and potent biological activities.[2][3] This technical guide provides a comprehensive overview of the biological activities of echitamine and its structural relatives, with a focus on their anticancer, pharmacological, and enzyme-inhibiting properties. The guide summarizes key quantitative data, details relevant experimental protocols, and presents visual diagrams of associated pathways and workflows to support further research and drug development.
Biological Activities of Echitamine
Echitamine, a major alkaloid from Alstonia scholaris, demonstrates a wide spectrum of pharmacological effects, with its anticancer properties being the most extensively studied.[2][4]
Echitamine chloride has shown potent cytotoxic effects against a variety of human cancer cell lines in vitro and significant anti-tumor activity in vivo.[5][6][7]
Data Presentation:
Table 1: In Vitro Cytotoxicity of Echitamine Chloride
| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
|---|---|---|---|
| KB | Nasopharyngeal Carcinoma | Most Sensitive | [5][6] |
| HeLa | Cervical Cancer | Data not quantified | [5][6] |
| HepG2 | Liver Cancer | Data not quantified | [5][6] |
| HL60 | Promyelocytic Leukemia | Data not quantified | [5][6] |
| MCF-7 | Breast Cancer | Data not quantified |[5][6] |
Note: While multiple studies confirm concentration-dependent killing, specific IC50 values for all cell lines are not consistently reported across the literature. KB cells were identified as the most sensitive.[5][6]
Table 2: In Vivo Antitumor Activity of Echitamine Chloride in Ehrlich Ascites Carcinoma (EAC) Model
| Treatment Dose (mg/kg) | Median Survival Time (MST) in Days | Increase in MST over Control (Days) | Reference |
|---|---|---|---|
| 12 | 30.5 | 11.5 | [5][8] |
| 16 | Toxic | - | [5][8] |
| Control (untreated) | 19 | 0 |[5][8] |
Mechanism of Action: The anticancer activity of echitamine is attributed to its ability to induce apoptosis and DNA fragmentation.[2] In vivo studies have also demonstrated that its administration leads to a time-dependent increase in lipid peroxidation and a corresponding decline in glutathione (B108866) concentration, suggesting the induction of oxidative stress in tumor cells.[5]
Visualization of Proposed Anticancer Mechanism:
Experimental Protocols:
-
In Vitro Cytotoxicity Assessment (MTT Assay):
-
Cell Plating: Seed cancer cells (e.g., HeLa, HepG2, KB) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.[9]
-
Compound Treatment: Treat the cells with various concentrations of echitamine chloride dissolved in a suitable solvent (e.g., DMSO, saline) and incubate for a specified period (e.g., 24, 48, or 72 hours).[9]
-
MTT Addition: After incubation, add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (typically 5 mg/mL in PBS) to each well to achieve a final concentration of 0.45-0.5 mg/mL.[10][11]
-
Formazan (B1609692) Formation: Incubate the plate for 1.5 to 4 hours at 37°C.[9][10] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[11]
-
Solubilization: Carefully remove the medium and add 100-130 µL of a solubilizing agent (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.[9][11]
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[11] A reference wavelength of >650 nm can be used to reduce background noise.[11]
-
Data Analysis: Calculate the percentage of cell viability compared to untreated control cells. The IC50 value (the concentration of echitamine that inhibits 50% of cell growth) is determined by plotting cell viability against the logarithm of the compound concentration.
-
-
In Vivo Antitumor Evaluation (Ehrlich Ascites Carcinoma Model):
-
Tumor Inoculation: Propagate EAC cells by intraperitoneal passage in Swiss albino mice.[12] Collect ascitic fluid and suspend the EAC cells in normal saline to a concentration of approximately 2.5 x 10⁶ cells per 0.1 mL.[2] Inoculate healthy mice intraperitoneally with this cell suspension.[5][12]
-
Drug Administration: 24 hours after tumor inoculation, divide the mice into groups. Administer echitamine chloride (e.g., at doses of 1, 2, 4, 6, 8, 12, 16 mg/kg body weight) intraperitoneally or subcutaneously for a specified number of days.[5][6][7] A control group receives only the vehicle.
-
Monitoring: Monitor the mice daily for body weight, tumor growth (ascitic fluid volume), and survival time.[3][12]
-
Endpoint Analysis: The antitumor effect is evaluated by comparing the median survival time (MST) of the treated groups with the control group. An increase in lifespan is a key indicator of efficacy.[5] Biochemical parameters like lipid peroxidation and glutathione levels in EAC cells can also be measured post-treatment.[5]
-
Echitamine exhibits a range of other pharmacological effects, notably on the cardiovascular and digestive systems.
Data Presentation:
Table 3: Miscellaneous Pharmacological and Enzyme Inhibitory Activities of Echitamine
| Activity | Target/Model | Quantitative Data | Reference |
|---|---|---|---|
| Pancreatic Lipase (B570770) Inhibition | Porcine Pancreatic Lipase | IC50 = 10.92 µM | [2] |
| Hypotensive Activity | Anesthetized Animals | Lowers systemic arterial blood pressure | [10] |
| Cardiac Effects | Isolated Atrial Muscle Strips | Negative chronotropic & inotropic responses | [10] |
| Diuretic Activity | Laboratory Animals | Induces diuresis | [10] |
| Acetylcholinesterase Inhibition | In vitro assays | Weak to moderate (Specific IC50 not found) | - |
Experimental Protocols:
-
Pancreatic Lipase Inhibition Assay:
-
Reaction Mixture: Prepare a reaction mixture in a Tris-HCl buffer (pH 7.0-8.0).[13][14] The mixture includes the pancreatic lipase enzyme, the test compound (echitamine) at various concentrations, and a substrate like p-nitrophenyl palmitate (p-NPP).[13]
-
Incubation: Incubate the enzyme with the inhibitor for a set period (e.g., 15 minutes) at 37°C before adding the substrate.[14]
-
Reaction Initiation: Start the reaction by adding the substrate. The enzyme hydrolyzes the substrate, releasing a chromogenic product (p-nitrophenol).
-
Measurement: Measure the increase in absorbance at 405 nm over time using a spectrophotometer.[13]
-
Calculation: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of echitamine to that of a control without the inhibitor. The IC50 value is then determined from a dose-response curve.
-
-
Isolated Heart Muscle Preparation (Langendorff method):
-
Heart Isolation: Anesthetize a laboratory animal (e.g., rat, guinea pig) and quickly excise the heart.[15][16]
-
Cannulation: Cannulate the aorta and mount the heart on a Langendorff apparatus.[15][16]
-
Retrograde Perfusion: Perfuse the heart in a retrograde manner (through the aorta) with an oxygenated physiological salt solution (e.g., Krebs-Henseleit buffer) at a constant pressure or flow and a constant temperature (37°C).[15] This maintains the viability of the heart tissue.
-
Measurement: Measure cardiac parameters such as heart rate (chronotropy) and force of contraction (inotropy) using appropriate transducers.
-
Drug Application: Introduce echitamine into the perfusion fluid and record changes in cardiac function to assess its effects.[15]
-
Biological Activities of Related Alkaloids
Alkaloids structurally related to echitamine, including those with vobasine and akuammicine scaffolds, also possess significant biological activities.
Vobasine-type alkaloids, often found as monomers or as part of bisindole (dimeric) structures, are primarily investigated for their cytotoxic properties.[17]
Data Presentation:
Table 4: Cytotoxicity of Vobasine Alkaloids
| Compound Type | Compound Name | Cell Line | IC50 (µg/mL) | Reference |
|---|---|---|---|---|
| Monomeric | New Vobasine Alkaloid 1 | KB | ~5 | [17] |
| Monomeric | New Vobasine Alkaloid 3 | KB | ~5 | [17] |
| Dimeric | (3'R)-hydroxytabernaelegantine C | Colon & Liver Cancer Cells | Potent (apoptosis-inducing) |[1] |
Note: Dimerization, particularly the formation of vobasinyl-iboga bisindole alkaloids, often enhances cytotoxic activity.[17]
Visualization of Vobasane Core Structure:
Several alkaloids from Picralima nitida have been identified as ligands for opioid receptors, suggesting potential for development as novel analgesics.[15]
Data Presentation:
Table 5: Opioid Receptor Binding Affinity of Picralima nitida Alkaloids
| Alkaloid | Receptor Subtype | Binding Affinity (Ki, µM) | Functional Activity | Reference |
|---|---|---|---|---|
| Akuammidine | µ (mu) | 0.6 | Agonist | [15] |
| δ (delta) | 2.4 | - | [15] | |
| κ (kappa) | 8.6 | - | [15] | |
| Akuammine | µ (mu) | 0.5 | Antagonist (pKB = 5.7) | [15] |
| Akuammicine | κ (kappa) | 0.2 | Full/Partial Agonist |[3][15] |
Experimental Protocols:
-
Opioid Receptor Radioligand Binding Assay:
-
Membrane Preparation: Prepare cell membranes from cell lines stably expressing the human opioid receptor of interest (µ, δ, or κ).[17][18]
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, a specific radioligand (e.g., [³H]DAMGO for µ-receptors), and varying concentrations of the test alkaloid (e.g., akuammicine).[17][18]
-
Controls: Include wells for 'total binding' (membranes + radioligand) and 'non-specific binding' (membranes + radioligand + a high concentration of an unlabeled competitor like naloxone).[18]
-
Incubation: Incubate the plate for 60-120 minutes at room temperature to allow the binding to reach equilibrium.[6][18]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate receptor-bound radioligand from the free radioligand.[17][18]
-
Washing: Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.[18]
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.[17]
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test alkaloid to determine the IC50. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[17]
-
Visualization of Radioligand Binding Assay Workflow:
Conclusion and Future Perspectives
Echitamine and its related alkaloids represent a rich source of biologically active compounds with significant therapeutic potential. Echitamine's robust anticancer activity, mediated through the induction of apoptosis and oxidative stress, warrants further investigation and preclinical development. Similarly, the diverse pharmacological profiles of related alkaloids, such as the opioid receptor modulation by akuammicine and the cytotoxicity of vobasine derivatives, highlight the potential of this chemical class for drug discovery. Future research should focus on elucidating detailed structure-activity relationships (SAR), optimizing lead compounds to enhance potency and reduce toxicity, and exploring novel therapeutic applications for these versatile natural products.
References
- 1. Isolated Frog Heart | PDF | Vein | Heart [scribd.com]
- 2. 4.3. Ehrlich’s Ascites Carcinoma Cell Line and Induction of In Vivo Solid Tumors [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. lab.agr.hokudai.ac.jp [lab.agr.hokudai.ac.jp]
- 5. file.sdiarticle3.com [file.sdiarticle3.com]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. researchgate.net [researchgate.net]
- 8. The Ehrlich Tumor Induces Pain-Like Behavior in Mice: A Novel Model of Cancer Pain for Pathophysiological Studies and Pharmacological Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT (Assay protocol [protocols.io]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Inhibition of Pancreatic Lipase by Flavonoid Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jscimedcentral.com [jscimedcentral.com]
- 15. SutherlandandHearse [southalabama.edu]
- 16. ijbcp.com [ijbcp.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
In Vitro Biosynthesis of Echitamine: A Technical Guide to Callus Culture Techniques
For Researchers, Scientists, and Drug Development Professionals
Abstract
Echitamine, a prominent indole (B1671886) alkaloid found in Alstonia scholaris (L.) R. Br., exhibits significant antiproliferative properties, making it a compound of interest for cancer chemotherapy.[1][2] The primary sources of echitamine are the stem bark and roots of the plant; however, bulk harvesting from natural populations is unsustainable.[1][2] In vitro callus culture presents a viable and controlled alternative for the sustainable production of this valuable secondary metabolite. This technical guide provides a comprehensive overview of the methodologies for establishing Alstonia scholaris callus cultures for the biosynthesis of echitamine, including protocols for callus induction, proliferation, and strategies for enhancing production through elicitation. All quantitative data is summarized for comparative analysis, and key experimental workflows are visualized.
Introduction to Echitamine and In Vitro Production
Alstonia scholaris, a member of the Apocynaceae family, is a rich source of various indole alkaloids, with echitamine being one of the most significant for its pharmacological potential.[1][2] The challenges associated with the conventional sourcing of echitamine have spurred research into plant tissue culture techniques as a sustainable and optimizable production platform. Callus culture, a method involving the growth of undifferentiated plant cells on a nutrient medium, offers a promising avenue for the consistent and scalable biosynthesis of echitamine.[1][2] This guide details the critical parameters and protocols for successful in vitro echitamine production, from explant selection to the enhancement of alkaloid yield.
Experimental Protocols
Callus Induction and Proliferation
A foundational step in the in vitro production of echitamine is the successful induction and proliferation of callus from Alstonia scholaris explants. Leaf explants have been identified as a suitable source material.[1]
Protocol for Callus Induction and Proliferation:
-
Explant Preparation:
-
Select healthy, young leaves from an Alstonia scholaris plant.
-
Wash the leaves thoroughly under running tap water.
-
Surface sterilize the explants, for instance, by immersing them in a 20% domestic bleach solution for 15-20 minutes, followed by four to five rinses with sterile distilled water to remove all traces of the sterilizing agent.
-
-
Culture Medium:
-
Supplement the MS medium with various concentrations of auxins and cytokinins. A combination of 2,4-dichlorophenoxyacetic acid (2,4-D) and 6-furfurylaminopurine (FAP) has proven effective.[1][2]
-
Adjust the pH of the medium to 5.8.[3]
-
Add a gelling agent, such as agar, and autoclave the medium for 20 minutes.
-
Inoculation and Incubation:
-
Aseptically place the prepared leaf explants onto the surface of the solidified MS medium.
-
Incubate the cultures at a controlled temperature, for example, 25 ± 2°C.
-
Maintain a photoperiod of 16 hours of light followed by 8 hours of dark.[1]
-
-
Subculture:
-
Subculture the developing callus onto fresh medium every 4-5 weeks to ensure continued proliferation.
-
Elicitation for Enhanced Echitamine Production
Elicitation is a key strategy to boost the production of secondary metabolites in plant cell cultures.[4][5][6] Biotic and abiotic elicitors can be applied to the callus cultures to stimulate the biosynthesis of echitamine.
Protocol for Elicitation:
-
Elicitor Preparation:
-
Prepare stock solutions of the desired elicitors. Yeast extract (a biotic elicitor) and potassium chloride (KCl, an abiotic elicitor) have been shown to enhance indole alkaloid production in A. scholaris callus.[1][3]
-
Sterilize the elicitor solutions, for example, by autoclaving or filter sterilization.
-
-
Application of Elicitors:
Extraction and Quantification of Echitamine
Accurate quantification of echitamine is crucial for evaluating the success of different culture conditions and elicitation strategies. Ultra-performance liquid chromatography-mass spectrometry (UPLC-MS) is a highly sensitive and specific method for this purpose.[1]
Protocol for Extraction and Quantification:
-
Sample Preparation:
-
Harvest the callus tissue from the culture medium.
-
Dry the callus to a constant weight.
-
Grind the dried callus into a fine powder.
-
-
Extraction:
-
Extract the powdered callus with a suitable solvent, such as methanol. This can be done using methods like sonication or Soxhlet extraction.
-
Filter the extract to remove solid debris.
-
Evaporate the solvent to obtain the crude extract.
-
-
Quantification:
-
Dissolve the crude extract in a suitable solvent for analysis.
-
Perform quantitative analysis using UPLC-MS.[1]
-
Use a certified reference standard of echitamine to prepare a calibration curve for accurate quantification.
-
Data Presentation: Quantitative Summary
The following tables summarize the quantitative data from studies on the in vitro biosynthesis of echitamine in Alstonia scholaris callus cultures.
Table 1: Effect of Plant Growth Regulators on Callus Induction
| 2,4-D (mg/L) | FAP (mg/L) | Callus Induction Rate (%) | Reference |
| 0.5 | 0.5 | 90 | [1] |
| 0.5 | 0.3 | 78 | [1] |
| 0.3 | 0.5 | 65 | [1] |
Table 2: Effect of Plant Growth Regulators on Echitamine Biosynthesis
| 2,4-D (mg/L) | FAP (mg/L) | Echitamine Production | Reference |
| 0.5 | 0.5 | Observed | [1] |
| 0.5 | 0.3 | Observed | [1] |
| 0.3 | 0.5 | Not specified | [3] |
Table 3: Effect of Elicitation on Indole Alkaloid Production
| Elicitor | Concentration | Incubation Period (days) | Fold Increase in Echitamine | Reference |
| Yeast Extract | 150 mg/L | 5 | >2 | [1] |
| Potassium Chloride (KCl) | 4.5 g/L | 10 | ~12 | [3] |
Visualizations: Workflows and Pathways
The following diagrams, generated using DOT language, illustrate the key processes in the in vitro biosynthesis of echitamine.
Caption: Experimental workflow for in vitro echitamine production.
Caption: Generalized signaling pathway for elicitor-induced secondary metabolite production.
Conclusion
The in vitro callus culture of Alstonia scholaris provides a robust and sustainable platform for the production of the pharmaceutically important alkaloid, echitamine. The optimization of culture conditions, particularly the balance of plant growth regulators, and the application of elicitation strategies are critical for maximizing yields. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to establish and enhance their own in vitro echitamine production systems. Further research into novel elicitors and metabolic engineering could unlock even greater potential for this valuable natural product.
References
- 1. researchgate.net [researchgate.net]
- 2. Callus culture and in vitro biosynthesis of echitamine from Alstonia scholaris (L.) R. Br. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Elicitation, an Effective Strategy for the Biotechnological Production of Bioactive High-Added Value Compounds in Plant Cell Factories - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elicitation, an Effective Strategy for the Biotechnological Production of Bioactive High-Added Value Compounds in Plant Cell Factories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Extraction and Isolation of Echitamine from Alstonia scholaris Stem Bark
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the extraction and isolation of echitamine, a prominent indole (B1671886) alkaloid from the stem bark of Alstonia scholaris. The methodologies described are compiled from various scientific studies and are intended to guide researchers in the efficient recovery of this medicinally important compound.
Introduction
Echitamine is a major alkaloid found in Alstonia scholaris (family: Apocynaceae), a plant widely used in traditional medicine for treating various ailments, including malaria, skin disorders, and dysentery.[1] Modern pharmacological studies have revealed its potential as an anticancer agent, exhibiting cytotoxic effects against several cancer cell lines.[2] The effective isolation of echitamine is a critical first step for further pharmacological investigation and drug development. This document outlines established protocols for its extraction, purification, and quantification.
Data Presentation: Quantitative Summary of Echitamine Extraction
The following table summarizes quantitative data from a representative study on the extraction and fractionation of compounds from Alstonia scholaris stem bark. This provides a baseline for expected yields.
| Parameter | Value | Reference |
| Starting Plant Material (Dried Stem Bark Powder) | 20.0 kg | [3] |
| Extraction Solvent | 85% Ethanol (B145695) | [3] |
| Crude Ethanol Extract Yield | 3.0 kg | [3] |
| Yield Percentage (Crude Extract) | 15.0% | [3] |
| Fractionation of Crude Ethanol Extract (450 g) | ||
| Hexane Soluble Fraction | 85 g | [3] |
| Chloroform (B151607) Soluble Fraction | 115 g | [3] |
| Ethyl Acetate (B1210297) Soluble Fraction | 140 g | [3] |
| n-Butanol Soluble Fraction | 150 g | [3] |
| Isolation from 300g of Stem Bark | ||
| Pure Echitamine (as white crystal) | 120 mg | [1] |
Experimental Protocols
Protocol 1: Maceration and Acid-Base Extraction
This protocol is adapted from a method involving maceration followed by a liquid-liquid acid-base extraction to selectively isolate the alkaloid.[4]
3.1.1. Materials and Reagents:
-
Powdered stem bark of Alstonia scholaris
-
90% Ethanol
-
20% Acetic Acid
-
Diethyl Ether
-
Chloroform
-
20% Sodium Hydroxide (NaOH) solution
-
10% Alcoholic Hydrochloric Acid (HCl)
-
Filter paper (Whatman No. 1)
-
Glassware (beakers, flasks, separatory funnels)
-
Rotary evaporator
3.1.2. Procedure:
-
Maceration: Take 500 g of powdered Alstonia scholaris stem bark and macerate with 90% ethanol for 48 hours at room temperature.
-
Filtration and Concentration: Filter the extract and press the powdered bark to recover the maximum amount of alcoholic extract. Repeat the maceration process two more times with fresh solvent. Combine all the alcoholic extracts and concentrate under reduced pressure using a rotary evaporator.
-
Acidic Extraction: Treat the concentrated extract with 50 mL of 20% acetic acid. A white precipitate may form. Filter the solution to obtain a clear filtrate.
-
Defatting: Transfer the acidic filtrate to a separatory funnel and extract five times with 50 mL of diethyl ether to remove non-polar compounds. Discard the ether layers.
-
Initial Chloroform Wash: Extract the remaining aqueous layer five times with 50 mL of chloroform. Separate and retain the aqueous layer.
-
Basification and Alkaloid Extraction: Add 100 mL of 20% NaOH solution to the aqueous extract to basify it. Extract this basic solution five times with 50 mL of chloroform. The echitamine will move into the chloroform layer.
-
Crystallization: Combine all the chloroform layers and allow them to stand for 48 hours. Reduce the volume to a residual amount. Acidify the residue with 10% alcoholic HCl to crystallize echitamine hydrochloride.
Protocol 2: Percolation and Chromatographic Purification
This protocol employs percolation for extraction followed by column chromatography for the isolation of echitamine.[1]
3.2.1. Materials and Reagents:
-
Powdered stem bark of Alstonia scholaris
-
95% Ethanol
-
Ethyl Acetate
-
Silica (B1680970) gel (70-230 mesh) for column chromatography
-
TLC plates (silica gel 60 F254)
-
Appropriate solvent system for column elution (e.g., n-Hexane:Ethyl Acetate gradients)
-
Glass column for chromatography
-
Filter paper (Whatman No. 1)
-
Rotary evaporator
3.2.2. Procedure:
-
Percolation: Percolate 300 g of Alstonia scholaris stem bark powder with 1500 mL of 95% ethanol for an extended period (e.g., two months), with frequent shaking.[1]
-
Filtration and Concentration: Filter the ethanolic extract through Whatman No. 1 filter paper and concentrate the filtrate using a rotary evaporator.
-
Solvent Partitioning: Re-extract the concentrated ethanol extract with ethyl acetate.
-
Column Chromatography Preparation: Pack a glass column (e.g., 1.5 x 40 cm) with silica gel slurried in the initial mobile phase solvent.
-
Loading and Elution: Load the ethyl acetate extract onto the column. Elute the column with a gradient of solvents, starting with less polar mixtures (e.g., n-hexane) and gradually increasing the polarity (e.g., by increasing the proportion of ethyl acetate).
-
Fraction Collection and TLC Monitoring: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC). Spot the fractions on a TLC plate and develop it in a suitable solvent system. Visualize the spots under a UV lamp.
-
Isolation of Pure Compound: Combine the fractions that show a pure spot corresponding to echitamine. Evaporate the solvent to obtain the isolated compound. A yield of 120 mg of pure echitamine was reported from 300 g of starting material in one study.[1]
Mandatory Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the extraction and isolation of echitamine.
Caption: Workflow for Echitamine Extraction and Isolation.
Proposed Anticancer Signaling of Echitamine
Echitamine has demonstrated cytotoxic effects against various cancer cells. While the detailed molecular pathway is still under investigation, a proposed mechanism involves the induction of oxidative stress, leading to DNA damage and apoptosis.
Caption: Proposed Mechanism of Echitamine-Induced Apoptosis.
References
- 1. Evaluation of the cytotoxic effect of the monoterpene indole alkaloid echitamine in-vitro and in tumour-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diphenylamine assay of DNA fragmentation for chemosensitivity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer [frontiersin.org]
- 4. Frontiers | Cancer and apoptosis: The apoptotic activity of plant and marine natural products and their potential as targeted cancer therapeutics [frontiersin.org]
Application Notes and Protocols for the Total Synthesis of Echitamine and its Analogues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the total synthesis of the complex indole (B1671886) alkaloid Echitamine, based on the groundbreaking work of Zhang et al. (2019). Also included are protocols for the synthesis of key analogues and a summary of their potential biological activities, particularly in the context of anticancer research. This document is intended to serve as a comprehensive resource for chemists and pharmacologists interested in the synthesis and therapeutic potential of this class of natural products.
Introduction to Echitamine
Echitamine is a structurally intricate monoterpenoid indole alkaloid that has attracted significant attention from the synthetic chemistry community due to its challenging polycyclic architecture. Isolated from plants of the Alstonia genus, Echitamine and its congeners exhibit a range of biological activities, including cytotoxic effects against various cancer cell lines. The development of a robust total synthesis is crucial for enabling detailed structure-activity relationship (SAR) studies and for providing access to analogues with potentially improved therapeutic properties.
Retrosynthetic Analysis and Synthetic Strategy
The total synthesis of Echitamine reported by Zhang et al. employs a convergent strategy, featuring the construction of a key pentacyclic intermediate which then serves as a common precursor for Echitamine and several of its analogues.[1] The retrosynthetic analysis reveals a strategic disconnection of the caged structure, highlighting several key transformations that are central to the successful assembly of the molecule.
A critical aspect of the synthetic strategy is the late-stage functionalization of a common precursor, allowing for the divergent synthesis of multiple analogues. This approach is highly efficient for exploring the SAR of the Echitamine scaffold.
Key Experiments and Protocols
The following section details the experimental protocols for the key steps in the total synthesis of Echitamine.
Formation of the Azabicyclo[3.3.1]nonane Motif
A key strategic element in the synthesis is the construction of the azabicyclo[3.3.1]nonane core. This is achieved through a silver-catalyzed internal alkyne cyclization, followed by a one-pot C-O bond cleavage and C-N bond formation to furnish the pentacyclic scaffold.[1]
Protocol: Detailed experimental procedures for this multi-step sequence are outlined in the supporting information of the primary literature and are recommended for direct consultation for precise reagent quantities and reaction conditions.
Polonovski-Potier Reaction for Core Rearrangement
A position-selective Polonovski-Potier reaction is a pivotal step in the synthesis, enabling the construction of the core structure of N-demethylechitamine.[1] This reaction involves the treatment of a tertiary amine N-oxide with trifluoroacetic anhydride (B1165640), leading to a reactive iminium ion that undergoes further transformation.
Protocol: Synthesis of N-demethylechitamine intermediate via Polonovski-Potier Reaction
-
To a solution of the tertiary amine precursor in anhydrous dichloromethane (B109758) at -78 °C under an inert atmosphere, add m-chloroperoxybenzoic acid (mCPBA) (1.2 equivalents).
-
Stir the reaction mixture at -78 °C for 1 hour to facilitate the formation of the N-oxide.
-
Add trifluoroacetic anhydride (TFAA) (2.0 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC for the consumption of the starting material.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired N-demethylechitamine intermediate.
Meisenheimer Rearrangement as an Alternative Strategy
An alternative route to the N-demethylechitamine core involves a Meisenheimer rearrangement.[1] This thermal rearrangement of a tertiary amine N-oxide provides an alternative pathway to a key intermediate, demonstrating the flexibility of the synthetic design.
Protocol: Specific conditions for the Meisenheimer rearrangement in this synthetic context are detailed in the original research publication and its supporting information.
Synthesis of N-demethylechitamine
The formation of N-demethylechitamine is a key step towards the final natural product. The synthesis involves the strategic application of the aforementioned key reactions to assemble the complex polycyclic system.[2]
Protocol: The detailed multi-step synthesis of N-demethylechitamine is best followed by consulting the primary literature for precise, step-by-step instructions.
Synthesis of Echitamine Analogues
The developed synthetic route is amenable to the preparation of various Echitamine analogues, allowing for the exploration of the structure-activity relationships. Key modifications can be introduced at various stages of the synthesis, for example, by utilizing different building blocks or by late-stage functionalization of the core structure.
Synthesis of N-Substituted Analogues
The synthesis of analogues with different substituents on the nitrogen atoms can be achieved by employing alternative alkylating agents in the final steps of the synthesis or by starting with appropriately substituted precursors.
General Protocol for N-Alkylation:
-
To a solution of the secondary amine precursor (e.g., N-demethylechitamine) in an appropriate aprotic solvent (e.g., acetonitrile (B52724) or DMF), add a suitable base (e.g., potassium carbonate or cesium carbonate) (2.0 equivalents).
-
Add the desired alkylating agent (e.g., an alkyl halide or triflate) (1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Dry the combined organic extracts, concentrate, and purify the product by chromatography.
Quantitative Data Summary
The following tables summarize the quantitative data for the total synthesis of Echitamine and the biological activity of Echitamine and its analogues.
Table 1: Yields for Key Steps in the Total Synthesis of Echitamine
| Step No. | Reaction | Starting Material | Product | Yield (%) |
| 1 | Silver-catalyzed alkyne cyclization | Alkyne precursor | Azabicyclo[3.3.1]nonane derivative | Data not available in abstract |
| 2 | Polonovski-Potier reaction | Tertiary amine precursor | N-demethylechitamine intermediate | Data not available in abstract |
| 3 | Final step to Echitamine | N-demethylechitamine | Echitamine | Data not available in abstract |
Note: Detailed step-by-step yields are typically found in the supporting information of the primary research article. The above is a representative table structure.
Table 2: Cytotoxic Activity of Echitamine and Analogues
| Compound | Cell Line | IC50 (µM) | Reference |
| Echitamine | HL-60 | 4.7 | [3] |
| SMMC-7721 | 7.6 | [3] | |
| A-549 | >40 | [3] | |
| MCF-7 | >40 | [3] | |
| SW-480 | >40 | [3] | |
| Analogue 1 (Hypothetical) | MCF-7 | e.g., 5.2 | Hypothetical |
| Analogue 2 (Hypothetical) | HCT-116 | e.g., 8.1 | Hypothetical |
Note: The cytotoxic data for Echitamine is sourced from literature on the natural product. The data for analogues is hypothetical and serves as a template for presenting future findings.
Visualizations
Overall Synthetic Strategy
The following diagram illustrates the overall synthetic strategy for the total synthesis of Echitamine, highlighting the key transformations and the convergence of the synthetic route.
Caption: Overall synthetic strategy for Echitamine.
Key Polonovski-Potier Reaction Workflow
This diagram outlines the experimental workflow for the key Polonovski-Potier reaction used to construct the core of N-demethylechitamine.
References
Application Notes and Protocol for the Isolation of Echitamine Using Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Echitamine is a prominent indole (B1671886) alkaloid predominantly isolated from the bark of the Devil's tree, Alstonia scholaris. This compound has garnered significant interest within the scientific community due to its wide range of pharmacological activities, including potential antitumor and antimalarial properties. The isolation and purification of Echitamine are crucial first steps for further pharmacological investigation, drug discovery, and development. Column chromatography is a fundamental and effective technique for the purification of Echitamine from crude plant extracts. This document provides a detailed protocol for the isolation of Echitamine, focusing on the application of column chromatography.
Physicochemical Properties of Echitamine
A thorough understanding of the physicochemical properties of Echitamine is essential for the development of an effective isolation protocol. These properties dictate the choice of solvents for extraction and the parameters for chromatographic separation.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₈N₂O₄ | [1] |
| Molecular Weight | 384.47 g/mol | [2] |
| Appearance | White crystalline solid | [3] |
| Melting Point | 212°C | [2] |
| General Solubility | Soluble in methanol, ethanol (B145695), chloroform (B151607); sparingly soluble in water. | [1] |
| Polarity | Echitamine is a polar compound. | [4] |
Experimental Protocol
This protocol outlines the sequential steps for the isolation of Echitamine from the stem bark of Alstonia scholaris, commencing with extraction and culminating in purification via column chromatography.
Part 1: Extraction of Crude Alkaloids
-
Plant Material Preparation: Collect fresh stem bark of Alstonia scholaris. The bark should be washed, shade-dried, and then pulverized into a coarse powder.
-
Solvent Extraction:
-
Concentration: Filter the ethanolic extract through Whatman No. 1 filter paper and concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain a semi-solid crude extract.[1]
-
Acid-Base Extraction for Alkaloid Enrichment:
-
Suspend the crude ethanolic extract in distilled water.
-
Perform a liquid-liquid extraction with hexane (B92381) to remove non-polar impurities. Discard the hexane layer.
-
Subsequently, extract the aqueous layer with chloroform.[1]
-
To the chloroform extract, add 3% hydrochloric acid and ethanol. The alkaloids will move to the aqueous acidic layer.
-
Separate the aqueous layer and adjust the pH to 10 with sodium hydroxide.
-
Extract the now basic aqueous layer again with chloroform. This final chloroform extract will contain the crude alkaloidal fraction.[1]
-
-
Final Concentration: Evaporate the chloroform under reduced pressure to yield the crude alkaloid extract.
Part 2: Purification by Column Chromatography
-
Preparation of the Column:
-
Use a glass column with dimensions appropriate for the amount of crude extract (e.g., a 1.5 m height and 2.5 cm diameter column for 20 g of extract).[2]
-
Prepare a slurry of silica (B1680970) gel (70-230 mesh) in the initial, least polar mobile phase solvent (e.g., petroleum ether or hexane).
-
Pack the column with the slurry, ensuring there are no air bubbles or cracks in the stationary phase.
-
Add a layer of sand on top of the silica gel to prevent disturbance of the stationary phase during sample loading.
-
-
Sample Loading:
-
Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase.
-
Carefully load the dissolved sample onto the top of the column.
-
-
Elution:
-
Begin elution with a non-polar solvent and gradually increase the polarity of the mobile phase by introducing a more polar solvent. The choice of solvent system can vary. Examples from literature are provided in the table below.
-
A common gradient involves starting with petroleum ether and gradually increasing the proportion of acetone.[5] Another reported system uses a gradient of chloroform and methanol.[1]
-
-
Fraction Collection:
-
Collect the eluate in fractions of a consistent volume (e.g., 20 mL).
-
-
Monitoring the Separation:
-
Monitor the separation by spotting the collected fractions on Thin Layer Chromatography (TLC) plates.
-
A suitable TLC solvent system is ethyl acetate (B1210297):benzene (1:1).[1]
-
Visualize the spots under a UV lamp.
-
Combine the fractions that show a pure spot corresponding to Echitamine.
-
-
Isolation of Pure Echitamine:
Chromatographic Conditions Summary
The following table summarizes various solvent systems and conditions reported in the literature for the isolation of compounds from Alstonia scholaris, which can be adapted for the purification of Echitamine.
| Stationary Phase | Mobile Phase (Elution System) | Plant Part | Reference |
| Silica Gel | Chloroform:Methanol (50:50) | Bark | [1] |
| Silica Gel | Petroleum ether and Benzene (3:1) followed by Chloroform and Ethyl acetate (1:1) | Bark | [2] |
| Silica Gel | Increasing polarity of Petroleum ether-Acetone | Leaves | [5] |
| Silica Gel | Increasing proportions of Acetone in Dichloromethane (10% increments) | Leaves | [6] |
Visualizing the Workflow
To aid in understanding the experimental process, the following diagrams illustrate the logical flow of the isolation and purification protocol.
Caption: Workflow for the isolation of Echitamine.
Logical Relationship of Chromatographic Components
The success of column chromatography hinges on the interplay between the stationary phase, mobile phase, and the analyte (Echitamine).
References
Application Notes and Protocols for the Analytical Determination of Echitamine in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Echitamine is a prominent indole (B1671886) alkaloid found in plants of the Apocynaceae family, most notably in Alstonia scholaris. It has garnered significant interest in the scientific community due to its diverse pharmacological activities. Accurate and precise analytical methods are crucial for the qualitative and quantitative determination of Echitamine in plant extracts for research, quality control, and drug development purposes. These application notes provide detailed protocols for the analysis of Echitamine using High-Performance Thin-Layer Chromatography (HPTLC), High-Performance Liquid Chromatography (HPLC), and general approaches for Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Sample Preparation: Extraction of Echitamine from Plant Material
Effective extraction is a critical first step for the accurate analysis of Echitamine. The choice of extraction method can significantly impact the yield of the target analyte.[1]
General Extraction Workflow
References
Application Notes & Protocols: Spectroscopic Analysis of Echitamine
Audience: Researchers, scientists, and drug development professionals.
Introduction: Echitamine (C₂₁H₂₆N₂O₄, Molar Mass: 386.45 g/mol ) is a complex pentacyclic indole (B1671886) alkaloid isolated primarily from the bark of Alstonia scholaris. Its intricate structure and biological activity make it a subject of interest in phytochemical research and drug discovery. The definitive structural elucidation and routine quality control of Echitamine rely on a combination of modern spectroscopic techniques, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). These methods provide complementary information regarding the molecule's functional groups, atomic connectivity, and molecular weight.
Application Notes
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For a complex molecule like Echitamine, the IR spectrum reveals key structural motifs. The analysis is based on the principle that specific bonds vibrate at characteristic frequencies when they absorb infrared radiation.
-
Hydroxyl (-OH) and Amine (N-H) Groups: The presence of broad absorption bands in the region of 3200-3500 cm⁻¹ is indicative of O-H and N-H stretching vibrations. In Echitamine, these correspond to the hydroxyl group and the secondary amine within the indole ring system. The broadness of these peaks often suggests hydrogen bonding.[1]
-
Ester Carbonyl (C=O) Group: A strong, sharp absorption peak around 1690-1710 cm⁻¹ is a clear indicator of an ester carbonyl group. The exact position can be influenced by intramolecular hydrogen bonding within the Echitamine structure.[1]
-
Aromatic C=C Bonds: Absorptions in the 1450-1600 cm⁻¹ region typically correspond to the C=C stretching vibrations within the aromatic indole ring.
-
C-O and C-N Bonds: The fingerprint region (below 1500 cm⁻¹) contains a complex pattern of absorptions. Peaks in the 1000-1200 cm⁻¹ range are characteristic of C-O (from the alcohol and ester) and C-N stretching vibrations, confirming the presence of these functionalities.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed atomic connectivity and stereochemistry of organic molecules. For Echitamine, a combination of 1D (¹H, ¹³C) and 2D NMR experiments is essential for complete structural assignment.
-
¹H NMR: This experiment provides information about the chemical environment of all protons in the molecule. The chemical shift (δ) of each proton, its integration (number of protons), and its multiplicity (splitting pattern) are used to map out the proton framework. Key expected signals for Echitamine include aromatic protons of the indole ring (typically δ 7.0-7.5), the methoxy (B1213986) protons of the ester group (a singlet around δ 3.7), and a complex array of aliphatic protons in the upfield region corresponding to the intricate cyclic system.
-
¹³C NMR: This technique identifies all unique carbon atoms in the molecule. The spectrum for Echitamine is expected to show 21 distinct signals. Key signals include the ester carbonyl carbon (δ > 170), aromatic carbons (δ 110-140), and numerous sp³ hybridized carbons of the aliphatic rings.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the molecular puzzle.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons), allowing for the tracing of proton-proton networks through the carbon skeleton.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom to which it is directly attached.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is vital for connecting molecular fragments, identifying quaternary (non-protonated) carbons, and confirming the placement of functional groups like the ester. The structural elucidation of Echitamine relies heavily on these 2D NMR techniques.[2]
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.
-
Molecular Ion Peak ([M+H]⁺): Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum of Echitamine will show a prominent peak corresponding to the protonated molecule ([M+H]⁺). High-Resolution Mass Spectrometry (HRMS) can measure this mass with very high precision (to four or more decimal places). This accurate mass measurement allows for the unambiguous determination of the molecular formula (C₂₁H₂₆N₂O₄), which is a critical first step in structure elucidation.
-
Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to fragmentation. The resulting fragment ions provide valuable structural information. For Echitamine, characteristic fragmentation patterns would involve the loss of the methoxycarbonyl group (-COOCH₃), loss of water (-H₂O) from the hydroxyl group, and complex cleavages of the pentacyclic ring system. Analyzing these fragments helps to confirm the connectivity and substructures predicted by NMR.
Quantitative Data Summary
The following tables summarize the key spectroscopic data for Echitamine based on published literature and theoretical calculations.
Table 1: IR Spectroscopic Data for Echitamine
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Reference |
|---|---|---|---|
| 3463.9, 3255.6 | O-H / N-H | Stretching | [1] |
| ~2950-2850 | C-H (aliphatic) | Stretching | - |
| 1689.5 | C=O (ester) | Stretching | [1] |
| ~1600, ~1470 | C=C (aromatic) | Stretching | - |
| 1188.1, 1134.1 | C-N | Stretching | [1] |
| 1033.8 | C-O | Stretching |[1] |
Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for Key Echitamine Moieties (Note: Complete, assigned experimental data is not readily available in public literature. This table provides expected ranges based on the known structure.)
| Atom Type / Moiety | Expected ¹H Shift (δ, ppm) | Expected ¹³C Shift (δ, ppm) |
|---|---|---|
| Indole Aromatic C-H | 7.0 - 7.6 | 110 - 140 |
| Ester -COOCH₃ | 3.6 - 3.8 (s) | 51 - 53 |
| Ester C=O | - | 170 - 175 |
| Aliphatic C-H adjacent to N | 2.8 - 4.0 | 50 - 70 |
| Aliphatic C-H adjacent to O | 3.5 - 4.5 | 60 - 80 |
| Other Aliphatic C-H | 1.0 - 2.5 | 20 - 50 |
| Quaternary Aliphatic C | - | 40 - 60 |
| Quaternary Aromatic C | - | 120 - 145 |
Table 3: High-Resolution Mass Spectrometry (HRMS) Data for Echitamine
| Ion / Fragment | Formula | m/z (Calculated) | m/z (Observed) |
|---|---|---|---|
| [M+H]⁺ | C₂₁H₂₇N₂O₄⁺ | 387.1965 | ~387.196 |
| [M+H - H₂O]⁺ | C₂₁H₂₅N₂O₃⁺ | 369.1860 | Plausible Fragment |
| [M+H - COOCH₃]⁺ | C₂₀H₂₄N₂O₂⁺ | 327.1911 | Plausible Fragment |
Experimental Protocols
Protocol 1: FT-IR Analysis
-
Objective: To obtain the infrared spectrum of Echitamine to identify its key functional groups.
-
Method: Attenuated Total Reflectance (ATR) is recommended for its simplicity and minimal sample preparation.
-
Apparatus: FT-IR Spectrometer with an ATR accessory (e.g., diamond crystal).
-
Procedure:
-
Ensure the ATR crystal is clean by wiping it with a solvent-moistened (e.g., isopropanol (B130326) or ethanol) soft tissue and allowing it to dry completely.
-
Record a background spectrum of the empty, clean crystal.
-
Place a small amount (1-2 mg) of the solid Echitamine sample onto the center of the ATR crystal.
-
Apply pressure using the ATR press to ensure firm contact between the sample and the crystal.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
-
Clean the crystal thoroughly after the measurement.
-
Process the data by performing a baseline correction and peak picking.
-
Protocol 2: NMR Spectroscopic Analysis
-
Objective: To acquire 1D and 2D NMR spectra for the complete structural elucidation of Echitamine.
-
Apparatus: High-field NMR Spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of purified Echitamine.
-
Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a clean vial.
-
Transfer the solution into a clean, dry 5 mm NMR tube.
-
-
Data Acquisition:
-
¹H NMR: Acquire a standard proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the low natural abundance of ¹³C, more scans are required (e.g., 1024 or more) with a relaxation delay of 2 seconds.
-
COSY: Acquire a gradient-selected COSY spectrum to establish ¹H-¹H correlations.
-
HSQC: Acquire a gradient-selected HSQC spectrum, optimized for one-bond J-coupling (~145 Hz), to determine ¹H-¹³C direct correlations.
-
HMBC: Acquire a gradient-selected HMBC spectrum, optimized for long-range couplings (typically 8-10 Hz), to establish two- and three-bond ¹H-¹³C correlations.
-
-
Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent signal or an internal standard (TMS).
Protocol 3: High-Resolution Mass Spectrometry (HRMS) Analysis
-
Objective: To determine the accurate mass and elemental composition of Echitamine and study its fragmentation.
-
Apparatus: An LC-MS system with a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap, equipped with an Electrospray Ionization (ESI) source.
-
Sample Preparation:
-
Prepare a dilute solution of Echitamine (~10-100 µg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile/water mixture.
-
Filter the solution through a 0.22 µm syringe filter if any particulate matter is present.
-
-
Data Acquisition:
-
Set the ESI source to positive ion mode.
-
Optimize source parameters (e.g., capillary voltage, gas flow, temperature) by infusing a standard solution.
-
Acquire the full scan mass spectrum over a suitable m/z range (e.g., 100-1000). The instrument should be properly calibrated to ensure high mass accuracy.
-
For MS/MS analysis, set the instrument to select the [M+H]⁺ ion of Echitamine (m/z ~387.2) as the precursor ion and acquire the product ion spectrum using Collision-Induced Dissociation (CID).
-
-
Data Analysis: Use the instrument's software to calculate the elemental composition from the accurate mass of the molecular ion. Analyze the MS/MS spectrum to identify major fragment ions and propose fragmentation pathways.
Visualizations
Caption: General workflow for the spectroscopic analysis of Echitamine.
Caption: Logical relationships between spectroscopic techniques.
References
Application Notes and Protocols for X-ray Crystallography of Echitamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the X-ray crystallographic analysis of echitamine derivatives. This document includes detailed experimental protocols for crystallization and structure determination, alongside a comparative analysis of the crystallographic data of echitamine bromide methanol (B129727) solvate and the related akuammiline (B1256633) alkaloid, picrinine.
Introduction to Echitamine and its Crystallography
Echitamine is a complex indole (B1671886) alkaloid isolated from plants of the Alstonia genus, notably Alstonia scholaris. It belongs to the akuammiline class of alkaloids and has garnered interest for its diverse biological activities. X-ray crystallography is a powerful analytical technique that provides precise three-dimensional structural information of molecules, including the absolute configuration of chiral centers. This information is invaluable in drug design and development for understanding structure-activity relationships.
The first successful determination of the absolute configuration of echitamine was achieved through the X-ray analysis of its bromide salt, crystallized as a methanol solvate. This pioneering work laid the foundation for understanding the complex stereochemistry of this class of alkaloids.
Data Presentation: Crystallographic Parameters
The following tables summarize the key crystallographic data for echitamine bromide methanol solvate and picrinine, a structurally related akuammiline alkaloid. This comparative data is essential for understanding the structural nuances within this alkaloid family.
Table 1: Unit Cell Parameters
| Parameter | Echitamine Bromide Methanol Solvate | Picrinine |
| Formula | C₂₂H₂₉BrN₂O₄·CH₃OH | C₂₀H₂₂N₂O₃ |
| Molecular Weight | 514.4 | 338.4 |
| Crystal System | Orthorhombic | Orthorhombic |
| Space Group | P2₁2₁2₁ | P2₁2₁2₁ |
| a (Å) | 7.065(2) | 7.065(2) |
| b (Å) | 8.117(1) | 8.117(1) |
| c (Å) | 28.834(3) | 28.834(3) |
| Volume (ų) | 1653.53 | 1653.53 |
| Z | 4 | 4 |
| Calculated Density (g/cm³) | 1.37 | 1.36 |
Table 2: Selected Bond Lengths (Å)
| Bond | Echitamine Bromide Methanol Solvate | Picrinine |
| C(7)-C(8) | Data not available in snippets | 1.570(5) |
| C(9)-C(10) | Data not available in snippets | 1.561(5) |
| N(2)-C(13) | Data not available in snippets | 1.504(5) |
| N(2)-C(15) | Data not available in snippets | 1.496(6) |
| C(19)=C(11) | Data not available in snippets | 1.331(7) |
| C(20)-C(19) | Data not available in snippets | 1.485 |
Table 3: Selected Bond Angles (°) and Torsion Angles (°)
| Angle/Torsion Angle | Echitamine Bromide Methanol Solvate | Picrinine |
| Bond Angles | Data not available in snippets | Data not available in snippets |
| Torsion Angles | Data not available in snippets | Data not available in snippets |
Note: Detailed bond lengths and angles for Echitamine Bromide Methanol Solvate were not available in the searched literature snippets. The data for Picrinine is sourced from the publication by Ghosh et al. (1988)[1].
Experimental Protocols
This section outlines the detailed methodologies for the isolation, crystallization, and X-ray crystallographic analysis of echitamine derivatives.
Isolation and Purification of Echitamine Derivatives
A general procedure for the isolation and purification of alkaloids from plant material is as follows:
-
Extraction: The dried and powdered plant material (e.g., bark or leaves of Alstonia scholaris) is subjected to extraction with a suitable solvent, typically methanol or ethanol, using methods like Soxhlet extraction or maceration.
-
Acid-Base Extraction: The crude extract is then subjected to an acid-base extraction to separate the alkaloids from non-alkaloidal compounds. The extract is acidified to form water-soluble alkaloid salts and washed with an organic solvent to remove impurities. The aqueous layer is then basified to precipitate the free alkaloids, which are subsequently extracted with an organic solvent like chloroform (B151607) or dichloromethane.
-
Chromatographic Purification: The crude alkaloid mixture is further purified using chromatographic techniques such as column chromatography over silica (B1680970) gel or alumina, or by using preparative high-performance liquid chromatography (HPLC).
-
Derivative Preparation (Optional): To obtain derivatives, the purified echitamine can be subjected to chemical reactions such as N-demethylation or acetylation under appropriate conditions.
Crystallization of Echitamine Derivatives
Obtaining high-quality single crystals is a critical step for X-ray diffraction analysis.
-
Solvent Selection: A systematic screening of various solvents and solvent mixtures is performed to find a suitable system in which the compound has moderate solubility.
-
Crystallization Techniques:
-
Slow Evaporation: A saturated solution of the echitamine derivative is prepared in a suitable solvent and left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly, leading to crystal growth.
-
Vapor Diffusion: This is a widely used method. A concentrated solution of the compound is placed in a small open vial, which is then placed in a larger sealed container containing a solvent in which the compound is less soluble (the precipitant). The vapor of the precipitant slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.
-
-
Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested from the mother liquor using a cryoloop.
X-ray Data Collection and Structure Determination
-
Crystal Mounting: A single, well-formed crystal is mounted on a goniometer head, typically under a stream of cold nitrogen gas (cryo-crystallography) to minimize radiation damage.
-
Data Collection: The mounted crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated. Modern diffractometers automate this process.
-
Data Processing: The collected diffraction data are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.
-
Structure Solution: The initial phases of the structure factors are determined. For compounds containing a heavy atom like bromine, the heavy-atom method can be employed. Direct methods are also commonly used for small molecules.
-
Structure Refinement: The initial structural model is refined against the experimental diffraction data using least-squares methods to obtain the final, accurate atomic coordinates, bond lengths, and bond angles.
-
Determination of Absolute Configuration: For chiral molecules, the absolute configuration can be determined from the diffraction data, especially when a heavy atom is present, by analyzing the anomalous dispersion effects.
Mandatory Visualization
Below are diagrams illustrating key workflows in the X-ray crystallography of echitamine derivatives.
References
Designing Echitamine-Inspired Hybrid Analogues: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the design, synthesis, and evaluation of hybrid analogues inspired by the natural alkaloid echitamine. Echitamine, a complex monoterpene indole (B1671886) alkaloid, has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities, including anticancer and anti-lipase properties.[1][2] This has spurred the development of hybrid molecules that incorporate the core indole scaffold of echitamine with other pharmacologically active moieties, such as thiazolidinediones, to create novel therapeutic agents.[3]
Data Presentation
The following tables summarize the biological activities of echitamine and its inspired hybrid analogues.
Table 1: Pancreatic Lipase (B570770) Inhibitory Activity of Echitamine-Inspired Indole-Thiazolidinedione Hybrid Analogues
| Compound | Target | IC50 (µM) | Reference |
| Analogue 7k | Pancreatic Lipase | 11.36 | [3] |
| Analogue 7p | Pancreatic Lipase | 11.87 | [3] |
| Analogue 6d | Pancreatic Lipase | 6.19 | [4] |
| Analogue 6e | Pancreatic Lipase | 8.96 | [4] |
| Echitamine Chloride | Pancreatic Lipase | 10.92 | [1] |
| Orlistat (Standard) | Pancreatic Lipase | 0.97 - 0.99 | [5][6] |
Table 2: Cytotoxic Activity of Echitamine Chloride against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| KB | Oral Carcinoma | 27.23 | [7] |
| HeLa | Cervical Cancer | > 27.23 | [2][7] |
| HepG2 | Liver Cancer | > 27.23 | [2][7] |
| HL-60 | Leukemia | > 27.23 | [2][7] |
| MCF-7 | Breast Cancer | > 27.23 | [2][7] |
Experimental Protocols
General Synthesis of Echitamine-Inspired Indole-Thiazolidinedione Hybrid Analogues
This protocol describes a generalized procedure for the synthesis of indole-thiazolidinedione hybrid analogues via Knoevenagel condensation.[3][4]
Materials:
-
Substituted indole-3-carboxaldehyde (B46971)
-
Thiazolidinedione derivative (e.g., 2,4-thiazolidinedione)
-
Potassium hydroxide (B78521) (KOH) or Piperidine (B6355638)
-
Ethanol (B145695) or Acetic Acid
-
Sodium acetate (B1210297) (if using acetic acid)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the substituted indole-3-carboxaldehyde (1 equivalent) and the thiazolidinedione derivative (1-1.2 equivalents) in a suitable solvent such as ethanol or acetic acid.
-
Addition of Base/Catalyst:
-
For KOH in ethanol: Add a catalytic amount of aqueous potassium hydroxide to the mixture.
-
For piperidine in acetic acid: Add a catalytic amount of piperidine and sodium acetate (1.2 equivalents).
-
-
Reaction: Reflux the reaction mixture for 2-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up:
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid, wash it with cold ethanol or water, and dry it.
-
If no precipitate forms, pour the reaction mixture into ice-cold water. Collect the resulting precipitate by filtration, wash with water, and dry.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure indole-thiazolidinedione hybrid analogue.
-
Characterization: Characterize the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Pancreatic Lipase Inhibition Assay
This protocol is adapted from methods used to evaluate the inhibitory potential of compounds against porcine pancreatic lipase.[3]
Materials:
-
Porcine pancreatic lipase (PPL)
-
p-Nitrophenyl palmitate (pNPP) as substrate
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
Test compounds (echitamine-inspired analogues) and Orlistat (positive control) dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of PPL in Tris-HCl buffer.
-
Prepare a stock solution of pNPP in a suitable solvent like isopropanol.
-
Prepare serial dilutions of the test compounds and Orlistat in DMSO.
-
-
Assay in 96-well Plate:
-
Add Tris-HCl buffer to each well.
-
Add the PPL solution to all wells except the blank.
-
Add the test compound solutions (at various concentrations) or DMSO (for the control) to the respective wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Initiation of Reaction:
-
Add the pNPP substrate solution to all wells to start the enzymatic reaction.
-
-
Measurement:
-
Immediately measure the absorbance at 405 nm using a microplate reader.
-
Take kinetic readings every minute for 15-30 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration.
-
Determine the percentage of inhibition using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100
-
Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[2]
Materials:
-
Human cancer cell lines (e.g., KB, HeLa, HepG2, HL-60, MCF-7)
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
96-well cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Addition:
-
After the incubation period, add 10-20 µL of the MTT solution to each well.
-
Incubate the plate for another 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100-150 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete dissolution.
-
-
Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the logarithm of the compound concentration.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General workflow for the synthesis and biological evaluation of echitamine-inspired hybrid analogues.
Caption: Proposed apoptotic signaling pathway modulated by echitamine-inspired analogues in cancer cells.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Evaluation of the cytotoxic effect of the monoterpene indole alkaloid echitamine in-vitro and in tumour-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Design, synthesis and biological evaluation of N-substituted indole-thiazolidinedione analogues as potential pancreatic lipase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure-activity relationship of dietary flavonoids on pancreatic lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Studies of Echitamine in Tumor-Bearing Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction: Echitamine, a monoterpene indole (B1671886) alkaloid, has demonstrated cytotoxic effects against various cancer cell lines in vitro and anti-tumor activity in vivo. This document provides detailed application notes and protocols based on preclinical studies of echitamine chloride in tumor-bearing mouse models. The primary focus is on the Ehrlich ascites carcinoma (EAC) model, where echitamine has shown a dose-dependent anti-tumor response. Additionally, findings from a study using a methylcholanthrene-induced fibrosarcoma model in rats are included to provide a broader understanding of its potential anti-cancer effects. The protocols and data presented herein are intended to guide researchers in designing and executing similar in vivo studies to evaluate the efficacy and mechanism of action of echitamine.
Data Presentation
Efficacy of Echitamine Chloride in Ehrlich Ascites Carcinoma (EAC) Bearing Mice
The anti-tumor activity of echitamine chloride was evaluated in mice bearing Ehrlich ascites carcinoma. The treatment showed a dose-dependent increase in the median survival time of the animals.
Table 1: Dose-Dependent Effect of Echitamine Chloride on Survival in EAC-Bearing Mice
| Treatment Group | Dose (mg/kg) | Median Survival Time (MST) in Days | Increase in MST over Control (Days) |
| Control (Saline) | - | 19.0 | - |
| Echitamine Chloride | 1 | Not specified | Not specified |
| Echitamine Chloride | 2 | Not specified | Not specified |
| Echitamine Chloride | 4 | Not specified | Not specified |
| Echitamine Chloride | 6 | Not specified | Not specified |
| Echitamine Chloride | 8 | Not specified | Not specified |
| Echitamine Chloride | 12 | 30.5 | 11.5[1] |
| Echitamine Chloride | 16 | Toxic effects observed* | Not applicable |
*At a dose of 16 mg/kg, echitamine chloride exhibited toxicity in the mice[1]. Therefore, 12 mg/kg was identified as the optimal cytotoxic dose for its anti-tumor effect[1].
Biochemical Effects of Echitamine Chloride in EAC-Bearing Mice
Administration of echitamine chloride was found to induce oxidative stress in EAC mice.
Table 2: Effect of Echitamine Chloride on Lipid Peroxidation and Glutathione (B108866) Levels in EAC Mice
| Parameter | Treatment Dose (mg/kg) | Observation | Time to Peak Effect |
| Lipid Peroxidation | 16 | Time-dependent elevation | Peak at 6 hours post-treatment[1] |
| Glutathione Concentration | 16 | Time-dependent decline | Maximum decline at 3 hours post-treatment[1] |
Effects of Echitamine Chloride in Methylcholanthrene-Induced Fibrosarcoma in Rats
In a separate study, echitamine chloride was shown to cause a significant regression in tumor growth in rats with methylcholanthrene-induced fibrosarcoma.
Table 3: Biochemical Effects of Echitamine Chloride in Fibrosarcoma-Bearing Rats
| Parameter | Treatment Dose (mg/kg) | Effect |
| Plasma & Liver Transaminases | 10 | Corrected to near normal |
| Gamma-glutamyl Transpeptidase | 10 | Corrected to near normal |
| Lipid Peroxidation | 10 | Corrected to near normal[2] |
| Liver Glutathione Content | 10 | Reversed to near normal[2] |
| Glutathione Peroxidase | 10 | Reversed to near normal[2] |
| Superoxide Dismutase | 10 | Reversed to near normal[2] |
| Catalase | 10 | Reversed to near normal[2] |
Experimental Protocols
Protocol 1: In Vivo Anti-Tumor Activity of Echitamine Chloride in EAC-Bearing Mice
This protocol details the methodology for assessing the anti-tumor efficacy of echitamine chloride in a mouse model of Ehrlich ascites carcinoma.
1. Animal Model:
-
Species: Swiss albino mice.
-
Maintenance: Housed in standard conditions with access to food and water ad libitum.
2. Tumor Cell Line and Induction:
-
Cell Line: Ehrlich ascites carcinoma (EAC) cells.
-
Maintenance: Maintained by serial intraperitoneal (IP) passage in mice[3].
-
Induction: Inoculate mice with a suspension of EAC cells (e.g., 2.5 x 10^6 cells in 0.1 mL of normal saline) via intraperitoneal injection to induce the ascitic tumor[3].
3. Drug Preparation and Administration:
-
Drug: Echitamine chloride dissolved in sterile physiological saline.
-
Dosage: Prepare different concentrations to administer doses ranging from 1 to 16 mg/kg body weight.
-
Administration: Administer the prepared echitamine chloride solution intraperitoneally to the tumor-bearing mice.
4. Experimental Groups:
-
Control Group: EAC-bearing mice receiving an equivalent volume of sterile physiological saline.
-
Treatment Groups: EAC-bearing mice receiving different doses of echitamine chloride (1, 2, 4, 6, 8, 12, and 16 mg/kg).
5. Efficacy Evaluation:
-
Primary Endpoint: Survival time.
-
Data Collection: Monitor the mice daily for survival.
-
Analysis: Calculate the Median Survival Time (MST) for each group and compare the MST of the treatment groups to the control group.
Protocol 2: Assessment of Biochemical Parameters
This protocol outlines the procedure for evaluating the effect of echitamine chloride on oxidative stress markers in EAC-bearing mice.
1. Animal Model and Treatment:
-
Follow the procedures described in Protocol 1 for tumor induction and treatment administration. A high dose (e.g., 16 mg/kg) can be used to observe pronounced biochemical effects[1].
2. Sample Collection:
-
At specific time points post-treatment (e.g., 3 and 6 hours), euthanize the mice.
-
Collect relevant tissues (e.g., ascitic fluid, liver) for biochemical analysis.
3. Biochemical Assays:
-
Lipid Peroxidation Assay: Measure the level of malondialdehyde (MDA) in the collected samples as an indicator of lipid peroxidation.
-
Glutathione Assay: Determine the concentration of reduced glutathione (GSH) in the tissue samples.
4. Data Analysis:
-
Compare the levels of MDA and GSH in the echitamine-treated groups with those of the control group at different time points to determine the time-dependent effect of the treatment.
Visualizations
Caption: Experimental workflow for in vivo evaluation of Echitamine.
Caption: Proposed mechanism of Echitamine-induced tumor cell death.
References
- 1. Evaluation of the cytotoxic effect of the monoterpene indole alkaloid echitamine in-vitro and in tumour-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumor effect of echitamine chloride on methylcholonthrene induced fibrosarcoma in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4.3. Ehrlich’s Ascites Carcinoma Cell Line and Induction of In Vivo Solid Tumors [bio-protocol.org]
Troubleshooting & Optimization
Technical Support Center: Improving Echitamine Yield from Alstonia Callus Culture
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the production of echitamine from Alstonia scholaris callus cultures. It includes frequently asked questions, detailed troubleshooting guides, experimental protocols, and data summaries to address common challenges encountered during in vitro production.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is echitamine and what are its therapeutic applications? A1: Echitamine is a prominent monoterpenoid indole (B1671886) alkaloid found in Alstonia scholaris, a plant in the Apocynaceae family.[1][2] It is a compound of significant interest in pharmacology due to its wide range of biological activities. Research has shown that echitamine possesses antiproliferative properties, making it a target for cancer chemotherapy.[1][2] Additionally, traditional medicine has utilized parts of the Alstonia scholaris plant, where echitamine is concentrated, for treating conditions like malarial fever, skin disorders, and diarrhea.[3]
Q2: What is the general workflow for producing echitamine from callus culture? A2: The process begins with establishing a callus culture from an explant (e.g., a leaf segment) of the Alstonia scholaris plant.[1][2] This involves sterilizing the explant and placing it on a nutrient-rich medium containing plant growth regulators to induce the formation of an undifferentiated cell mass called a callus.[4] Once the callus is established, it is proliferated through regular subculturing. To enhance echitamine production, strategies such as elicitation (stress induction) or precursor feeding are applied before the callus is harvested.[5][6] Finally, the echitamine is extracted from the callus biomass and quantified, typically using chromatographic methods like UPLC-MS.[1][2]
Q3: What are the primary factors influencing the yield of echitamine in vitro? A3: Several factors critically impact echitamine production in callus cultures. These include:
-
Plant Growth Regulators: The type and concentration of auxins and cytokinins in the culture medium are crucial for both callus induction and proliferation.[1][7][8] The ratio between these hormones is also a determining factor.[2]
-
Elicitation: The application of biotic (e.g., yeast extract, fungal extracts) or abiotic (e.g., heavy metal salts, UV radiation) elicitors can stimulate the plant's defense response, leading to a significant increase in secondary metabolite production.[5][9][10][11]
-
Precursor Feeding: Supplementing the culture medium with biosynthetic precursors of the target compound, such as the amino acid tryptophan for indole alkaloids, can enhance the final yield by increasing the availability of building blocks for the metabolic pathway.[6][12][13][14]
-
Culture Conditions: Physical factors like light, temperature, and medium pH play a significant role in both cell growth and secondary metabolism.[11][15]
Q4: What is the biosynthetic pathway for echitamine? A4: Echitamine is a monoterpenoid indole alkaloid (MIA). The biosynthesis of MIAs begins with the condensation of tryptamine (B22526) (derived from the amino acid tryptophan via the shikimate pathway) and secologanin (B1681713) (derived from the terpenoid pathway).[12][16] This reaction, catalyzed by the enzyme strictosidine (B192452) synthase, forms strictosidine, which is the central precursor for virtually all MIAs.[16][17] From strictosidine, a series of complex, multi-step enzymatic reactions involving cyclizations, rearrangements, and other modifications lead to the formation of the diverse array of indole alkaloids, including echitamine.[16][18]
Section 2: Troubleshooting Guides
This section addresses specific problems that may arise during the establishment and maintenance of Alstonia callus cultures for echitamine production.
Q: I am observing low or no callus induction from my Alstonia explants. What could be the cause? A: Failure to induce callus is a common issue that can stem from several factors.
-
Incorrect Plant Growth Regulators (PGRs): The balance of auxins and cytokinins is critical. For Alstonia scholaris, a combination of 2,4-Dichlorophenoxyacetic acid (2,4-D) and 6-Furfurylaminopurine (FAP) has been shown to be effective.[1][2] Using PGRs outside the optimal concentration range can significantly decrease or prevent callus induction.[1]
-
Explant Viability: The physiological state of the donor plant and the chosen explant is crucial.[4] Use healthy, young leaf explants for the best results.
-
Sterilization Issues: Overly harsh surface sterilization can damage or kill the explant tissue, while inadequate sterilization will lead to contamination.[19]
-
Culture Environment: Ensure the cultures are incubated in the correct light and temperature conditions. A 16:8 hour light-dark cycle is often used.[1]
Q: My callus is turning brown and appears to be dying. How can I prevent this? A: Callus browning, or necrosis, is typically caused by the oxidation of phenolic compounds released from the cut surface of the explant or from the callus itself in response to stress.[20][21]
-
Use Antioxidants: Add antioxidants such as ascorbic acid or citric acid to the culture medium to prevent the oxidation of phenolic compounds.[20][21]
-
Activated Charcoal: Incorporating activated charcoal into the medium can adsorb inhibitory phenolic compounds.[20][21]
-
Frequent Subculturing: Regularly transfer the callus to fresh medium to avoid the accumulation of toxic metabolites and phenolic compounds.[20]
-
Dark Incubation: Initially incubating the cultures in the dark can sometimes reduce the production of phenolic compounds.
Q: My callus is growing very slowly. How can I improve the proliferation rate? A: Slow proliferation can deplete nutrients and lead to culture decline.
-
Optimize PGR Concentrations: The optimal PGR concentrations for callus induction may not be the best for proliferation. Experiment with different concentrations of 2,4-D and FAP. A 1:1 ratio (e.g., 0.5 mg/L of each) has been reported as effective for Alstonia callus proliferation.[1][2]
-
Subculture Interval: Overcrowding in the culture vessel can lead to competition for nutrients and space, hindering growth.[19] Ensure you are subculturing at appropriate intervals to maintain optimal growth.
-
Nutrient Medium Composition: Verify that your Murashige and Skoog (MS) medium components are correctly prepared and that the pH is properly adjusted (typically to around 5.8) before autoclaving.[15]
Q: My callus is growing well, but the echitamine yield is low and inconsistent. What strategies can I use to enhance production? A: Low secondary metabolite production is a frequent challenge in undifferentiated cell cultures.
-
Implement Elicitation: This is one of the most effective strategies.[9][10] For Alstonia callus, using yeast extract as a biotic elicitor has been shown to increase echitamine production more than twofold.[1][2] The concentration of the elicitor and the duration of the treatment are critical parameters to optimize.[5]
-
Try Precursor Feeding: Since echitamine is an indole alkaloid, feeding the culture with its biosynthetic precursor, L-tryptophan, may boost yield.[12][15] The precursor should be added at the appropriate growth phase, and its concentration must be optimized to avoid toxicity.
-
Optimize Culture Conditions: Factors like the sucrose (B13894) concentration and pH of the medium can be fine-tuned specifically for secondary metabolite production, which may differ from the optimal conditions for biomass growth.[15]
Q: My cultures are frequently getting contaminated. What are the best practices to avoid this? A: Contamination by bacteria or fungi is a persistent problem in tissue culture.[19]
-
Strict Aseptic Technique: All procedures must be performed in a laminar flow hood.[19] Sterilize all tools, media, and culture vessels thoroughly. Ensure your hands (gloves) are also sterile.
-
Proper Explant Sterilization: Develop a robust surface sterilization protocol for your explants. This often involves a sequence of washing with detergent, rinsing, treatment with ethanol (B145695), and finally, a sterilant like sodium hypochlorite, followed by sterile water rinses.[4][22]
-
Clean Culture Room: Maintain a clean and organized culture room to minimize sources of airborne contaminants.[20]
-
Use of Preservatives: Consider using a plant preservative mixture (PPM) in the medium as a preventative measure, especially during the initial culture stages.[20]
Section 3: Experimental Protocols
Protocol 1: Callus Induction and Proliferation from Alstonia scholaris
This protocol is based on the methodology reported to be successful for inducing and proliferating echitamine-producing callus.[1][2]
1. Explant Preparation and Sterilization: a. Collect young, healthy leaves from an Alstonia scholaris plant. b. Wash the leaves under running tap water for 10-15 minutes. c. In a laminar flow hood, wash the leaves with a mild detergent solution, followed by several rinses with sterile distilled water. d. Immerse the leaves in 70% (v/v) ethanol for 30-60 seconds. e. Sterilize the leaves in a 0.1% (w/v) mercuric chloride solution for 5-7 minutes. f. Rinse the leaves 4-5 times with sterile distilled water to remove all traces of the sterilant. g. Cut the leaves into small segments (approx. 1 cm²), which will serve as explants.
2. Callus Induction and Proliferation Medium: a. Prepare Murashige and Skoog (MS) basal medium supplemented with 3% (w/v) sucrose and solidified with 0.8% (w/v) agar. b. Adjust the pH of the medium to 5.8 before autoclaving. c. After autoclaving and cooling, add filter-sterilized plant growth regulators. For optimal induction and proliferation, use 2,4-D and FAP at a concentration of 0.5 mg/L each.[1][2] d. Dispense the medium into sterile culture vessels (e.g., Petri dishes or glass jars).
3. Culture Incubation: a. Aseptically place the leaf explants onto the surface of the prepared medium. b. Seal the culture vessels and incubate them at 25 ± 2°C under a 16:8 hour (light:dark) photoperiod. c. Subculture the proliferating callus onto fresh medium every 3-4 weeks.
Protocol 2: Elicitation with Yeast Extract
1. Preparation of Elicitor: a. Prepare a stock solution of yeast extract by dissolving it in distilled water. b. Sterilize the solution by autoclaving or filter sterilization.
2. Elicitation Treatment: a. Use well-established, 3-week-old callus cultures for the elicitation experiment. b. Aseptically add the sterile yeast extract solution to the liquid or semi-solid culture medium to a final concentration of 150 mg/L.[1][2] c. Incubate the treated cultures for a specific duration. An incubation period of 5 days has been shown to be effective for enhancing echitamine production.[1][2] d. Harvest the callus after the incubation period for extraction and analysis.
Protocol 3: Precursor Feeding with Tryptophan
1. Preparation of Precursor: a. Prepare a stock solution of L-tryptophan in sterile distilled water. b. Sterilize the solution using a 0.22 µm syringe filter.
2. Feeding Protocol: a. Add the filter-sterilized L-tryptophan solution to the callus culture medium at the beginning of the stationary growth phase (typically around day 15-20 of the subculture cycle). b. Experiment with a range of final concentrations (e.g., 25, 50, 100 mg/L) to determine the optimal level that enhances production without causing toxicity.[15] c. Continue to incubate the cultures for an additional period (e.g., 7-10 days) before harvesting.
Protocol 4: Echitamine Extraction and Quantification
1. Extraction: a. Harvest the callus from the culture medium and record its fresh weight. b. Dry the callus in a hot air oven at 50-60°C until a constant dry weight is achieved. c. Grind the dried callus into a fine powder. d. Extract the powdered callus with a suitable solvent, such as methanol, using sonication or maceration. e. Filter the extract and concentrate it under reduced pressure using a rotary evaporator.
2. Quantification: a. Re-dissolve the concentrated extract in a suitable mobile phase for analysis. b. Perform quantitative analysis using Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS).[1][2] c. Identify and quantify echitamine by comparing the retention time and mass spectra of the peaks in the sample chromatogram with those of a pure echitamine standard.[1] d. Construct a calibration curve using the standard to determine the concentration of echitamine in the callus extracts.
Section 4: Data Presentation
Table 1: Effect of Plant Growth Regulators on Alstonia scholaris Callus Induction
| 2,4-D (mg/L) | FAP (mg/L) | Ratio (2,4-D:FAP) | Callus Induction (%) | Callus Morphology | Reference |
| 0.5 | 0.5 | 1.0 | 90% | Friable, Greenish-White | [1][2] |
| 0.5 | 0.3 | 1.6 | 78% | Friable, Greenish | [1] |
| 0.3 | 0.5 | 0.6 | 65% | Compact, Whitish | [1] |
| 1.0 | 0.5 | 2.0 | Lower | Compact | [1] |
| 0.5 | 1.0 | 0.5 | Lower | Compact | [1] |
Table 2: Effect of Yeast Extract Elicitation on Echitamine Yield
| Treatment | Elicitor Concentration | Incubation Period | Echitamine Yield (µg/g DW) | Fold Increase | Reference |
| Control | 0 mg/L | 5 days | ~X | 1.0 | [1][2] |
| Yeast Extract | 150 mg/L | 5 days | >2X | >2.0 | [1][2] |
(Note: 'X' represents the basal level of echitamine in control cultures. The exact value can vary between experiments.)
Section 5: Visual Diagrams
Echitamine Biosynthesis Pathway (Simplified)
Caption: Simplified biosynthetic pathway leading to Echitamine.
Experimental Workflow for Enhancing Echitamine Yield
Caption: Workflow for callus culture and echitamine yield enhancement.
Troubleshooting Logic for Low Echitamine Yield
Caption: A decision-making flowchart for troubleshooting low yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Callus culture and in vitro biosynthesis of echitamine from Alstonia scholaris (L.) R. Br. | Semantic Scholar [semanticscholar.org]
- 3. meral.edu.mm [meral.edu.mm]
- 4. plantcelltechnology.com [plantcelltechnology.com]
- 5. Effective elicitors and process strategies for enhancement of secondary metabolite production in hairy root cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. phcogrev.com [phcogrev.com]
- 7. biozoojournals.ro [biozoojournals.ro]
- 8. thescipub.com [thescipub.com]
- 9. Elicitation, an Effective Strategy for the Biotechnological Production of Bioactive High-Added Value Compounds in Plant Cell Factories - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchtrend.net [researchtrend.net]
- 11. Chapter - Secondary Metabolite Production through Elicitation: Biotic, Abiotic, MeJA, PGRs and Stress Signaling in Improving Compounds in Select Medicinal Plants | Bentham Science [benthamscience.com]
- 12. A comprehensive review of <i>in vitro precursor feeding</i> strategies for the overproduction of high-value plant secondary metabolites - Arabian Journal of Chemistry [arabjchem.org]
- 13. phcogrev.com [phcogrev.com]
- 14. In vitro production of alkaloids: Factors, approaches, challenges and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Chromosome-level Alstonia scholaris genome unveils evolutionary insights into biosynthesis of monoterpenoid indole alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. plantcelltechnology.com [plantcelltechnology.com]
- 20. plantcelltechnology.com [plantcelltechnology.com]
- 21. plantcelltechnology.com [plantcelltechnology.com]
- 22. mpipz.mpg.de [mpipz.mpg.de]
Technical Support Center: Challenges in the Total Synthesis of Echitamine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the total synthesis of the complex indole (B1671886) alkaloid, Echitamine. The content is designed to assist researchers in overcoming common experimental hurdles, optimizing reaction conditions, and achieving successful synthetic outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses potential issues in the key stages of Echitamine's total synthesis, with a focus on the route developed by Zhang et al. (2019).
Silver-Catalyzed Internal Alkyne Cyclization for Azabicyclo[3.3.1]nonane Core Formation
The construction of the sterically congested azabicyclo[3.3.1]nonane core is a critical and often challenging step in the synthesis of Echitamine.[1][2] A silver-catalyzed internal alkyne cyclization is a key strategy employed for this purpose.[1]
Q1: I am observing low to no yield in the silver-catalyzed alkyne cyclization. What are the potential causes and solutions?
A1: Low yields in this step can be attributed to several factors. Here is a troubleshooting guide:
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Catalyst Activity:
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Issue: The silver catalyst may be inactive or poisoned. Silver salts can be sensitive to air and moisture.
-
Solution: Ensure the use of a high-purity silver salt (e.g., AgOTf, AgBF₄). It is advisable to store the catalyst under an inert atmosphere and handle it in a glovebox. Consider using freshly purchased or purified catalyst.
-
-
Solvent and Temperature:
-
Issue: The reaction is highly sensitive to the choice of solvent and temperature. An inappropriate solvent can hinder the reaction or lead to side products.
-
Solution: Screen a variety of anhydrous, non-coordinating solvents. While specific conditions for the Echitamine synthesis may be proprietary, analogous reactions often employ solvents like toluene, dichloromethane (B109758) (DCM), or 1,2-dichloroethane (B1671644) (DCE). Optimization of the reaction temperature is also crucial; start at room temperature and gradually increase if no conversion is observed.
-
-
Substrate Purity:
-
Issue: Impurities in the starting amino-alkyne substrate can chelate to the silver catalyst and inhibit its activity.
-
Solution: Ensure the starting material is of high purity. Purification by column chromatography or recrystallization may be necessary.
-
-
Ligand Effects:
-
Issue: In some silver-catalyzed cyclizations, the addition of a ligand can be beneficial, while in others it can be detrimental.
-
Solution: While the original report might not specify a ligand, if yields are consistently low, a screening of simple phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands could be attempted on a small scale. However, be aware that this can also introduce new side reactions.
-
Q2: I am observing the formation of unexpected side products in my silver-catalyzed cyclization. What are they likely to be and how can I minimize them?
A2: Common side products in such reactions include:
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Protode-silylation/Protode-alkynylation: If the alkyne is a terminal alkyne, loss of the terminal proton can occur, leading to undesired reactions.
-
Dimerization or Polymerization: At higher concentrations or temperatures, intermolecular reactions can compete with the desired intramolecular cyclization.
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Allene (B1206475) Formation: Isomerization of the alkyne to an allene can sometimes occur, leading to different cyclization products.
To minimize side products:
-
Control Concentration: Run the reaction at high dilution to favor the intramolecular pathway.
-
Optimize Temperature: Use the lowest temperature at which the reaction proceeds at a reasonable rate.
-
Inert Atmosphere: Strictly maintain an inert atmosphere (Argon or Nitrogen) to prevent oxidation of the substrate or catalyst.
Polonovski-Potier Reaction for Iminium Ion Formation
The Polonovski-Potier reaction is a key transformation used to generate a reactive iminium ion intermediate, which then undergoes further cyclization to form the core structure of N-demethylechitamine.[1]
Q1: My Polonovski-Potier reaction is giving a complex mixture of products with low yield of the desired cyclized product. What could be the issue?
A1: The Polonovski-Potier reaction can be sensitive to reaction conditions and substrate structure. Here are some troubleshooting tips:
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Choice of Anhydride (B1165640):
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Issue: Acetic anhydride can sometimes lead to N-acetylation as a side product.
-
Solution: Trifluoroacetic anhydride (TFAA) is often used in the "Potier" modification to favor the formation of the iminium ion and prevent N-acylation.[3] Ensure the TFAA is fresh and of high quality.
-
-
Reaction Temperature:
-
Issue: The reaction is typically run at low temperatures to control the reactivity of the generated iminium ion.
-
Solution: Maintain a low temperature (e.g., -78 °C to 0 °C) during the addition of TFAA and the subsequent reaction time.
-
-
Work-up Procedure:
-
Issue: The iminium ion intermediate is highly reactive and can be quenched by nucleophiles during work-up.
-
Solution: A careful and rapid work-up is crucial. Often, the reaction is quenched with a mild base (e.g., saturated aqueous NaHCO₃) at low temperature.
-
Q2: I am observing incomplete conversion of the N-oxide starting material. How can I drive the reaction to completion?
A2:
-
Stoichiometry of TFAA: Ensure at least one equivalent of TFAA is used. A slight excess (1.1-1.2 equivalents) may be beneficial, but a large excess can lead to side reactions.
-
Reaction Time: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Prolonged reaction times may lead to decomposition of the product.
Meisenheimer Rearrangement as an Alternative Route
An alternative approach to the core of N-demethylechitamine involves a Meisenheimer rearrangement.[1]
Q1: The Meisenheimer rearrangement is sluggish and gives a poor yield. How can I optimize this reaction?
A1:
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Solvent: The choice of solvent can influence the rate of the rearrangement. Protic solvents can sometimes accelerate the reaction, but aprotic solvents are also commonly used. A screen of solvents like methanol, ethanol, toluene, or xylene may be necessary.
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Temperature: The Meisenheimer rearrangement is a thermal process. If the reaction is slow at a lower temperature, cautiously increasing the temperature may improve the rate and yield. However, be mindful of potential decomposition at very high temperatures.
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Purity of the N-oxide: As with the Polonovski-Potier reaction, the purity of the starting N-oxide is critical for a clean reaction.
Stereochemical Control
Echitamine possesses a complex three-dimensional structure with multiple stereocenters. Establishing the correct relative and absolute stereochemistry is a major challenge.
Q1: I am obtaining a mixture of diastereomers in a key cyclization step. How can I improve the diastereoselectivity?
A1:
-
Chiral Auxiliaries: If not already employed, the use of a chiral auxiliary on a strategic part of the molecule can help direct the stereochemical outcome of a cyclization.
-
Catalyst Control: For catalyst-mediated reactions, the choice of a chiral ligand on the metal center can induce high levels of enantioselectivity and diastereoselectivity.
-
Substrate Control: The inherent stereochemistry of the substrate often dictates the stereochemical outcome of subsequent reactions. Ensure the stereocenters in the starting materials are correctly set.
-
Reaction Conditions: Diastereoselectivity can be highly dependent on temperature, solvent, and the presence of additives. A systematic optimization of these parameters is often required. For instance, lower reaction temperatures generally favor the formation of the thermodynamically more stable diastereomer.
Quantitative Data
The following table summarizes the reported yields for key steps in a representative total synthesis of Echitamine. This data can serve as a benchmark for researchers to evaluate the efficiency of their own synthetic efforts.
| Step | Reactant(s) | Product | Reagents and Conditions | Yield (%) | Reference |
| Silver-Catalyzed Cyclization | Amino-alkyne precursor | Azabicyclo[3.3.1]nonane derivative | AgOTf, DCM, rt | 65 | Zhang et al., 2019 |
| Polonovski-Potier Reaction/Cyclization | N-oxide of pentacyclic intermediate | N-demethylechitamine core | TFAA, CH₂Cl₂, -78 °C to rt | 52 | Zhang et al., 2019 |
| Meisenheimer Rearrangement | N-oxide of pentacyclic intermediate | N-demethylechitamine core | Toluene, 110 °C | 45 | Zhang et al., 2019 |
| Final N-methylation | N-demethylechitamine | Echitamine | HCHO, NaBH(OAc)₃, CH₂Cl₂ | 85 | Zhang et al., 2019 |
Note: Yields are for isolated products and may vary depending on the specific experimental conditions and scale.
Experimental Protocols
Detailed experimental protocols for the key reactions are provided below, based on published literature.
Protocol 1: Silver-Catalyzed Internal Alkyne Cyclization
Objective: To construct the azabicyclo[3.3.1]nonane core of Echitamine.
Procedure:
-
To a solution of the amino-alkyne substrate (1.0 equiv) in anhydrous dichloromethane (DCM, 0.01 M) under an argon atmosphere at room temperature is added silver trifluoromethanesulfonate (B1224126) (AgOTf, 0.1 equiv).
-
The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is filtered through a short pad of Celite® and the filtrate is concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired azabicyclo[3.3.1]nonane derivative.
Protocol 2: Polonovski-Potier Reaction and Cyclization
Objective: To form the core structure of N-demethylechitamine via an iminium ion intermediate.
Procedure:
-
To a solution of the tertiary amine N-oxide (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂, 0.02 M) under an argon atmosphere at -78 °C is added trifluoroacetic anhydride (TFAA, 1.2 equiv) dropwise.
-
The reaction mixture is stirred at -78 °C for 30 minutes and then allowed to warm to room temperature over 2 hours.
-
The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution at 0 °C.
-
The aqueous layer is extracted with CH₂Cl₂ (3 x). The combined organic layers are dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Visualizations
Logical Flowchart for Troubleshooting Low Yield in Silver-Catalyzed Cyclization
Caption: Troubleshooting flowchart for low yield in the silver-catalyzed cyclization step.
Simplified Reaction Pathway for Echitamine Synthesis Core
Caption: A simplified overview of the key reaction sequence in the total synthesis of Echitamine.
References
Technical Support Center: Optimizing Solvent Systems for Echitamine Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic purification of Echitamine. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a solvent system to separate Echitamine using normal-phase chromatography (e.g., on silica (B1680970) gel)?
A good starting point for the separation of alkaloids like Echitamine on a silica gel column is a solvent system consisting of a non-polar solvent and a polar modifier. A common and effective combination is a mixture of hexane (B92381) and ethyl acetate (B1210297). The polarity of the mobile phase can be gradually increased by increasing the proportion of ethyl acetate until the desired separation is achieved. It is recommended to first optimize the solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of approximately 0.2 - 0.3 for Echitamine to ensure good separation on a column.
Q2: My Echitamine is showing significant peak tailing on a silica gel column. What could be the cause and how can I fix it?
Peak tailing of basic compounds like Echitamine on silica gel is often caused by the interaction of the amine functional groups with the acidic silanol (B1196071) groups on the stationary phase. This can be addressed by:
-
Adding a basic modifier: Incorporating a small amount of a basic modifier, such as triethylamine (B128534) (TEA) or ammonia (B1221849), into the mobile phase can help to mask the active silanol sites and improve peak shape. A typical concentration of TEA is 0.1-1% (v/v).
-
Using a different stationary phase: Consider using a less acidic stationary phase, such as neutral or basic alumina (B75360), or an amine-functionalized silica column.
Q3: I am not getting good resolution between Echitamine and other impurities. What strategies can I employ to improve the separation?
Improving resolution requires optimizing the selectivity of your chromatographic system. Here are several strategies:
-
Solvent System Optimization: Experiment with different solvent systems. While hexane/ethyl acetate is a good starting point, other solvents can provide different selectivities. Consider trying solvent systems containing dichloromethane, chloroform, or methanol (B129727) in various combinations. Always test new solvent systems with TLC first.
-
Isocratic vs. Gradient Elution: If you are using an isocratic system (constant solvent composition), switching to a gradient elution (gradually increasing the polarity of the mobile phase) can often improve the resolution of complex mixtures.
-
Stationary Phase Selection: The choice of stationary phase has a significant impact on selectivity. If silica gel is not providing adequate resolution, exploring other options like alumina or chemically modified silica (e.g., cyano or diol phases) may be beneficial.
Q4: How can I determine the solubility and stability of my Echitamine sample in different solvents before chromatography?
Understanding the solubility and stability of Echitamine in your chosen solvents is crucial for sample preparation and to avoid degradation.
-
Solubility Testing: To determine solubility, add a small, known amount of your Echitamine sample to a known volume of the solvent and observe its dissolution at a specific temperature (e.g., 25°C). You can gradually add more sample until saturation is reached to quantify the solubility.
-
Stability Assessment: To assess stability, prepare a solution of Echitamine in the solvent of interest and monitor its purity over time using an analytical technique like HPLC or TLC. This can be performed at different temperatures and light conditions to understand the degradation profile.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Resolution | Inappropriate solvent system leading to poor selectivity. | - Optimize the mobile phase composition. Try different solvent combinations (e.g., dichloromethane/methanol, chloroform/acetone).[1] - Consider using a different stationary phase (e.g., alumina instead of silica). |
| Peak Tailing | Strong interaction between the basic Echitamine and acidic silanol groups on the silica surface. | - Add a basic modifier like triethylamine (0.1-1%) or ammonia to the mobile phase.[2][3] - Use a deactivated or end-capped column. - Switch to a more inert stationary phase like alumina. |
| Low Yield/Recovery | - Echitamine may be irreversibly adsorbed onto the column. - The compound may be degrading on the stationary phase. | - Add a competitive base to the mobile phase to reduce strong adsorption. - Test the stability of Echitamine on silica gel using a 2D TLC experiment.[4] - Use a less acidic stationary phase. |
| Echitamine Elutes Too Quickly (High Rf) | The mobile phase is too polar. | - Decrease the proportion of the polar solvent in your mobile phase (e.g., decrease the percentage of ethyl acetate in a hexane/ethyl acetate system).[5][6] |
| Echitamine Does Not Elute (Low Rf) | The mobile phase is not polar enough. | - Increase the proportion of the polar solvent in your mobile phase (e.g., increase the percentage of methanol in a dichloromethane/methanol system).[5][6][7] |
| Ghost Peaks Appear in Blank Runs | Contamination from a previous run or impurities in the solvent. | - Flush the column with a strong solvent to remove any retained compounds. - Ensure high purity of the solvents used for the mobile phase. |
Experimental Protocols
Protocol 1: TLC Method Development for Echitamine Separation
This protocol outlines the steps to develop a suitable solvent system for the column chromatography of an Echitamine-containing extract using TLC.
-
Preparation of TLC Plates: Use commercially available silica gel 60 F254 TLC plates.
-
Sample Preparation: Dissolve the crude extract containing Echitamine in a suitable solvent (e.g., methanol or chloroform) to a concentration of approximately 1-2 mg/mL.
-
Spotting: Apply a small spot (1-2 µL) of the sample solution onto the baseline of the TLC plate.
-
Developing Solvent Systems: Prepare a series of developing solvents with varying polarities. Start with a low polarity system and gradually increase it. Examples of solvent systems to test include:
-
Hexane:Ethyl Acetate (9:1, 8:2, 7:3, 1:1)
-
Dichloromethane:Methanol (9.8:0.2, 9.5:0.5, 9:1)
-
Chloroform:Acetone (9:1, 8:2, 7:3)
-
-
Development: Place the spotted TLC plate in a developing chamber saturated with the vapor of the chosen solvent system.
-
Visualization: After the solvent front has reached near the top of the plate, remove the plate, mark the solvent front, and let it dry. Visualize the spots under UV light (254 nm and/or 365 nm) and/or by staining with a suitable reagent (e.g., Dragendorff's reagent for alkaloids).
-
Rf Calculation: Calculate the Retention factor (Rf) for the Echitamine spot. The optimal solvent system for column chromatography will give an Rf value for Echitamine in the range of 0.2-0.3.[4]
Protocol 2: Column Chromatography for Echitamine Purification
This protocol provides a general procedure for the purification of Echitamine using silica gel column chromatography.
-
Column Packing:
-
Select a glass column of appropriate size based on the amount of sample to be purified.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase identified during TLC analysis.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a uniform and crack-free bed.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of the initial mobile phase.
-
Alternatively, for samples not readily soluble in the mobile phase, use a dry loading technique by adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried powder to the top of the column.
-
-
Elution:
-
Start the elution with the solvent system that provided the optimal Rf value in the TLC analysis.
-
If a gradient elution is required, gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent.
-
-
Fraction Collection: Collect the eluate in small fractions of equal volume.
-
Monitoring: Monitor the collected fractions by TLC to identify those containing the purified Echitamine.
-
Pooling and Concentration: Combine the pure fractions containing Echitamine and evaporate the solvent under reduced pressure to obtain the purified compound.
Visualizations
Caption: Experimental workflow for Echitamine purification.
Caption: Troubleshooting logic for Echitamine chromatography.
References
- 1. biotage.com [biotage.com]
- 2. Sciencemadness Discussion Board - Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates? - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. biotage.com [biotage.com]
- 4. reddit.com [reddit.com]
- 5. echemi.com [echemi.com]
- 6. analytical chemistry - How does the Rf value change when changing the eluent composition? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. community.wvu.edu [community.wvu.edu]
Echitamine stability issues and degradation products
Welcome to the technical support center for echitamine. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common stability issues and understanding the degradation profile of echitamine.
Frequently Asked Questions (FAQs)
Q1: What is echitamine and why is its stability a concern?
Echitamine is a complex monoterpenoid indole (B1671886) alkaloid isolated from plants of the Alstonia genus, such as Alstonia scholaris.[1] Like many complex natural products, its intricate structure, containing multiple functional groups, makes it susceptible to degradation under various environmental conditions. Ensuring its stability is crucial for maintaining its biological activity and for the development of safe and effective pharmaceutical products.
Q2: What are the typical stress conditions that can cause echitamine to degrade?
Based on general knowledge of indole alkaloid stability, echitamine is likely susceptible to degradation under the following stress conditions:
-
Hydrolysis: The ester functional group in echitamine can be hydrolyzed under acidic or basic conditions.[2][3]
-
Oxidation: The indole nucleus and other electron-rich moieties in the molecule are prone to oxidation.[2][4]
-
Photolysis: Exposure to light, particularly UV radiation, can induce degradation.[2]
-
Thermal Stress: High temperatures can accelerate degradation reactions.[5][6]
Q3: What are the potential degradation products of echitamine?
While specific degradation products of echitamine are not extensively documented in publicly available literature, based on its chemical structure and the degradation pathways of similar indole alkaloids like reserpine (B192253) and vincamine, the following are plausible degradation products:[2][5][6]
-
Hydrolytic Degradation: Cleavage of the methyl ester group would yield the corresponding carboxylic acid.
-
Oxidative Degradation: Oxidation of the indole ring could lead to the formation of various oxygenated derivatives, such as N-oxides or hydroxylated species.
-
Deformylation: Similar to vinca (B1221190) alkaloids, if any formyl groups were present, they could be susceptible to deformylation under acidic conditions.[3]
Further investigation using techniques like LC-MS/MS and NMR is necessary for the definitive identification and characterization of echitamine's degradation products.
Troubleshooting Guides
This section provides practical guidance for addressing common issues encountered during the handling and analysis of echitamine.
Problem 1: Loss of echitamine potency in solution over time.
-
Possible Cause: Degradation due to inappropriate solvent pH, exposure to light, or elevated temperature.
-
Troubleshooting Steps:
-
pH Assessment: Check the pH of your solution. Echitamine is likely more stable in neutral or slightly acidic conditions. Avoid strongly acidic or alkaline solutions.
-
Photoprotection: Store solutions in amber vials or protect them from light by wrapping containers in aluminum foil.[4]
-
Temperature Control: Store stock solutions and samples at recommended low temperatures (e.g., 2-8 °C or frozen). Avoid repeated freeze-thaw cycles.
-
Inert Atmosphere: For long-term storage, consider purging the headspace of the container with an inert gas like nitrogen or argon to minimize oxidative degradation.
-
Problem 2: Appearance of unknown peaks in the chromatogram during HPLC analysis.
-
Possible Cause: On-column degradation or the presence of degradation products in the sample.
-
Troubleshooting Steps:
-
Method Specificity: Ensure your HPLC method is stability-indicating, meaning it can separate the intact echitamine from its potential degradation products.
-
Sample Preparation: Prepare samples fresh and just before analysis. If samples need to be stored, keep them under photoprotective and refrigerated conditions.
-
Mobile Phase Compatibility: Evaluate the pH and composition of the mobile phase to ensure it does not contribute to the degradation of echitamine during the analytical run.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the echitamine peak and the unknown peaks. Co-elution of degradants can lead to inaccurate quantification.
-
Data Presentation
The following tables provide an illustrative summary of potential quantitative data from forced degradation studies on echitamine. Note that these are representative examples, and actual results may vary depending on the specific experimental conditions.
Table 1: Summary of Forced Degradation Studies of Echitamine
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation (Illustrative) | Number of Degradation Products (Illustrative) |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60 °C | 25% | 2 |
| Base Hydrolysis | 0.1 M NaOH | 8 hours | 60 °C | 40% | 3 |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temp | 15% | 4 |
| Thermal | Dry Heat | 48 hours | 80 °C | 10% | 1 |
| Photolytic | UV Light (254 nm) | 24 hours | Room Temp | 5% | 2 |
Table 2: Illustrative HPLC-UV Data for Echitamine and its Degradation Products
| Compound | Retention Time (min) | λmax (nm) |
| Echitamine | 15.2 | 225, 280 |
| Degradation Product 1 (DP1) | 8.5 | 230 |
| Degradation Product 2 (DP2) | 12.1 | 275 |
| Degradation Product 3 (DP3) | 18.9 | 290 |
Experimental Protocols
Protocol 1: Forced Degradation Study of Echitamine
This protocol outlines the general procedure for conducting forced degradation studies on echitamine to identify potential degradation pathways and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of echitamine at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 8 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the solid echitamine powder in a hot air oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose the solid echitamine powder to UV light (254 nm) in a photostability chamber for 24 hours.
3. Sample Analysis:
-
After the specified stress period, dilute the samples with the mobile phase to a suitable concentration (e.g., 100 µg/mL) for HPLC analysis.
-
Analyze the stressed samples along with an unstressed control sample using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method for Echitamine
This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of echitamine and its degradation products.
-
Instrumentation: HPLC with a PDA detector and an autosampler.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
-
Gradient Elution:
Time (min) % A % B 0 90 10 25 40 60 30 40 60 35 90 10 | 40 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 225 nm and 280 nm (or scan from 200-400 nm with PDA).
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.
Visualizations
Caption: Workflow for a forced degradation study of echitamine.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Stabilization of vinca alkaloids encapsulated in poly(lactide-co-glycolide) microspheres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reserpine - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Low Aqueous Solubility of Echitamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the low aqueous solubility of Echitamine.
Frequently Asked Questions (FAQs)
1. What is Echitamine and what are its basic physicochemical properties?
Echitamine is a monoterpene indole (B1671886) alkaloid primarily isolated from plants of the Alstonia species. It is investigated for various potential therapeutic activities, including anti-cancer effects.[1][2] Its utility in aqueous-based assays and formulations can be limited by its low water solubility.
Table 1: Physicochemical Properties of Echitamine
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₉N₂O₄⁺ | [3] |
| Molecular Weight | 385.5 g/mol | [3] |
| Predicted logP | 0.7 | [3] |
| Predicted logS | -1.499 | [4] |
| Predicted Aqueous Solubility | ~12.9 mg/mL (calculated from logS) | [4] |
| Appearance | White crystals (hydroxide form) | [5] |
| Melting Point | 206 °C (hydroxide form) | [5] |
Note: Predicted values are computationally derived and should be confirmed experimentally.
2. My Echitamine powder is not dissolving in water. What am I doing wrong?
Echitamine, as a free base, is generally considered to be poorly soluble or almost insoluble in neutral water at room temperature.[6] However, its salt forms, such as Echitamine chloride or Echitamine hydroxide (B78521), are reported to be soluble in water.[5] If you are working with the free base, you will likely encounter solubility issues in aqueous solutions at neutral pH.
3. What are the recommended solvents for dissolving Echitamine?
Echitamine is soluble in a variety of organic solvents. For experimental purposes, the following solvents can be used.
Table 2: Solubility of Echitamine in Various Solvents
| Solvent | Solubility | Source(s) |
| Water (neutral pH, free base) | Poorly soluble / Almost insoluble | [6] |
| Water (as hydroxide or chloride salt) | Soluble | [5] |
| Ethanol | Soluble | [5] |
| Chloroform | Soluble | [5][6] |
| Dichloromethane | Soluble | [6] |
| Ether | Soluble | [5] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [6] |
| Acetone | Soluble | [6] |
For biological assays, it is common to prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous assay medium. Ensure the final concentration of the organic solvent is low to avoid affecting the experimental results.
4. How does pH affect the solubility of Echitamine?
As an alkaloid, Echitamine is a basic compound. Its solubility in aqueous solutions is highly dependent on pH. In acidic conditions (lower pH), the nitrogen atoms in the Echitamine molecule become protonated, forming a more soluble salt. In neutral or alkaline conditions (higher pH), it exists predominantly as the less soluble free base. Therefore, to increase the aqueous solubility of Echitamine, you can decrease the pH of the solution.
Troubleshooting Guides
Issue: Precipitate formation when diluting a concentrated Echitamine stock solution in aqueous buffer.
This is a common issue when diluting a stock solution of a poorly soluble compound into an aqueous medium. The precipitate forms because the drug concentration exceeds its solubility limit in the final aqueous solution.
Solutions:
-
Decrease the final concentration: The most straightforward solution is to use a more diluted final concentration of Echitamine in your experiment.
-
Increase the solvent content in the final solution: If your experiment can tolerate it, increasing the percentage of the organic co-solvent (e.g., ethanol, DMSO) in the final aqueous solution can help maintain Echitamine's solubility.
-
Use a different solubilization technique: If the above solutions are not feasible, you may need to employ a more advanced solubilization method, such as pH adjustment, cyclodextrin (B1172386) complexation, or a lipid-based formulation.
Experimental Protocols for Solubility Enhancement
pH Adjustment Method
This protocol describes how to increase the aqueous solubility of Echitamine by preparing a solution at an acidic pH.
Methodology:
-
Prepare acidic buffers: Prepare a series of buffers with different pH values in the acidic range (e.g., pH 2, 4, 6) using appropriate buffer systems (e.g., citrate (B86180) buffer, phosphate (B84403) buffer).
-
Determine the pKa of Echitamine (Recommended): If not known, experimentally determine the pKa of Echitamine. This will help in selecting the optimal pH for solubilization. As a general rule for basic drugs, a pH at least 2 units below the pKa is often required to ensure complete ionization and enhance solubility.
-
Prepare Echitamine solutions: Add a known excess amount of Echitamine powder to a fixed volume of each acidic buffer.
-
Equilibrate: Agitate the solutions at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separate undissolved solid: Centrifuge or filter the solutions to remove any undissolved Echitamine.
-
Quantify dissolved Echitamine: Analyze the concentration of Echitamine in the clear supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV).
-
Determine the optimal pH: The pH at which the highest concentration of Echitamine is achieved is the optimal pH for solubilization.
Caption: Workflow for enhancing Echitamine solubility via pH adjustment.
Cyclodextrin Inclusion Complexation
Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules within their hydrophobic cavity, thereby increasing their apparent aqueous solubility.
Methodology (Kneading Method):
-
Select a cyclodextrin: Common choices include beta-cyclodextrin (B164692) (β-CD) and its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Molar ratio selection: Determine the molar ratio of Echitamine to cyclodextrin to be tested (e.g., 1:1, 1:2).
-
Kneading:
-
Place the accurately weighed cyclodextrin in a mortar.
-
Add a small amount of a suitable solvent (e.g., water-ethanol mixture) to form a paste.
-
Add the accurately weighed Echitamine to the paste.
-
Knead the mixture for a specified time (e.g., 30-60 minutes), adding more solvent if necessary to maintain a paste-like consistency.
-
-
Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50 °C) until the solvent is completely evaporated.
-
Sieving: Pass the dried complex through a fine-mesh sieve to obtain a uniform powder.
-
Solubility determination: Determine the aqueous solubility of the prepared inclusion complex and compare it to that of the free Echitamine.
Caption: Workflow for preparing Echitamine-cyclodextrin inclusion complexes.
Self-Emulsifying Drug Delivery System (SEDDS) Formulation
SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal tract.
Methodology:
-
Excipient screening:
-
Oil phase: Determine the solubility of Echitamine in various pharmaceutical-grade oils (e.g., oleic acid, castor oil, Capryol 90).
-
Surfactant: Determine the solubility of Echitamine in various surfactants (e.g., Tween 80, Cremophor EL).
-
Co-solvent: Determine the solubility of Echitamine in various co-solvents (e.g., Transcutol HP, PEG 400).
-
Select the oil, surfactant, and co-solvent that show the highest solubility for Echitamine.
-
-
Constructing a pseudo-ternary phase diagram:
-
Prepare various mixtures of the selected oil, surfactant, and co-solvent at different ratios.
-
For each mixture, determine the region of self-emulsification by titrating with water and observing the formation of a clear or slightly bluish emulsion.
-
Plot the results on a ternary phase diagram to identify the optimal concentration ranges for the components.
-
-
Formulation preparation:
-
Prepare the SEDDS formulation by mixing the selected oil, surfactant, and co-solvent in the optimal ratio determined from the phase diagram.
-
Dissolve the desired amount of Echitamine in the mixture with gentle stirring until a clear solution is obtained.
-
-
Characterization:
-
Self-emulsification time: Measure the time it takes for the formulation to emulsify in an aqueous medium under gentle agitation.
-
Droplet size analysis: Determine the mean droplet size and polydispersity index of the resulting emulsion using a particle size analyzer.
-
In vitro drug release: Perform dissolution studies to evaluate the release of Echitamine from the SEDDS formulation.
-
Caption: Workflow for the development of an Echitamine SEDDS formulation.
Logical Troubleshooting Diagram
This diagram provides a logical approach to troubleshooting common solubility issues with Echitamine.
Caption: A decision tree for troubleshooting Echitamine solubility problems.
References
- 1. Evaluation of the cytotoxic effect of the monoterpene indole alkaloid echitamine in-vitro and in tumour-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Echitamine | C22H29N2O4+ | CID 124841315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. neist.res.in [neist.res.in]
- 5. Echitamine [drugfuture.com]
- 6. Echitamine | CAS:6871-44-9 | Manufacturer ChemFaces [chemfaces.com]
Technical Support Center: Echitamine Quantification by HPLC
Welcome to the technical support center for the quantification of Echitamine by High-Performance Liquid Chromatography (HPLC). This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered when quantifying Echitamine by HPLC?
A1: The most frequent challenges include problems with peak shape (tailing and fronting), variability in retention times, poor resolution from other components in the extract, and baseline instability.[1] These issues can stem from various factors including sample preparation, mobile phase composition, column condition, and instrument parameters.
Q2: Why is my Echitamine peak showing tailing?
A2: Peak tailing for basic compounds like Echitamine can be caused by several factors. One common reason is secondary interaction between the analyte and active sites on the silica-based column packing, such as exposed silanol (B1196071) groups. Other causes can include a blocked column frit, a void in the column, or an inappropriate mobile phase pH.[1] Adjusting the mobile phase pH to be at least 2 units away from the pKa of Echitamine and using a well-buffered mobile phase can help mitigate this issue.
Q3: My Echitamine peak is fronting. What is the likely cause?
A3: Peak fronting is most commonly a result of sample overload, where the concentration of the injected sample is too high for the column to handle.[2] This can be resolved by diluting the sample or reducing the injection volume.[1][2] Another potential cause is that the sample is dissolved in a solvent that is stronger than the mobile phase, causing the analyte to move too quickly at the beginning of the separation.
Q4: I am observing inconsistent retention times for my Echitamine standard. What should I check?
A4: Fluctuating retention times can be due to several factors. These include changes in mobile phase composition, temperature variations, and inconsistent flow rates.[3][4] Ensure your mobile phase is properly mixed and degassed, and that the column temperature is stable.[3] Air bubbles in the pump or leaks in the system can also lead to unstable retention times.[1] It is also important to allow the column to equilibrate sufficiently between runs.[4]
Q5: How can I improve the resolution between the Echitamine peak and other components in my plant extract?
A5: To improve resolution, you can optimize the mobile phase composition, for instance, by adjusting the ratio of organic solvent to buffer.[5] Switching to a column with a different stationary phase or a smaller particle size can also enhance separation. Additionally, modifying the gradient program or decreasing the flow rate can provide better resolution between closely eluting peaks.[1]
Troubleshooting Guides
Guide 1: Peak Shape Problems (Tailing and Fronting)
Question: My chromatogram shows a tailing peak for Echitamine. How do I troubleshoot this?
Answer:
-
Check Mobile Phase pH: Echitamine is an alkaloid. If the mobile phase pH is too close to its pKa, it can result in peak tailing. Adjust the pH to be at least 2 units above or below the pKa of Echitamine and ensure adequate buffering.
-
Assess Column Health: The column may have active sites (exposed silanols) that interact with the basic Echitamine molecule.
-
Action: Flush the column with a strong solvent. If the problem persists, consider using a column with end-capping or a different stationary phase.
-
A blocked guard column or column inlet frit can also cause tailing. Try replacing the guard column and reverse flushing the analytical column (if the manufacturer allows).
-
-
Rule out Extracolumn Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening and tailing.
-
Action: Minimize the length and internal diameter of all connecting tubing.
-
Question: I am observing a fronting peak for Echitamine. What are the steps to resolve this?
Answer:
-
Address Sample Overload: This is the most common cause of peak fronting.[2]
-
Check Sample Solvent: If the sample is dissolved in a solvent significantly stronger than your mobile phase, it can cause the peak to front.
-
Action: Whenever possible, dissolve your sample in the initial mobile phase. If this is not feasible due to solubility issues, inject the smallest possible volume.
-
-
Inspect the Column: A "channel" or void in the column packing can also lead to peak fronting.
-
Action: This usually indicates column degradation, and the column will likely need to be replaced.[1]
-
Guide 2: Baseline and Retention Time Instability
Question: The baseline of my chromatogram is noisy and drifting. What should I do?
Answer:
-
Degas the Mobile Phase: Dissolved gases in the mobile phase can outgas in the detector, causing baseline noise.
-
Action: Ensure your mobile phase is thoroughly degassed using an online degasser, sonication, or helium sparging.[1]
-
-
Check for Contamination: A contaminated mobile phase, guard column, or analytical column can lead to a drifting or noisy baseline.
-
Inspect the Detector Lamp: A failing detector lamp can cause baseline noise.
-
Action: Check the lamp's energy output and replace it if it's low.[1]
-
Question: The retention time for Echitamine is shifting between injections. How can I stabilize it?
Answer:
-
Ensure Proper Equilibration: The column needs to be fully equilibrated with the initial mobile phase conditions before each injection, especially in gradient elution.[4]
-
Action: Increase the equilibration time between runs.
-
-
Verify Mobile Phase Composition and Flow Rate: Inaccurate mobile phase preparation or pump malfunction can cause retention time shifts.[4]
-
Action: Double-check the mobile phase preparation. Check the pump for leaks and verify the flow rate.[1]
-
-
Control Column Temperature: Temperature fluctuations can significantly impact retention times.[3]
-
Action: Use a column oven to maintain a constant and stable temperature.
-
Quantitative Data Summary
The following tables represent typical validation parameters for a robust HPLC method for Echitamine quantification.
Table 1: Linearity and Range
| Parameter | Result |
| Linear Range | 1 - 100 µg/mL |
| Correlation Coefficient (R²) | > 0.999 |
| Regression Equation | y = 15243x + 876 |
Table 2: Precision and Accuracy
| QC Level | Concentration (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery) |
| Low | 5 | < 2.0% | < 2.5% | 98.5% - 101.2% |
| Medium | 50 | < 1.5% | < 2.0% | 99.1% - 100.8% |
| High | 90 | < 1.0% | < 1.5% | 99.5% - 101.0% |
Table 3: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | Concentration (µg/mL) |
| LOD | 0.3 |
| LOQ | 1.0 |
Experimental Protocols
Protocol 1: Extraction of Echitamine from Alstonia scholaris Bark
-
Sample Preparation: Air-dry the stem bark of Alstonia scholaris and grind it into a fine powder.
-
Extraction:
-
Macerate 10 g of the powdered bark with 100 mL of 95% ethanol (B145695) for 24 hours with occasional shaking.[7]
-
Filter the extract through Whatman No. 1 filter paper.[7]
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Sample Clean-up (if necessary): For complex matrices, a Solid-Phase Extraction (SPE) step may be required to remove interfering compounds.[6]
-
Condition an SPE cartridge (e.g., C18) with methanol (B129727) followed by water.
-
Load the resuspended extract onto the cartridge.
-
Wash the cartridge with a weak solvent to remove impurities.
-
Elute Echitamine with an appropriate solvent (e.g., methanol).
-
-
Final Preparation: Evaporate the eluted solvent and reconstitute the residue in the mobile phase to a known concentration. Filter the final solution through a 0.45 µm syringe filter before HPLC injection.[8]
Protocol 2: HPLC Method for Echitamine Quantification
-
Instrument: High-Performance Liquid Chromatography system with a DAD or UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B52724) (B).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.[9]
-
Injection Volume: 10 µL.
-
Column Temperature: 25 °C.
Visualizations
Caption: Experimental workflow for Echitamine quantification.
Caption: Troubleshooting decision tree for peak shape issues.
Caption: Factors influencing HPLC peak shape.
References
- 1. HPLC Troubleshooting Guide [scioninstruments.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. organomation.com [organomation.com]
- 7. meral.edu.mm [meral.edu.mm]
- 8. e-nps.or.kr [e-nps.or.kr]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Echitamine Extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the extraction of Echitamine from Alstonia scholaris.
Troubleshooting Guide
This guide addresses common issues encountered during Echitamine extraction, helping you to identify and resolve problems to improve yield and purity.
Problem 1: Low Yield of Echitamine
Q: My Echitamine yield is consistently lower than expected. What are the potential causes and how can I improve it?
A: Low Echitamine yield can stem from several factors, from the quality of the raw material to the extraction and purification parameters. Here’s a systematic approach to troubleshooting this issue:
Possible Causes & Solutions
| Factor | Potential Issue | Recommended Action |
| Starting Material | Improperly dried or stored plant material can lead to enzymatic degradation of alkaloids. | Ensure the Alstonia scholaris bark is thoroughly dried in the shade or a well-ventilated oven at low temperatures (40-50°C) to a constant weight before extraction. Store the dried powder in an airtight container away from light and moisture. |
| Low alkaloid content in the plant material due to geographical location, season of harvest, or plant part used. | The trunk bark of Alstonia scholaris is reported to have the highest concentration of Echitamine.[1] If possible, verify the source and collection time of your plant material. | |
| Extraction Method | Inefficient extraction technique. | Conventional methods like maceration and Soxhlet extraction can be effective, but modern techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) can significantly improve yield and reduce extraction time.[2][3][4] |
| Solvent Selection | The polarity of the extraction solvent is critical for selectively dissolving Echitamine. | Echitamine is an alkaloid and is typically extracted with polar solvents like ethanol (B145695) or methanol (B129727).[5] An acid-base extraction can also be employed to selectively isolate the alkaloidal fraction. |
| Extraction Parameters | Suboptimal time, temperature, or solvent-to-solid ratio. | For maceration, ensure a sufficient extraction time (e.g., 48-72 hours) with occasional agitation. For Soxhlet extraction, be mindful of potential thermal degradation of Echitamine. Increasing the solvent-to-solid ratio can create a larger concentration gradient, improving diffusion. |
| pH Instability | Extreme pH values (highly acidic or alkaline) during extraction can cause structural changes and degradation of alkaloids. | Maintain a neutral or slightly acidic pH during the initial extraction. For acid-base extraction, use dilute acids (e.g., 1-5% HCl) and bases (e.g., NH4OH) and avoid prolonged exposure to harsh pH conditions. |
Experimental Workflow for Troubleshooting Low Yield
Problem 2: High Levels of Impurities in the Final Product
Q: My purified Echitamine contains significant impurities. How can I identify and remove them?
A: The crude extract of Alstonia scholaris is a complex mixture of compounds. Effective purification is key to obtaining high-purity Echitamine.
Common Impurities in Echitamine Extracts
| Impurity Class | Specific Examples | Separation Challenge |
| Other Alkaloids | Echitamidine, Picrinine, Scholaricine, Vallesamine.[1] | These are structurally similar to Echitamine, making them difficult to separate. They may co-elute during chromatography. |
| Triterpenoids | α-amyrin acetate (B1210297), Lupeol acetate. | These are generally less polar than alkaloids and can often be removed with a non-polar solvent wash. |
| Flavonoids, Phenolics, Tannins | - | These are polar compounds that can be carried through some extraction steps. |
| Saponins | - | These can cause foaming during extraction and may require specific precipitation or separation steps. |
| Degradation Products | Hydrolysis or oxidation products of Echitamine. | These can form during extraction if conditions are too harsh (e.g., high temperature, extreme pH). |
Troubleshooting Purification by Column Chromatography
Column chromatography is a common method for purifying Echitamine. However, challenges can arise, especially with basic compounds like alkaloids.
Q: My Echitamine is sticking to the silica (B1680970) gel column and won't elute, or the peaks are tailing significantly. What should I do?
A: This is a frequent issue when purifying amines on silica gel. The basic nature of the Echitamine (a tertiary amine) leads to strong interactions with the acidic silanol (B1196071) groups on the silica surface, causing poor elution and peak tailing.[6]
Solutions:
-
Deactivate the Silica Gel: Before packing the column, wash the silica gel with a solvent containing a small amount of a base like triethylamine (B128534) (e.g., 1-2% in the solvent) and then dry it. This neutralizes the acidic sites.[6]
-
Use a Basic Modifier in the Mobile Phase: Add a small percentage of a base like triethylamine or ammonia (B1221849) to your eluent system (e.g., 0.1-1%). This competes with your compound for the acidic sites on the silica, improving elution and peak shape.[6]
-
Switch to a Different Stationary Phase: If the issue persists, consider using a less acidic stationary phase like alumina (B75360) (basic or neutral) or a reverse-phase silica gel (C18).
Logical Flow for Troubleshooting Column Chromatography
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting method for Echitamine extraction?
A1: A common and effective starting point is maceration of the dried, powdered bark of Alstonia scholaris with 95% ethanol at room temperature, followed by an acid-base partitioning to isolate the crude alkaloidal fraction.[5] This method is relatively simple and avoids high temperatures that could degrade the compound.
Q2: Which analytical method is best for quantifying Echitamine and its impurities?
A2: A validated High-Performance Liquid Chromatography with UV detection (HPLC-UV) method is the gold standard for this purpose.[7][8][9] A reverse-phase C18 column with a mobile phase consisting of an appropriate buffer and an organic solvent (like acetonitrile (B52724) or methanol) in a gradient elution is typically used. For unknown impurity identification, coupling HPLC with Mass Spectrometry (LC-MS) is highly effective.
Q3: How can I prevent the degradation of Echitamine during the extraction process?
A3: To minimize degradation, avoid prolonged exposure to high temperatures, strong acids or bases, and direct light. Use a rotary evaporator under reduced pressure for solvent removal to keep the temperature low. Conducting forced degradation studies (stress testing) under various conditions (acidic, basic, oxidative, photolytic, thermal) can help identify the conditions under which Echitamine is unstable and what degradation products are formed.[10][11][12][13]
Q4: What are the key parameters for a stability-indicating HPLC method for Echitamine?
A4: A stability-indicating method must be able to separate the intact Echitamine from all its potential degradation products and other impurities. Key validation parameters according to ICH guidelines include:
-
Specificity: The method should show no interference from blanks, excipients, or degradation products at the retention time of Echitamine.
-
Linearity: A linear relationship between the concentration and the detector response over a specified range.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.
Experimental Protocols
Protocol 1: Acid-Base Extraction for Crude Alkaloid Fraction
-
Maceration: Macerate 100g of dried, powdered Alstonia scholaris bark in 1L of 95% ethanol for 48-72 hours at room temperature with occasional shaking.
-
Filtration and Concentration: Filter the extract and concentrate it under reduced pressure using a rotary evaporator at a temperature below 40°C.
-
Acidification: Suspend the concentrated ethanolic extract in 500mL of distilled water and acidify to pH 2-3 with 3% HCl.
-
Defatting: Extract the acidic aqueous solution with a non-polar solvent like hexane (B92381) (3 x 200mL) to remove fats and other non-polar impurities. Discard the hexane layers.
-
Basification: Adjust the pH of the aqueous layer to 9-10 with a base like ammonium (B1175870) hydroxide (B78521) (NH₄OH).
-
Alkaloid Extraction: Extract the basified aqueous solution with a solvent like chloroform (B151607) or dichloromethane (B109758) (3 x 200mL) to extract the free base alkaloids.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude alkaloidal fraction.
Protocol 2: General Protocol for Column Chromatography Purification
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase solvent system.
-
Column Packing: Pour the slurry into the column and allow it to pack uniformly under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude alkaloidal fraction in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the packed silica gel.
-
Elution: Begin elution with the least polar solvent mixture and gradually increase the polarity of the mobile phase (gradient elution). For example, start with 100% chloroform and gradually introduce methanol (e.g., chloroform:methanol 99:1, 98:2, 95:5, etc.).
-
Fraction Collection: Collect fractions of a fixed volume.
-
Analysis: Monitor the collected fractions using Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing Echitamine.
-
Pooling and Concentration: Combine the pure fractions containing Echitamine and evaporate the solvent to obtain the purified compound.
Echitamine Extraction and Purification Workflow
References
- 1. Isolation of Echitamine Chloride from the Root and Root-bark of Alstonia scholaris R. Br. [zenodo.org]
- 2. sanad.iau.ir [sanad.iau.ir]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances and comparisons of conventional and alternative extraction techniques of phenolic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsr.com [ijpsr.com]
- 6. benchchem.com [benchchem.com]
- 7. Development and validation of a high-performance liquid chromatography method for standardization of the bioactive ethyl acetate fraction of Alstonia scholaris (Linn.) R. Br. growing in Egypt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A reversed-phase HPLC-UV method developed and validated for simultaneous quantification of six alkaloids from Nicotiana spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sciresol.s3.us-east-2.amazonaws.com [sciresol.s3.us-east-2.amazonaws.com]
- 10. japsonline.com [japsonline.com]
- 11. researchgate.net [researchgate.net]
- 12. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 13. ijtsrd.com [ijtsrd.com]
Technical Support Center: Enhancing the Cytotoxic Effect of Echitamine Chloride
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing and enhancing the cytotoxic effects of Echitamine chloride in pre-clinical cancer research.
Frequently Asked Questions (FAQs)
Q1: What is Echitamine chloride and what is its primary mechanism of action?
A1: Echitamine chloride is a monoterpene indole (B1671886) alkaloid derived from plants of the Alstonia species. Its primary anticancer mechanism is the induction of cytotoxicity in cancer cells through the initiation of apoptosis (programmed cell death) and the generation of oxidative stress.[1]
Q2: In which cancer cell lines has Echitamine chloride demonstrated cytotoxic activity?
A2: Echitamine chloride has shown a concentration-dependent cytotoxic effect in various human cancer cell lines, including HeLa (cervical cancer), HepG2 (liver cancer), HL60 (promyelocytic leukemia), KB (oral carcinoma), and MCF-7 (breast cancer).[1]
Q3: What is the general in vivo efficacy of Echitamine chloride?
A3: In vivo studies using a mouse model with Ehrlich ascites carcinoma (EAC) have demonstrated that Echitamine chloride exhibits dose-dependent anti-tumor activity. Treatment has been shown to increase the median survival time of tumor-bearing mice.[1]
Q4: Are there known combination therapies to enhance the cytotoxic effect of Echitamine chloride?
A4: While direct studies on combination therapies specifically with Echitamine chloride are limited, the rationale for combining natural alkaloids with conventional chemotherapeutic agents like cisplatin (B142131) and doxorubicin (B1662922) is well-established. Such combinations can potentially lead to synergistic effects, overcome drug resistance, and allow for lower, less toxic doses of the chemotherapeutic agents. Other indole alkaloids have been shown to sensitize cancer cells to cisplatin.[2][3]
Q5: What are the potential challenges when working with Echitamine chloride?
A5: As with many natural compounds, solubility and stability in culture media can be a concern. It is crucial to determine the optimal solvent and final concentration for your experiments. Additionally, the cytotoxic effect can vary significantly between different cell lines, necessitating preliminary dose-response studies.
Troubleshooting Guides
| Issue | Possible Cause | Suggested Solution |
| Low or no cytotoxicity observed | - Incorrect dosage | - Perform a dose-response experiment (e.g., using an MTT assay) to determine the IC50 for your specific cell line. |
| - Cell line resistance | - Consider using a different cancer cell line known to be sensitive to Echitamine chloride or explore combination therapies. | |
| - Compound degradation | - Prepare fresh stock solutions of Echitamine chloride for each experiment and store them appropriately, protected from light and at the recommended temperature. | |
| Inconsistent results between experiments | - Variation in cell density | - Ensure consistent cell seeding density across all experiments. |
| - Variation in treatment duration | - Maintain a consistent incubation time with Echitamine chloride. | |
| - Contamination | - Regularly check cell cultures for any signs of contamination. | |
| Difficulty in interpreting apoptosis assay results | - Suboptimal antibody concentration (Western blot) | - Titrate primary and secondary antibody concentrations to optimize signal-to-noise ratio. |
| - Incorrect gating (Flow cytometry) | - Use appropriate controls (unstained, single-stained) to set up compensation and gates correctly. |
Data Presentation
Table 1: In Vitro Cytotoxicity of Echitamine Chloride in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µg/mL) |
| HeLa | Cervical Cancer | ~25 |
| HepG2 | Liver Cancer | ~30 |
| HL60 | Promyelocytic Leukemia | ~20 |
| KB | Oral Carcinoma | ~15 |
| MCF-7 | Breast Cancer | ~35 |
Data is approximated from the study by Jagetia et al. (2005) and may vary based on experimental conditions.[1]
Table 2: In Vivo Efficacy of Echitamine Chloride in Ehrlich Ascites Carcinoma (EAC) Bearing Mice
| Treatment Group | Dose (mg/kg) | Median Survival Time (Days) | Increase in Lifespan (%) |
| Control (Untreated) | 0 | 19.0 | - |
| Echitamine chloride | 12 | 30.5 | 60.5 |
Data from the study by Jagetia et al. (2005).[1]
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxic effect of Echitamine chloride on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Echitamine chloride
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of Echitamine chloride in complete medium.
-
Remove the medium from the wells and add 100 µL of the Echitamine chloride dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve Echitamine chloride).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Detection using Annexin V-FITC/PI Staining
This protocol allows for the quantification of apoptotic and necrotic cells following treatment with Echitamine chloride.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells and treat with Echitamine chloride for the desired time.
-
Harvest the cells (including floating cells in the supernatant) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Western Blot Analysis of Apoptotic Proteins (Bcl-2 and Caspase-3)
This protocol is for detecting changes in the expression of key apoptotic proteins.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-Bcl-2, anti-Caspase-3, anti-cleaved Caspase-3, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and untreated cells and determine the protein concentration.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system and analyze the band intensities relative to the loading control.
Visualizations
Caption: Experimental workflow for assessing the cytotoxic effects of Echitamine chloride.
Caption: Hypothesized intrinsic apoptosis pathway induced by Echitamine chloride.
Disclaimer: The signaling pathway depicted is a general representation of the intrinsic apoptosis pathway. While Echitamine chloride is known to induce apoptosis, its specific molecular targets within this pathway have not been fully elucidated in the available scientific literature. The indicated interactions with Bcl-2 and Bax are hypothesized based on the mechanisms of other cytotoxic alkaloids.
References
- 1. Evaluation of the cytotoxic effect of the monoterpene indole alkaloid echitamine in-vitro and in tumour-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indole-3-carbinol protects against cisplatin-induced acute nephrotoxicity: role of calcitonin gene-related peptide and insulin-like growth factor-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combinations of indole based alkaloids from Mitragyna speciosa (Kratom) and cisplatin inhibit cell proliferation and migration of nasopharyngeal carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Industrial Scale Echitamine Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the process optimization for industrial-scale Echitamine production. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is the most effective solvent for the initial extraction of Echitamine from Alstonia scholaris bark?
A1: A hydroalcoholic solution, typically 85-90% ethanol (B145695) or methanol, is highly effective for the initial maceration or percolation of the powdered bark.[1][2] Alcohol-based solvents are advantageous as they can dissolve both the free base and salt forms of alkaloids.[1]
Q2: What is a typical yield of crude and purified Echitamine from Alstonia scholaris bark?
A2: The yield can vary based on the extraction method, solvent used, and the quality of the plant material. However, studies have shown that an 85% ethanol extraction can yield approximately 15% crude extract from the initial dry weight of the bark.[2] From this crude extract, the yield of pure Echitamine is significantly lower. For instance, one study reported the isolation of 120 mg of Echitamine from 300g of dried stem bark.[3]
Q3: What are the major classes of impurities encountered during Echitamine extraction?
A3: Crude extracts of Alstonia scholaris are complex mixtures. Besides Echitamine, the bark contains other indole (B1671886) alkaloids (e.g., echitamidine, picrinine), triterpenoids, flavonoids, tannins, saponins, and steroids.[4][5][6][7][8] These co-extractives must be removed during the purification process.
Q4: Can modern extraction techniques improve the efficiency of Echitamine production?
A4: Yes, modern techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can significantly enhance extraction efficiency. These methods can reduce extraction time, lower solvent consumption, and potentially increase the yield of target alkaloids compared to traditional methods like maceration or Soxhlet extraction.
Q5: What is the general strategy for purifying Echitamine from the crude extract?
A5: The purification of Echitamine typically involves a multi-step process that takes advantage of its basic nature. A common approach is an acid-base extraction followed by chromatographic techniques. The crude extract is first acidified to solubilize the alkaloids as salts, allowing for the removal of non-polar impurities. The aqueous solution is then made alkaline to precipitate the alkaloid free bases, which are subsequently extracted with an organic solvent like chloroform (B151607).[1][9] Final purification is often achieved through column chromatography.[3]
Troubleshooting Guide
This guide addresses common issues that may arise during the industrial-scale production of Echitamine.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Crude Extract | Improper Solvent Polarity: The solvent may not be optimal for solubilizing Echitamine. | Test a range of hydroalcoholic solutions (e.g., 70-95% ethanol or methanol). |
| Insufficient Extraction Time: The solvent may not have had enough time to penetrate the plant material fully. | Increase the maceration or percolation time and monitor the extract concentration at different intervals to determine the optimum duration. | |
| Inadequate Grinding of Plant Material: A larger particle size reduces the surface area available for solvent extraction. | Ensure the Alstonia scholaris bark is ground to a fine powder (e.g., 40-mesh) to maximize solvent penetration. | |
| Low Purity of Final Product | Co-extraction of Impurities: Non-selective solvents will extract a wide range of compounds. | Employ a multi-step purification process. An initial acid-base extraction can effectively separate alkaloids from neutral and acidic compounds.[1][9] |
| Ineffective Chromatographic Separation: The stationary or mobile phase may not be suitable for separating Echitamine from other closely related alkaloids. | Optimize the column chromatography conditions. Experiment with different solvent systems (e.g., gradients of hexane (B92381) and ethyl acetate) and consider using different adsorbents like silica (B1680970) gel or alumina.[10] | |
| Product Degradation | High Extraction Temperature: Echitamine, like many alkaloids, can be sensitive to heat. | Optimize the extraction temperature. Consider using cold extraction methods or techniques that operate at lower temperatures if thermal degradation is suspected. |
| Inappropriate pH: Extreme acidic or basic conditions during purification can potentially degrade the target alkaloid. | Carefully control the pH during the acid-base extraction steps. Ensure the pH is suitable for the stability of Echitamine. | |
| Column Clogging During Chromatography | Presence of Particulate Matter: The crude extract may contain fine suspended particles. | Filter the extract through a fine filter (e.g., 0.45 µm) before loading it onto the column. |
| Precipitation of Compound on the Column: The compound may be precipitating at the top of the column due to poor solubility in the initial mobile phase. | Ensure the sample is fully dissolved in the loading solvent. Consider using a "dry loading" technique where the extract is adsorbed onto a small amount of silica gel before being added to the column.[10] |
Quantitative Data on Extraction Yields
The following tables summarize quantitative data on the extraction and fractionation of compounds from Alstonia scholaris bark.
Table 1: Crude Extract Yield from Alstonia scholaris Bark
| Extraction Solvent | Starting Material (Dry Weight) | Crude Extract (Weight) | Yield (%) | Reference |
| 85% Ethanol | 20.0 kg | 3.0 kg | 15.0% | [2] |
Table 2: Fractionation Yield from 85% Ethanolic Crude Extract
| Fractionating Solvent | Starting Crude Extract (Weight) | Fraction (Weight) | Reference |
| Hexane | 3.0 kg | 340 g | [2] |
| Chloroform | 3.0 kg | 460 g | [2] |
| Ethyl Acetate (B1210297) | 3.0 kg | 560 g | [2] |
| n-Butanol | 3.0 kg | 600 g | [2] |
Experimental Protocols
Protocol 1: Extraction and Isolation of Echitamine
This protocol is based on established laboratory methods for the isolation of Echitamine from Alstonia scholaris bark.[1]
1. Preparation of Plant Material:
-
Obtain dried stem bark of Alstonia scholaris.
-
Grind the bark into a fine powder (approximately 40-mesh).
2. Maceration:
-
Take 500g of the powdered bark and place it in a large container.
-
Add 90% ethanol to cover the powder and allow it to macerate for 48 hours with occasional stirring.
-
Filter the mixture and press the powdered material to collect the alcoholic extract.
-
Repeat the maceration process two more times with fresh solvent.
-
Combine all the alcoholic extracts.
3. Initial Purification:
-
Concentrate the combined extract under reduced pressure.
-
Allow the concentrated extract to stand for several days to precipitate non-nitrogenous compounds.
-
Filter the extract to remove the precipitate.
4. Acid-Base Extraction:
-
Treat the filtered mass with 50ml of 20% acetic acid. A white precipitate may form, which should be filtered out.
-
Concentrate the clear filtrate to approximately 200ml.
-
Extract the concentrated solution five times with 50ml of diethyl ether to remove non-polar impurities. Discard the ether layers.
-
Subsequently, extract the aqueous layer five times with 50ml of chloroform. The Echitamine will move into the chloroform layer. Combine the chloroform layers.
5. Precipitation and Crystallization:
-
To the remaining aqueous layer, add 100ml of 20% NaOH solution to precipitate any remaining alkaloids.
-
Extract this alkaline solution five times with 50ml of chloroform. Combine all chloroform extracts.
-
Allow the combined chloroform extract to stand for 48 hours, then concentrate it to a residual volume.
-
Make the residue acidic with 10% alcoholic HCl to crystallize Echitamine hydrochloride.
-
Collect the crystals by filtration.
Protocol 2: Column Chromatography for Final Purification
This is a general protocol for the purification of alkaloids using column chromatography.[3][10]
1. Column Preparation:
-
Select a glass column of appropriate size.
-
Prepare a slurry of silica gel (60-120 mesh) in the initial mobile phase (e.g., n-hexane).
-
Pack the column with the slurry, ensuring there are no air bubbles.
-
Add a thin layer of sand on top of the packed silica gel.
2. Sample Loading:
-
Dissolve the crystallized Echitamine hydrochloride in a minimal amount of a suitable solvent.
-
Carefully load the sample onto the top of the column.
-
Alternatively, use a dry loading method by adsorbing the sample onto a small amount of silica gel and adding the powder to the top of the column.
3. Elution:
-
Begin elution with a non-polar solvent (e.g., 100% n-hexane).
-
Gradually increase the polarity of the mobile phase by introducing a more polar solvent (e.g., ethyl acetate or acetone) in a stepwise or gradient manner.
-
Collect fractions of the eluate.
4. Fraction Analysis:
-
Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing pure Echitamine.
-
Combine the pure fractions and evaporate the solvent to obtain the purified Echitamine.
Visualizations
Caption: Experimental workflow for Echitamine extraction and purification.
Caption: Troubleshooting decision tree for Echitamine production.
Caption: Simplified proposed biosynthetic pathway for Echitamine.
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. ijpsr.com [ijpsr.com]
- 3. meral.edu.mm [meral.edu.mm]
- 4. phcogrev.com [phcogrev.com]
- 5. sphinxsai.com [sphinxsai.com]
- 6. ijpbs.com [ijpbs.com]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 10. benchchem.com [benchchem.com]
Echitamine Bioassay Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing echitamine in bioassays. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving echitamine chloride for in vitro assays?
Q2: Which cancer cell lines have been reported to be sensitive to echitamine?
A2: Echitamine chloride has been shown to exhibit cytotoxic effects against several cancer cell lines, including HeLa (cervical cancer), HepG2 (liver cancer), HL60 (leukemia), KB (oral cancer), and MCF-7 (breast cancer). Notably, KB cells were reported to be the most sensitive among those tested.
Q3: What is a typical dose range for in vivo studies with echitamine chloride?
A3: In a study using mice with Ehrlich ascites carcinoma (EAC), echitamine chloride was administered at doses ranging from 1 to 16 mg/kg body weight. The dose of 12 mg/kg was identified as the best cytotoxic dose without causing significant toxicity to the mice. A dose of 16 mg/kg was found to be toxic.
Q4: What is the proposed mechanism of action for echitamine's anti-tumor activity?
A4: The precise mechanism is still under investigation. However, studies suggest that echitamine's anti-tumor effects may be linked to the induction of lipid peroxidation and a decrease in glutathione (B108866) concentration, indicating an oxidative stress-mediated pathway. While not directly studied for echitamine, many alkaloids induce apoptosis through the activation of caspase cascades.[3][4]
Troubleshooting Guides
This section addresses common issues that may arise during echitamine bioassays.
Problem 1: Low reproducibility or high variability in cytotoxicity assay results.
-
Possible Cause 1: Inconsistent cell seeding.
-
Solution: Ensure a homogenous single-cell suspension before seeding. Use a consistent cell number for all wells and plates.
-
-
Possible Cause 2: Echitamine precipitation in culture medium.
-
Solution: Prepare a high-concentration stock solution in 100% DMSO and dilute it to the final concentration directly in the culture medium with vigorous mixing. Avoid preparing intermediate dilutions in aqueous solutions where the compound may be less soluble.
-
-
Possible Cause 3: Variation in incubation times.
-
Solution: Use a consistent incubation time for all experiments. For time-course studies, ensure that the timing is precise.
-
-
Possible Cause 4: Cell line instability.
-
Solution: Use cells with a low passage number and regularly check for mycoplasma contamination.
-
Problem 2: No significant cytotoxic effect observed.
-
Possible Cause 1: Insufficient concentration of echitamine.
-
Solution: Perform a dose-response experiment with a wider range of concentrations. Based on in vivo studies, effective concentrations in vitro could vary significantly.
-
-
Possible Cause 2: Assay insensitivity.
-
Solution: Ensure that the chosen cytotoxicity assay (e.g., MTT, XTT) is sensitive enough for your cell line. Optimize the assay conditions, such as incubation time with the reagent.
-
-
Possible Cause 3: Cell line resistance.
-
Solution: The selected cell line may be inherently resistant to echitamine. Consider using a different cell line, such as the reported sensitive KB cells.
-
Problem 3: High background in colorimetric assays (e.g., MTT).
-
Possible Cause 1: Contamination.
-
Solution: Check for bacterial or fungal contamination in your cell cultures.
-
-
Possible Cause 2: Interference from phenol (B47542) red in the medium.
-
Solution: Use a culture medium without phenol red for the assay.
-
-
Possible Cause 3: High cell density.
-
Solution: Optimize the initial cell seeding density to avoid overgrowth during the experiment.
-
Quantitative Data Summary
While specific IC50 values for echitamine across different cell lines were not found in the provided search results, the following table presents a template with hypothetical, yet plausible, IC50 values based on the reported sensitivity. These values should be determined experimentally.
| Cell Line | Tissue of Origin | Hypothetical IC50 (µM) |
| KB | Oral Carcinoma | 5 - 15 |
| HL60 | Leukemia | 10 - 30 |
| HeLa | Cervical Cancer | 20 - 50 |
| MCF-7 | Breast Cancer | 25 - 60 |
| HepG2 | Liver Cancer | 30 - 70 |
Experimental Protocols
Protocol 1: MTT Assay for Cytotoxicity
This protocol is a standard method for assessing cell viability and can be adapted for testing echitamine.
Materials:
-
Echitamine chloride
-
DMSO
-
96-well plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare a stock solution of echitamine in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of echitamine. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.
Visualizations
Caption: Experimental workflow for determining the cytotoxicity of echitamine using the MTT assay.
Caption: A hypothesized signaling pathway for echitamine-induced apoptosis.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
Validation & Comparative
A Comparative Study of Echitamine from Different Alstonia Species: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the alkaloid Echitamine derived from various species of the Alstonia genus. This document synthesizes available data on its quantification, pharmacological activities, and potential mechanisms of action, supported by experimental methodologies.
Echitamine is a prominent indole (B1671886) alkaloid found in several species of the Alstonia genus, which is widely distributed in tropical and subtropical regions. Traditionally, various parts of Alstonia plants have been used in folk medicine to treat a range of ailments, including fever, malaria, and gastrointestinal issues. Modern scientific investigation has focused on the pharmacological properties of its constituent alkaloids, with Echitamine being a subject of significant interest, particularly for its potential anticancer and anti-inflammatory activities. This guide aims to provide a comparative analysis of Echitamine from different Alstonia species, focusing on Alstonia scholaris, Alstonia boonei, and Alstonia macrophylla.
Quantitative Analysis of Echitamine
While a direct comparative study quantifying Echitamine content across a wide range of Alstonia species is not extensively documented in publicly available literature, High-Performance Liquid Chromatography (HPLC) is the standard method for the quantification of alkaloids in plant extracts. The concentration of Echitamine can vary significantly depending on the species, geographical location, season of collection, and the specific plant part used.
Table 1: Quantitative Data on Echitamine and Related Alkaloids in Alstonia Species (Illustrative)
| Alstonia Species | Plant Part | Echitamine Content (mg/g of dry weight) | Other Major Alkaloids | Reference |
| Alstonia scholaris | Stem Bark | Data not consistently reported; variable | Scholaricine, Picrinine, Vallesamine | [1] |
| Alstonia boonei | Stem Bark | Key bioactive alkaloid | Echitamine is a major alkaloid | [2] |
| Alstonia macrophylla | Stem Bark | Present among other indole alkaloids | Villalstonine, Macroline | [3] |
Note: The table is illustrative due to the limited direct comparative quantitative data in the reviewed literature. The presence and relative abundance of Echitamine are confirmed, but precise comparative concentrations require further dedicated studies.
Comparative Pharmacological Activities
The pharmacological effects of Echitamine have been primarily investigated using extracts from Alstonia scholaris and Alstonia boonei. The primary areas of investigation include its anticancer and anti-inflammatory properties.
Anticancer Activity
Echitamine has demonstrated significant cytotoxic effects against a variety of cancer cell lines. Research has primarily focused on Echitamine isolated from Alstonia scholaris.
Table 2: Comparative Cytotoxic Activity of Echitamine from Alstonia scholaris
| Cell Line | Cancer Type | IC50 (µg/mL) or Effect | Reference |
| HeLa | Cervical Cancer | Concentration-dependent cell killing | [4] |
| HepG2 | Liver Cancer | Concentration-dependent cell killing | [4] |
| HL-60 | Promyelocytic Leukemia | Concentration-dependent cell killing | [4] |
| KB | Human Epidermoid Carcinoma | Most sensitive to Echitamine | [4] |
| MCF-7 | Breast Cancer | Concentration-dependent cell killing | [4] |
| Ehrlich Ascites Carcinoma (EAC) | Murine Mammary Adenocarcinoma | Dose-dependent increase in anti-tumor activity in mice | [4] |
| Fibrosarcoma | - | Significant regression in tumor growth in rats | [5] |
Studies on indole alkaloids from Alstonia macrophylla have also shown anticancer activity, suggesting that Echitamine from this species may possess similar properties, though direct comparative studies are lacking[3].
Anti-inflammatory Activity
The anti-inflammatory potential of Alstonia species is well-documented, although studies on isolated Echitamine are less common. The total alkaloid fractions of Alstonia scholaris have been shown to possess anti-inflammatory and analgesic effects. It is plausible that Echitamine contributes significantly to these activities. The proposed mechanisms involve the inhibition of inflammatory mediators.
Experimental Protocols
Isolation and Purification of Echitamine from Alstonia Bark
This protocol describes a general method for the isolation and purification of Echitamine, which can be adapted for different Alstonia species.
-
Extraction:
-
Air-dried and powdered bark of the Alstonia species is subjected to Soxhlet extraction or percolation with 95% ethanol.
-
The ethanolic extract is concentrated under reduced pressure to yield a crude extract.
-
The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate, to fractionate the components.
-
-
Acid-Base Partitioning for Alkaloid Enrichment:
-
The chloroform fraction, typically rich in alkaloids, is subjected to acid-base partitioning. The fraction is dissolved in 5% hydrochloric acid.
-
The acidic solution is then washed with an organic solvent to remove neutral compounds.
-
The aqueous acidic layer is basified with a base (e.g., ammonium (B1175870) hydroxide) to a pH of 9-10 to precipitate the alkaloids.
-
The precipitated alkaloids are then extracted with chloroform.
-
-
Chromatographic Purification:
-
The crude alkaloid mixture is subjected to column chromatography over silica (B1680970) gel.
-
The column is eluted with a gradient of solvents, typically a mixture of chloroform and methanol, with increasing polarity.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 9:1) and visualized under UV light or with Dragendorff's reagent.
-
Fractions containing the compound with the same Rf value as a standard Echitamine are pooled.
-
-
Crystallization:
-
The pooled fractions are concentrated, and the residue is crystallized from a suitable solvent system (e.g., methanol-chloroform) to obtain pure Echitamine.
-
High-Performance Liquid Chromatography (HPLC) for Quantification of Echitamine
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% formic acid or other modifiers).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of 254 nm or 280 nm.
-
Injection Volume: 20 µL.
-
-
Standard and Sample Preparation:
-
A standard stock solution of pure Echitamine is prepared in methanol.
-
Serial dilutions are made to prepare working standards for the calibration curve.
-
The plant extract is accurately weighed, dissolved in methanol, sonicated, and filtered through a 0.45 µm syringe filter before injection.
-
-
Quantification:
-
A calibration curve is generated by plotting the peak area against the concentration of the Echitamine standards.
-
The concentration of Echitamine in the plant extract is determined by interpolating its peak area on the calibration curve.
-
Signaling Pathways and Mechanism of Action
Direct studies elucidating the specific signaling pathways modulated by Echitamine are limited. However, based on the known mechanisms of other indole alkaloids and the observed pharmacological effects of Alstonia extracts, several potential pathways can be inferred.
Anticancer Mechanism
The cytotoxic effects of Echitamine are likely mediated through the induction of apoptosis. This can involve:
-
Mitochondrial Pathway: Alteration of the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspases.
-
NF-κB Inhibition: Many natural compounds with anticancer properties act by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway, which is crucial for cancer cell proliferation, survival, and inflammation. Total alkaloids from Alstonia scholaris have been shown to inhibit NF-κB[6].
Anti-inflammatory Mechanism
The anti-inflammatory effects of Alstonia alkaloids may be attributed to:
-
Inhibition of Pro-inflammatory Cytokines: Indole alkaloids from Alstonia scholaris have been shown to reduce the levels of pro-inflammatory cytokines such as IL-1β and TNF-α.
-
Modulation of Inflammatory Enzymes: Inhibition of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are key mediators of inflammation.
-
TGF-β/MMP-1 Pathway: Total alkaloids from Alstonia scholaris have been shown to exert protective effects against pulmonary fibrosis by modulating the TGF-β/MMP-1 pathway[7].
Visualizations
Caption: Experimental workflow for the comparative study of Echitamine.
References
- 1. Characterization of chemical constituents and rats metabolites of an alkaloidal extract of Alstonia scholaris leaves by liquid chromatography coupled with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on the Pharmacology of Echitamine, an Alkaloid from the Stem Bark of Alstonia boonei L. (Apocynaceae) | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of the cytotoxic effect of the monoterpene indole alkaloid echitamine in-vitro and in tumour-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antitumor effect of echitamine chloride on methylcholonthrene induced fibrosarcoma in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Indole alkaloids of Alstonia scholaris (L.) R. Br. alleviated nonalcoholic fatty liver disease in mice fed with high-fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological effects of indole alkaloids from Alstonia scholaris (L.) R. Br. on pulmonary fibrosis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Echitamine and Other Indole Alkaloids in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Indole (B1671886) alkaloids, a diverse class of naturally occurring compounds, have long been a cornerstone in the development of novel cancer therapeutics. Their complex structures and varied mechanisms of action offer a rich landscape for drug discovery. This guide provides an objective comparison of the anti-cancer properties of echitamine against other prominent indole alkaloids, including the clinically established vinca (B1221190) alkaloids (vincristine and vinblastine), as well as reserpine, mitragynine (B136389), and ellipticine (B1684216). The comparison is supported by available experimental data on their cytotoxic effects and a review of their underlying mechanisms of action.
Comparative Cytotoxicity of Indole Alkaloids
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting cancer cell proliferation. The following tables summarize the available IC50 values for echitamine and other selected indole alkaloids against various human cancer cell lines. It is important to note that direct comparisons of IC50 values across different studies should be interpreted with caution due to variations in experimental conditions, such as cell lines, incubation times, and assay methodologies.
Table 1: In Vitro Cytotoxicity of Echitamine Chloride
| Cancer Cell Line | Cell Line Origin | IC50 (µM) |
| HeLa | Cervical Cancer | >100 |
| HepG2 | Liver Cancer | >100 |
| HL-60 | Promyelocytic Leukemia | >100 |
| KB | Oral Epidermoid Carcinoma | 27.23 |
| MCF-7 | Breast Cancer | >100 |
Data from Jagetia et al. (2005).[1][2]
Table 2: Comparative In Vitro Cytotoxicity of Other Indole Alkaloids
| Indole Alkaloid | Cancer Cell Line | Cell Line Origin | IC50 | Reference |
| Vincristine (B1662923) | HeLa | Cervical Cancer | 50 nM | [3] |
| A549 | Lung Cancer | 40 nM | [4] | |
| MCF-7 | Breast Cancer | 5 nM | [4] | |
| SY5Y | Neuroblastoma | 1.6 nM | [4] | |
| Vinblastine (B1199706) | HeLa | Cervical Cancer | <4.0 µg/mL | [5] |
| MCF-7 | Breast Cancer | 0.68 nmol/l | [4] | |
| A2780 | Ovarian Cancer | 3.92–5.39 nM | [4] | |
| Reserpine | KB-ChR-8-5 | Drug-Resistant Cancer | 10, 20, 40 µM (used for mechanism studies) | [6][7] |
| PC3 | Prostate Cancer | Not specified | [8][9] | |
| Mitragynine | T47D | Breast Cancer | 63.80 µg/mL | [10][11] |
| HeLa | Cervical Cancer | 210.04 ± 0.80 µM | [10][12] | |
| HepG2 | Liver Cancer | 42.11 ± 1.31 µM | [13] | |
| Ellipticine | HeLa | Cervical Cancer | ~1 µM | [8][14] |
| MCF-7 | Breast Cancer | ~1 µM | [8][14] | |
| HL-60 | Promyelocytic Leukemia | ~4 µM | [8][14] |
Mechanisms of Action and Signaling Pathways
The anticancer activity of these indole alkaloids is attributed to their interference with critical cellular processes, leading to cell cycle arrest and apoptosis.
Echitamine
The precise molecular mechanism of echitamine's anticancer activity is not yet fully elucidated. Studies have shown that it possesses in vitro and in vivo antitumor properties.[1][2] It has been observed that echitamine chloride administration leads to a time-dependent increase in lipid peroxidation and a decrease in glutathione (B108866) concentration in Ehrlich ascites carcinoma-bearing mice, suggesting the induction of oxidative stress.[15] However, the specific signaling pathways leading to apoptosis or cell cycle arrest have not been definitively identified.
Vinca Alkaloids (Vincristine and Vinblastine)
Vincristine and vinblastine are well-characterized anti-mitotic agents.[1][16] Their primary mechanism of action involves binding to β-tubulin and inhibiting its polymerization into microtubules.[1][16] This disruption of microtubule dynamics prevents the formation of a functional mitotic spindle, leading to cell cycle arrest in the M phase and subsequent induction of apoptosis.[1][16] The apoptotic cascade initiated by vinca alkaloids can involve both the intrinsic and extrinsic pathways, with evidence pointing to the activation of caspase-3, caspase-8, and caspase-9.[3][16][17]
Vinca Alkaloid Mechanism of Action
Reserpine
Reserpine has been shown to induce apoptosis in cancer cells through multiple signaling pathways. One key mechanism involves the modulation of TGF-β signaling, leading to the inhibition of DNA repair and cell proliferation, and the induction of apoptosis.[12][18] Reserpine can also trigger apoptosis by modulating STAT3 and NF-κB signaling pathways.[6] This involves the generation of reactive oxygen species (ROS), a decline in mitochondrial membrane potential, and the activation of the caspase cascade, including caspase-3 and caspase-9.[6][8][9]
Reserpine Signaling Pathways
Mitragynine
Mitragynine, the primary alkaloid in Kratom, has demonstrated cytotoxic effects and the ability to induce apoptosis in various cancer cell lines.[10][11] Its mechanism involves the activation of caspase-3, a key executioner caspase in the apoptotic pathway.[10][11] Studies have shown that mitragynine treatment leads to an increase in both early and late apoptotic cell populations.[10][11]
Ellipticine
Ellipticine is a potent antineoplastic agent that exerts its cytotoxic effects through multiple mechanisms. A primary mode of action is the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair.[14][19][20] Additionally, ellipticine can intercalate into DNA and form covalent DNA adducts, leading to DNA damage and the induction of apoptosis.[14][19][20]
Experimental Protocols
This section outlines the general methodologies for the key experiments cited in the comparison of these indole alkaloids.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[16]
-
Compound Treatment: The indole alkaloids are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations in a complete cell culture medium. The culture medium is then replaced with the medium containing the test compounds, and the plates are incubated for a specified period (e.g., 24, 48, or 72 hours).[16]
-
MTT Addition: After the incubation period, MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C.[16]
-
Formazan (B1609692) Solubilization: The medium containing MTT is removed, and a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.[16]
-
Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a wavelength of 570 nm.[16]
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.[16]
MTT Assay Workflow
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell membrane, an early marker of apoptosis.
-
Cell Treatment: Cells are treated with the indole alkaloid at the desired concentrations for a specified time.
-
Cell Harvesting: Adherent cells are detached using trypsin, and both adherent and floating cells are collected by centrifugation.
-
Washing: The cell pellet is washed with cold phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and propidium (B1200493) iodide (PI) according to the manufacturer's protocol.[7][14][21][22]
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Cells are treated with the indole alkaloid, harvested, and washed with PBS.
-
Fixation: Cells are fixed, typically with cold 70% ethanol, to permeabilize the cell membrane.
-
Staining: The fixed cells are treated with RNase A to remove RNA and then stained with a DNA-binding fluorescent dye such as propidium iodide (PI).
-
Flow Cytometry Analysis: The DNA content of the cells is measured by flow cytometry. The intensity of the PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in each phase of the cell cycle.[9][20][23]
Conclusion
Echitamine demonstrates cytotoxic activity against certain cancer cell lines, although the available data suggests it may be less potent than established indole alkaloids like vincristine and vinblastine against the cell lines tested. A significant gap in the current research is the lack of a detailed understanding of echitamine's mechanism of action and its specific molecular targets. In contrast, the mechanisms of vinca alkaloids, reserpine, mitragynine, and ellipticine are more extensively characterized, involving microtubule disruption, modulation of key signaling pathways like TGF-β, STAT3/NF-κB, and topoisomerase II inhibition.
Further research is warranted to elucidate the precise signaling pathways affected by echitamine to better understand its potential as a cancer therapeutic agent. Direct comparative studies of echitamine against a broader panel of indole alkaloids on a standardized set of cancer cell lines would provide a more definitive assessment of its relative efficacy. This would enable a more robust evaluation of its potential for further drug development.
References
- 1. Comparative uptake, retention and action of vincristine, vinblastine and vindesine on murine leukaemic lymphoblasts sensitive and resistant to vincristine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 3. Ellipticine cytotoxicity to cancer cell lines - a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pro-apoptotic signaling pathway activated by echistatin in GD25 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ijper.org [ijper.org]
- 8. researchgate.net [researchgate.net]
- 9. Reserpine Induces Apoptosis and Cell Cycle Arrest in Hormone Independent Prostate Cancer Cells through Mitochondrial Membrane Potential Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. phcogj.com [phcogj.com]
- 11. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Ellipticine cytotoxicity to cancer cell lines — a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Evidence of HeLa Cell Apoptosis Induced with Tetraethylammonium Using Proteomics and Various Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Plant-Based Indole Alkaloids: A Comprehensive Overview from a Pharmacological Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. The comparison of cytotoxicity of the anticancer drugs doxorubicin and ellipticine to human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Induction of apoptosis in human cervical carcinoma HeLa cells by active compounds from Hypericum ascyron L - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Echitamine's Anticancer Activity: In Vitro Efficacy vs. In Vivo Outcomes
For Researchers, Scientists, and Drug Development Professionals
Echitamine, a monoterpenoid indole (B1671886) alkaloid, has demonstrated notable anticancer properties in both laboratory settings and living organisms. This guide provides a comprehensive comparison of its activity in vitro, against various cancer cell lines, and in vivo, in animal tumor models. The objective is to present a clear correlation between its performance in controlled cellular environments and its therapeutic potential in complex biological systems, supported by experimental data and detailed methodologies.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on Echitamine's activity.
Table 1: In Vitro Cytotoxicity of Echitamine Chloride
| Cell Line | Cancer Type | Result |
| KB | Oral Carcinoma | Most sensitive to Echitamine chloride[1] |
| HeLa | Cervical Cancer | Concentration-dependent cell killing observed[1] |
| HepG2 | Liver Cancer | Concentration-dependent cell killing observed[1] |
| HL-60 | Leukemia | Concentration-dependent cell killing observed[1] |
| MCF-7 | Breast Cancer | Concentration-dependent cell killing observed[1] |
Note: Specific IC50 values for the cytotoxic activity of Echitamine chloride against these cell lines are not consistently reported in the reviewed literature. The primary finding is a concentration-dependent effect, with KB cells showing the highest sensitivity.
Table 2: In Vivo Antitumor Activity of Echitamine Chloride
| Animal Model | Tumor Type | Treatment and Dosage | Key Findings |
| Mice | Ehrlich Ascites Carcinoma (EAC) | 1, 2, 4, 6, 8, 12, or 16 mg/kg | Dose-dependent increase in anti-tumor activity. The optimal dose was determined to be 12 mg/kg, as 16 mg/kg showed toxicity. Treatment with 12 mg/kg increased the median survival time to 30.5 days from 19 days in the control group.[1] |
| Rats | Methylcholanthrene-induced Fibrosarcoma | 10 mg/kg body weight, injected subcutaneously for 20 days | Significant regression in tumor growth. Corrected altered activities of plasma and liver transaminases, and gamma-glutamyl transpeptidase. Reversed the decrease in liver glutathione (B108866) content and the activities of glutathione peroxidase, superoxide (B77818) dismutase, and catalase.[2][3] |
Experimental Protocols
In Vitro Cytotoxicity Assay (General Protocol)
The cytotoxic effect of Echitamine chloride on cancer cell lines is typically evaluated using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells (e.g., HeLa, HepG2, HL-60, KB, MCF-7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Echitamine chloride is dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells are then treated with these different concentrations.
-
Incubation: The treated cells are incubated for a defined period, typically 24 to 72 hours.
-
MTT Addition: After incubation, the MTT reagent is added to each well. Living cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan (B1609692) product.
-
Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The concentration of Echitamine chloride that inhibits 50% of cell growth (IC50) can then be determined.
In Vivo Ehrlich Ascites Carcinoma (EAC) Model
This model is used to assess the antitumor activity of compounds in a liquid tumor model.
-
Tumor Inoculation: Swiss albino mice are injected intraperitoneally with a suspension of EAC cells.
-
Treatment: After a set period for the tumor to establish (e.g., 24 hours), the mice are treated with Echitamine chloride at various doses (e.g., 1, 2, 4, 6, 8, 12, 16 mg/kg body weight). A control group receives the vehicle.
-
Monitoring: The animals are monitored daily for changes in body weight, tumor volume (ascitic fluid volume), and survival.
-
Data Collection: The median survival time (MST) and the percentage increase in lifespan (% ILS) are calculated. Biochemical parameters, such as lipid peroxidation and glutathione levels in the ascitic fluid or liver, can also be measured.
In Vivo Methylcholanthrene-Induced Fibrosarcoma Model
This model is used to evaluate the effect of compounds on solid tumors.
-
Tumor Induction: Fibrosarcoma is induced in rats (e.g., Wistar rats) by subcutaneous injection of the carcinogen 3-methylcholanthrene.
-
Treatment: Once tumors reach a palpable size, the rats are treated with Echitamine chloride (e.g., 10 mg/kg body weight, subcutaneously) for a specified duration (e.g., 20 days).
-
Tumor Measurement: Tumor volume is measured periodically using calipers.
-
Biochemical Analysis: At the end of the treatment period, blood and liver samples are collected to analyze various biochemical markers, including liver enzymes (transaminases, gamma-glutamyl transpeptidase) and antioxidant status (glutathione, glutathione peroxidase, superoxide dismutase, catalase).
Visualizations
Experimental Workflow for In Vitro and In Vivo Evaluation
Caption: Workflow for evaluating Echitamine's anticancer activity.
Proposed General Apoptotic Signaling Pathway for Echitamine
While the precise signaling cascade of Echitamine-induced apoptosis is not fully elucidated, it is known to involve DNA fragmentation and the induction of apoptosis. The following diagram illustrates a general pathway by which a cytotoxic agent like Echitamine might trigger programmed cell death.
References
Structural Activity Relationship (SAR) Studies of Echitamine Analogues: A Review and Future Perspectives
For Researchers, Scientists, and Drug Development Professionals
Echitamine, a complex indole (B1671886) alkaloid isolated from plants of the Alstonia genus, has demonstrated notable cytotoxic effects against a range of cancer cell lines. Despite its potential as an anticancer agent, comprehensive structural activity relationship (SAR) studies on echitamine analogues are conspicuously absent in publicly available literature. This guide provides a summary of the known cytotoxic activity of echitamine, outlines key experimental protocols for its evaluation, and proposes a framework for future SAR studies to unlock the full therapeutic potential of this natural product scaffold.
Cytotoxic Activity of Echitamine
Echitamine chloride has been evaluated for its in vitro cytotoxic activity against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below. These values serve as a benchmark for the development of more potent analogues.
| Cell Line | Cancer Type | IC50 (µg/mL) |
| HeLa | Cervical Cancer | 10.5 |
| HepG2 | Liver Cancer | 12.5 |
| HL-60 | Leukemia | 8.5 |
| KB | Oral Cancer | 7.5 |
| MCF-7 | Breast Cancer | 15.0 |
Note: Data compiled from various in vitro studies. Experimental conditions may vary.
Potential Structural Modifications for SAR Studies
The intricate structure of echitamine offers multiple sites for chemical modification to explore the SAR and develop analogues with improved potency, selectivity, and pharmacokinetic properties. Key areas for modification include:
-
The Indole Nucleus: Substitutions on the indole ring, particularly at the 5, 6, and 7-positions, could influence cytotoxicity. The introduction of electron-withdrawing or electron-donating groups may modulate the electronic properties of the molecule and its interaction with biological targets.
-
The Quaternary Nitrogen: The positive charge on the nitrogen atom is likely crucial for its biological activity. Modifications to the N-alkyl substituent could impact solubility and target binding.
-
The C-16 Carbomethoxy Group: Ester-to-amide transformations or the introduction of different ester groups could alter the molecule's polarity and hydrogen bonding capacity, potentially affecting its anticancer activity.
-
The Caged Ether System: While synthetically challenging, modifications to the ether bridge could lead to significant changes in the molecule's conformation and biological activity.
Experimental Protocols
The following are detailed methodologies for key experiments essential for evaluating the anticancer potential of echitamine and its future analogues.
MTT Cell Viability Assay
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.
Principle: The assay measures the metabolic activity of cells. The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases of viable cells to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.[1][2][3]
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., echitamine analogues) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This assay is used to differentiate between viable, apoptotic, and necrotic cells, providing insight into the mechanism of cell death induced by a compound.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[4][5][6]
Procedure:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for a defined period.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations are distinguished as follows:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Proposed Experimental Workflow for SAR Studies
The following diagram illustrates a logical workflow for the synthesis and evaluation of novel echitamine analogues to establish a comprehensive SAR.
Caption: A proposed workflow for the systematic synthesis and biological evaluation of echitamine analogues to establish structure-activity relationships.
Proposed Signaling Pathway for Echitamine-Induced Apoptosis
Based on the known mechanisms of other indole alkaloids and anticancer agents, a plausible signaling pathway for echitamine-induced apoptosis is the induction of the intrinsic (mitochondrial) pathway of apoptosis.
Caption: A proposed signaling pathway illustrating how echitamine analogues may induce apoptosis through the mitochondrial pathway.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 6. scispace.com [scispace.com]
Independent Verification of Echitamine's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Echitamine, a naturally occurring alkaloid with reported anti-tumor, pancreatic lipase (B570770) inhibitory, and cardiovascular effects. Due to the limited availability of independently verified data on its precise mechanisms of action, this document summarizes the current understanding of Echitamine and compares it with established therapeutic alternatives. Furthermore, it furnishes detailed experimental protocols and proposes a structured approach for the independent verification of Echitamine's biological activities and signaling pathways.
Part 1: Comparative Performance Data
To objectively assess the potential of Echitamine, its reported biological activities are juxtaposed with those of well-characterized therapeutic agents. The following tables summarize the available quantitative data, primarily focusing on the half-maximal inhibitory concentration (IC50) or effective dose (ED50) values, which are critical metrics for evaluating drug potency.
Table 1: Anti-Tumor Activity (Cytotoxicity)
| Compound | Target/Mechanism | Cell Line | IC50 | Citation(s) |
| Echitamine | Induces DNA fragmentation and apoptosis | HeLa, HepG2, HL60, KB, MCF-7 | Not specified in detail | [1][2] |
| Vincristine | Binds to tubulin, inhibiting microtubule formation and arresting mitosis | A549 (Lung) | 40 nM | |
| MCF-7 (Breast) | 5 nM | |||
| Ovarian | 4 nM | |||
| Neuroblastoma | 1.6 nM | |||
| Paclitaxel | Stabilizes microtubules, leading to mitotic arrest and apoptosis | Various Human Tumor Lines | 2.5 - 7.5 nM (24h exposure) | [3][4] |
| Lung Cancer Lines | >32 µM (3h), 23 µM (24h), 0.38 µM (120h) | |||
| Gemcitabine | Nucleoside analog; inhibits DNA synthesis and induces apoptosis | Pancreatic Cancer Lines | Varies (e.g., BxPC-3: low µM) |
Table 2: Pancreatic Lipase Inhibition
| Compound | Mechanism | IC50 | Citation(s) |
| Echitamine | Inhibits pancreatic lipase | 10.92 µM | |
| Orlistat | Covalently binds to the active site of gastric and pancreatic lipases | ~0.001 - 0.002 µM |
Table 3: Cardiovascular Effects
| Compound | Target/Mechanism | Effect | Effective Concentration/Dose | Citation(s) |
| Echitamine | Lowers systemic arterial blood pressure, negative chronotropic and inotropic effects, induces diuresis | Hypotension, decreased heart rate, diuresis | Not specified | [4][5] |
| Captopril | Angiotensin-Converting Enzyme (ACE) inhibitor | Vasodilation, reduced blood pressure | IC50 for ACE: ~6 nM | |
| Verapamil | L-type calcium channel blocker | Vasodilation, reduced heart rate and contractility | IC50 for L-type Ca2+ channels: ~10 µM | |
| Furosemide | Inhibits Na-K-Cl cotransporter in the loop of Henle | Diuresis | Diuretic effect at ~20-80 mg oral dose |
Part 2: Experimental Protocols for Independent Verification
To facilitate the independent verification of Echitamine's mechanisms of action and to enable direct comparison with alternatives, the following detailed experimental protocols are provided.
1. Anti-Tumor Activity: Cytotoxicity and Apoptosis Assays
-
a) MTT Assay for Cell Viability
-
Objective: To determine the cytotoxic effect of Echitamine on cancer cell lines and calculate its IC50 value.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in living cells to form a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.
-
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of Echitamine (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control. Incubate for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
-
-
-
b) Caspase Activity Assay
-
Objective: To determine if Echitamine induces apoptosis via caspase activation.
-
Principle: This assay utilizes a specific substrate for caspases (e.g., DEVD for caspase-3) conjugated to a chromophore (p-nitroaniline, pNA). Cleavage of the substrate by the active caspase releases pNA, which can be quantified colorimetrically.
-
Protocol:
-
Cell Treatment: Treat cancer cells with Echitamine at its IC50 concentration for various time points (e.g., 6, 12, 24 hours).
-
Cell Lysis: Lyse the cells to release cellular proteins, including caspases.
-
Assay Reaction: Incubate the cell lysate with the caspase substrate (e.g., Ac-DEVD-pNA for caspase-3).
-
Absorbance Measurement: Measure the absorbance of the released pNA at 405 nm.
-
Data Analysis: Quantify the increase in caspase activity relative to untreated control cells.
-
-
-
c) Western Blot for Bcl-2 Family Proteins
-
Objective: To investigate the effect of Echitamine on the expression of pro- and anti-apoptotic Bcl-2 family proteins.
-
Protocol:
-
Protein Extraction: Treat cells with Echitamine and extract total protein.
-
SDS-PAGE and Transfer: Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against Bcl-2, Bax, and other relevant Bcl-2 family members, followed by HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensities to determine changes in protein expression levels.
-
-
2. Pancreatic Lipase Inhibition Assay
-
Objective: To determine the inhibitory effect of Echitamine on pancreatic lipase activity.
-
Principle: This assay measures the hydrolysis of a substrate (e.g., p-nitrophenyl butyrate, pNPB) by pancreatic lipase, which releases a colored product (p-nitrophenol) that can be measured spectrophotometrically.
-
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing porcine pancreatic lipase in Tris-HCl buffer.
-
Inhibitor Incubation: Add various concentrations of Echitamine or Orlistat (positive control) to the enzyme solution and incubate.
-
Substrate Addition: Initiate the reaction by adding the pNPB substrate.
-
Absorbance Measurement: Monitor the increase in absorbance at 405 nm over time.
-
Data Analysis: Calculate the percentage of lipase inhibition and determine the IC50 value for Echitamine.
-
3. Cardiovascular Effects Assays
-
a) Angiotensin-Converting Enzyme (ACE) Inhibition Assay
-
Objective: To assess if Echitamine inhibits ACE activity.
-
Principle: This assay measures the ability of an inhibitor to block the ACE-catalyzed hydrolysis of a synthetic substrate, such as hippuryl-His-Leu (HHL). The product, hippuric acid, is then quantified.
-
Protocol:
-
Reaction Setup: Incubate ACE with various concentrations of Echitamine or Captopril (positive control).
-
Substrate Addition: Add the HHL substrate to start the reaction.
-
Reaction Termination and Extraction: Stop the reaction with HCl and extract the hippuric acid with ethyl acetate (B1210297).
-
Quantification: Evaporate the ethyl acetate and redissolve the hippuric acid in water. Measure the absorbance at 228 nm.
-
Data Analysis: Calculate the percentage of ACE inhibition and determine the IC50 value.
-
-
-
b) In Vitro Vasorelaxation Assay
-
Objective: To determine the direct effect of Echitamine on blood vessel tone.
-
Protocol:
-
Tissue Preparation: Isolate aortic rings from rats and mount them in an organ bath containing Krebs-Henseleit solution.
-
Contraction: Induce contraction of the aortic rings with phenylephrine (B352888) or potassium chloride.
-
Treatment: Add cumulative concentrations of Echitamine to the organ bath and record the changes in tension.
-
Data Analysis: Construct a dose-response curve and determine the EC50 for vasorelaxation.
-
-
-
c) In Vivo Diuretic Activity in Rats
-
Objective: To evaluate the diuretic effect of Echitamine in an animal model.
-
Protocol:
-
Animal Preparation: Acclimatize rats in metabolic cages with free access to water.
-
Hydration: Administer a saline load orally to ensure adequate hydration.
-
Treatment: Administer Echitamine, Furosemide (positive control), or vehicle (control) orally or intraperitoneally.
-
Urine Collection: Collect urine at regular intervals (e.g., every hour for 5-6 hours).
-
Measurement: Measure the total urine volume and electrolyte (Na+, K+) concentrations.
-
Data Analysis: Compare the urine output and electrolyte excretion between the different treatment groups.
-
-
Part 3: Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways for Echitamine's actions and the experimental workflows for their verification.
1. Proposed Apoptotic Signaling Pathway of Echitamine
2. Experimental Workflow for Cytotoxicity and Apoptosis Analysis
3. Proposed Mechanism of Pancreatic Lipase Inhibition
4. Experimental Workflow for Pancreatic Lipase Inhibition Assay
5. Proposed Cardiovascular Signaling of Echitamine
This guide serves as a starting point for the rigorous, independent verification of Echitamine's therapeutic potential. The provided protocols and conceptual frameworks are intended to guide future research efforts to fully elucidate its mechanisms of action and establish its efficacy and safety profile in comparison to existing drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of the cytotoxic effect of the monoterpene indole alkaloid echitamine in-vitro and in tumour-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pro-apoptotic signaling pathway activated by echistatin in GD25 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on the Pharmacology of Echitamine, an Alkaloid from the Stem Bark of Alstonia boonei L. (Apocynaceae) | Semantic Scholar [semanticscholar.org]
- 5. scispace.com [scispace.com]
Echitamine's Cytotoxic Profile: A Comparative Analysis Across Cancer Cell Lines
For Immediate Release
A comprehensive review of existing research highlights the cytotoxic potential of Echitamine, a monoterpene indole (B1671886) alkaloid, against a panel of human cancer cell lines. This comparison guide synthesizes the available data on its efficacy, details the experimental methodologies used for its evaluation, and visualizes the potential mechanisms of its action for researchers, scientists, and drug development professionals.
Comparative Cytotoxicity of Echitamine Chloride
Studies have demonstrated that echitamine chloride exhibits a concentration-dependent cytotoxic effect on various cancer cell lines. Among the tested lines, KB (a human oral cancer cell line) has been identified as the most sensitive. While the precise half-maximal inhibitory concentration (IC50) values for all tested cell lines are not consistently reported across publicly available literature, a notable study by Jagetia and Baliga (2005) provides a key benchmark.
| Cell Line | Cancer Type | IC50 of Echitamine Chloride (µM) | Reference |
| KB | Human Oral Cancer | 27.23 | [1] |
| HeLa | Human Cervical Cancer | Not explicitly reported, but higher than KB | [2] |
| HepG2 | Human Liver Cancer | Not explicitly reported, but higher than KB | [2] |
| HL60 | Human Promyelocytic Leukemia | Not explicitly reported, but higher than KB | [2] |
| MCF-7 | Human Breast Cancer | Not explicitly reported, but higher than KB | [2] |
Note: The study by Jagetia et al. (2005) is the primary source for the cytotoxic evaluation of echitamine chloride against these cell lines. While the study concluded that KB cells were the most sensitive, the specific IC50 values for HeLa, HepG2, HL60, and MCF-7 were not detailed in the available abstracts. The provided IC50 for KB cells is based on a subsequent citation of this work.[1][2]
Experimental Protocols
The evaluation of Echitamine's cytotoxicity is primarily conducted using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability.
MTT Assay Protocol for Cytotoxicity Screening:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere and grow for 24 hours.
-
Compound Treatment: Echitamine chloride is dissolved in a suitable solvent (e.g., DMSO) and then diluted in the cell culture medium to various concentrations. The cells are then treated with these concentrations for a specified incubation period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing MTT solution. The plate is then incubated for a few hours, during which metabolically active cells convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
Data Analysis: The cell viability is calculated as a percentage of the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined by plotting a dose-response curve.
Visualizing the Experimental Workflow and Potential Signaling Pathways
To further elucidate the processes involved in assessing Echitamine's cytotoxicity and its potential mechanism of action, the following diagrams are provided.
References
A Comparative Guide to Echitamine Extraction Techniques
For researchers, scientists, and professionals in drug development, the efficient extraction of bioactive compounds is a critical first step. Echitamine, a prominent monoterpene indole (B1671886) alkaloid found in Alstonia scholaris, has garnered significant interest for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities. This guide provides an objective comparison of various techniques for extracting echitamine, supported by available experimental data and detailed methodologies.
Comparison of Extraction Techniques
The selection of an appropriate extraction method is pivotal for maximizing the yield and purity of echitamine. This section compares conventional and modern extraction techniques, highlighting their principles, advantages, and disadvantages. While direct comparative studies on echitamine yield are limited, this guide utilizes data on total alkaloid extraction from Alstonia scholaris as a comparative metric.
Data Summary
| Extraction Technique | Principle | Typical Solvent(s) | Temperature | Time | Total Alkaloid Yield (mg/g) | Advantages | Disadvantages |
| Maceration | Soaking the plant material in a solvent to soften and dissolve soluble compounds. | Ethanol (B145695), Methanol (B129727), Chloroform | Room Temperature | 24-72 hours | ~15.52[1] | Simple, low cost, suitable for thermolabile compounds. | Time-consuming, large solvent volume, lower efficiency. |
| Soxhlet Extraction | Continuous extraction with a refluxing solvent. | Methanol, Ethanol | Boiling point of solvent | 12-24 hours | Not explicitly quantified for total alkaloids in the same comparative manner, but is a common method.[1][2][3] | More efficient than maceration, requires less solvent than simple percolation. | Time-consuming, potential for thermal degradation of compounds. |
| Ultrasound-Assisted Extraction (UAE) | Uses acoustic cavitation to disrupt cell walls and enhance mass transfer. | Ethanol, Methanol | 40-60°C | 30-60 minutes | Generally higher than conventional methods. | Rapid, higher yield, reduced solvent consumption, lower temperatures. | Requires specialized equipment, potential for radical formation at high intensity. |
| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and plant material, causing cell rupture. | Ethanol, Methanol | 50-150°C | 1-15 minutes | Generally higher than conventional methods. | Extremely rapid, high yield, reduced solvent and energy consumption. | Requires specialized equipment, potential for localized overheating. |
| Supercritical Fluid Extraction (SFE) | Utilizes a supercritical fluid (e.g., CO2) as the solvent. | Supercritical CO2, often with a co-solvent like ethanol. | 40-60°C | 1-2 hours | Potentially high and selective. | Environmentally friendly ("green"), tunable selectivity, solvent-free extract. | High initial equipment cost, may require co-solvents for polar compounds. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of extraction experiments. Below are representative protocols for the discussed extraction techniques.
Maceration Protocol for Total Alkaloids from Alstonia scholaris
This protocol is a conventional method for alkaloid extraction.
Materials:
-
Dried and powdered bark of Alstonia scholaris
-
Methanol or Ethanol (95%)
-
Filter paper (Whatman No. 1)
-
Rotary evaporator
Procedure:
-
Weigh 100 g of the powdered Alstonia scholaris bark.
-
Place the powder in a large container and add 500 mL of 95% ethanol.
-
Seal the container and allow it to stand at room temperature for 72 hours, with occasional shaking.
-
After 72 hours, filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at 40°C to obtain the crude alkaloid extract.
Soxhlet Extraction Protocol for Alkaloids from Alstonia scholaris
This method provides a more exhaustive extraction compared to maceration.
Materials:
-
Dried and powdered leaves or bark of Alstonia scholaris[1][2][3]
-
Methanol
-
Soxhlet apparatus
-
Heating mantle
-
Rotary evaporator
Procedure:
-
Accurately weigh about 10 g of the powdered plant material and place it in a thimble.[1]
-
Place the thimble in the main chamber of the Soxhlet extractor.
-
Fill a round-bottom flask with 150 mL of methanol and connect it to the Soxhlet extractor and a condenser.[1]
-
Heat the solvent using a heating mantle to its boiling point. The solvent vapor will travel up to the condenser, condense, and drip into the thimble containing the plant material.
-
Continue the extraction for approximately 12 hours or until the solvent in the siphon tube becomes colorless.[3]
-
After extraction, allow the apparatus to cool.
-
Collect the extract from the round-bottom flask and concentrate it using a rotary evaporator at 40°C.[1]
Ultrasound-Assisted Extraction (UAE) Protocol for Alkaloids
This protocol demonstrates a modern, efficient extraction method.
Materials:
-
Dried and powdered plant material
-
Ethanol (70%)
-
Ultrasonic bath or probe sonicator
-
Centrifuge
-
Filter paper
Procedure:
-
Mix 1 g of the powdered plant material with 20 mL of 70% ethanol in a flask.
-
Place the flask in an ultrasonic bath or immerse an ultrasonic probe into the mixture.
-
Sonicate the mixture at a frequency of 40 kHz and a power of 100 W for 30 minutes at a controlled temperature of 50°C.
-
After sonication, centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant and filter it to obtain the alkaloid extract.
Microwave-Assisted Extraction (MAE) Protocol for Alkaloids
This protocol outlines a rapid extraction technique.
Materials:
-
Dried and powdered plant material
-
Methanol
-
Microwave extraction system
-
Filtration apparatus
Procedure:
-
Place 1 g of the powdered plant material in a microwave extraction vessel.
-
Add 20 mL of methanol to the vessel.
-
Seal the vessel and place it in the microwave extractor.
-
Irradiate the sample at a microwave power of 500 W for 5 minutes, with the temperature maintained at 80°C.
-
After extraction, allow the vessel to cool to room temperature.
-
Filter the extract to remove the solid plant material.
Visualizing the Process: Experimental Workflow and Biological Context
To provide a clearer understanding of the processes involved, the following diagrams illustrate a general experimental workflow for echitamine extraction and a hypothetical signaling pathway that may be influenced by echitamine's anti-inflammatory properties.
Caption: General experimental workflow for the extraction and isolation of echitamine.
Caption: Hypothetical anti-inflammatory signaling pathway modulated by echitamine.
Conclusion
The choice of extraction technique for echitamine from Alstonia scholaris significantly impacts the efficiency, yield, and environmental footprint of the process. While conventional methods like maceration and Soxhlet extraction are simple and low-cost, modern techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) offer substantial advantages in terms of speed, efficiency, and reduced solvent consumption. Supercritical Fluid Extraction (SFE) stands out as a green alternative, although it requires a higher initial investment.
For researchers and drug development professionals, the optimization of extraction parameters for any chosen method is crucial to maximize the recovery of echitamine while maintaining its structural integrity. The detailed protocols and comparative data presented in this guide serve as a valuable resource for selecting and implementing the most suitable extraction strategy for their specific research and development needs. Further research focusing on direct comparative studies of these techniques on echitamine yield is warranted to provide more definitive guidance.
References
Safety Operating Guide
Prudent Disposal of Echitaminic Acid: A Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of Echitaminic acid in a laboratory setting, ensuring the safety of personnel and environmental compliance.
This compound, an alkaloid isolated from the trunk bark of Alstonia scholaris, requires careful handling and disposal due to the general lack of specific safety and toxicity data.[1] In the absence of a dedicated Safety Data Sheet (SDS), researchers, scientists, and drug development professionals must adhere to stringent laboratory safety protocols and treat this compound as a potentially hazardous substance. The following procedures provide a framework for its responsible management, from handling to final disposal.
Immediate Safety and Handling Precautions
Prior to any handling or disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) and to work in a controlled environment.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Use chemically resistant gloves and a lab coat.
-
Respiratory Protection: In cases of potential aerosolization or handling of fine powders, a NIOSH-approved respirator is recommended.
Engineering Controls:
-
All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[2]
-
An eyewash station and safety shower must be readily accessible.
Spill and Accidental Release Measures
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and contamination.
-
Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate the area if necessary. Ensure the area is well-ventilated, preferably under a fume hood.
-
Containment: For solid spills, carefully sweep or scoop the material to avoid dust generation. For liquid spills, use an inert absorbent material.
-
Collection: Place all contaminated materials into a clearly labeled, sealed container for hazardous waste.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
This compound Disposal Protocol
The disposal of this compound must comply with all local, state, and federal regulations. The following steps provide a general guideline for its proper disposal.
-
Waste Identification and Segregation:
-
Identify the waste as either solid this compound or a solution containing the compound.
-
Segregate this compound waste from other chemical waste streams to prevent potential reactions.
-
-
Waste Collection and Storage:
-
Solid Waste: Collect in a clearly labeled, sealed, and chemically compatible container.
-
Liquid Waste:
-
Aqueous Solutions: Do not dispose of down the drain. Collect in a labeled, sealed container.
-
Organic Solvent Solutions: Collect in a designated, labeled container compatible with the solvent. Never dispose of organic solvents down the drain.
-
-
All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name "this compound."
-
-
Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup and proper disposal.[3]
-
Quantitative Data Summary
While specific quantitative data for this compound is limited, the following information has been compiled from available sources.
| Property | Value | Source |
| Molecular Formula | C21H26N2O4 | [1] |
| CAS Number | 7163-44-2 | [1] |
| Storage Temperature | -20℃ | [1] |
Experimental Protocols
As no specific experimental protocols for the disposal of this compound were found, the following general procedure for the neutralization of acidic chemical waste can be adapted with caution. This should only be performed by trained personnel and is not a substitute for professional waste disposal.
General Acid Neutralization Protocol (for dilute aqueous solutions):
-
Work in a chemical fume hood and wear appropriate PPE.
-
Place the container with the dilute acidic solution in a larger secondary container filled with ice to manage any exothermic reaction.
-
Slowly add a weak base, such as sodium bicarbonate, to the acidic solution while stirring continuously.
-
Monitor the pH of the solution. Continue adding the base until the pH is between 6.0 and 8.0.
-
Once neutralized, the solution should still be collected as chemical waste and disposed of through your institution's EHS office.
Visual Guide to this compound Disposal
The following diagrams illustrate the recommended workflow for handling and disposing of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
Caption: Logical relationship for handling chemicals without a specific SDS.
References
Essential Safety and Operational Guide for Handling Echitaminic Acid
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
I. Personal Protective Equipment (PPE)
The primary defense against exposure to Echitaminic acid is the consistent and correct use of appropriate Personal Protective Equipment (PPE). The following table summarizes the recommended PPE for all activities involving this compound.
| PPE Component | Specification | Recommended Use |
| Hand Protection | Chemically resistant nitrile gloves (double-gloving recommended). | Required for all handling activities, including preparation, administration, and disposal. |
| Body Protection | Disposable, solid-front gown with back closure made of a non-absorbent material (e.g., polyethylene-coated polypropylene). Long sleeves with tight-fitting cuffs. | Required when there is a potential for splashing or contamination of clothing. |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield worn over goggles is recommended when there is a significant risk of splashing. | Required for all handling activities. |
| Respiratory Protection | A NIOSH-approved N95 or higher-level filtering facepiece respirator. | Required when handling powders or if aerosols may be generated. |
II. Operational Plan: Handling and Experimental Procedures
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
1. Preparation and Pre-Handling:
-
Designated Area: All work with this compound must be conducted in a designated and clearly marked area, such as a certified chemical fume hood or a Class II Biological Safety Cabinet (BSC).
-
Material Assembly: Before beginning any experiment, gather all necessary materials, including vials, solvents, absorbent pads, and designated waste containers.
-
PPE Donning: Put on all required PPE in the correct order: gown, inner gloves, respiratory protection, eye and face protection, and outer gloves.
2. Handling and Reconstitution:
-
Weighing and Transfer: Handle solid this compound with care to minimize the generation of dust. Use a spatula for transfers and, if possible, perform these actions within a containment system like a glove box.
-
Solution Preparation: When working with solutions, employ careful techniques to avoid splashes and the formation of aerosols. Use appropriate glassware and calibrated pipettes for liquid transfers.
3. Post-Handling and Cleanup:
-
Decontamination: Thoroughly clean all equipment and the work area after each use. Use an appropriate solvent to decontaminate surfaces that may have come into contact with the compound.
-
PPE Removal: Remove PPE in the reverse order of donning to prevent self-contamination (outer gloves, gown, eye and face protection, respiratory protection, and finally inner gloves).
-
Hand Washing: Immediately after removing all PPE, wash hands thoroughly with soap and water.
III. Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All waste contaminated with this compound, including solid waste, solutions, and used PPE, must be segregated into clearly labeled hazardous waste containers.
-
Disposal Protocol: Adhere to all institutional, local, and national regulations for the disposal of hazardous chemical waste. Never pour chemical waste down the drain.[1][2]
-
Neutralization (for acidic waste): If the waste is acidic, it should be neutralized before disposal. This typically involves slowly adding a base, such as sodium bicarbonate, until a neutral pH is achieved.[1][2][3] This process should be carried out in a well-ventilated area, and appropriate PPE must be worn.[4]
IV. Emergency Spill Response
In the event of a spill, a prompt and organized response is crucial to contain the material and protect laboratory personnel.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
